molecular formula C8H15B B1527876 1-(Bromomethyl)-2-methylcyclohexane CAS No. 68996-12-3

1-(Bromomethyl)-2-methylcyclohexane

Cat. No.: B1527876
CAS No.: 68996-12-3
M. Wt: 191.11 g/mol
InChI Key: NWTCRANYIBNHJZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-2-methylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-methylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTCRANYIBNHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Bromomethyl)-2-methylcyclohexane: A Comprehensive Technical Guide on Reactivity, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Bromomethyl)-2-methylcyclohexane (CAS: 68996-12-3) is a highly versatile small molecule scaffold utilized extensively in organic synthesis and advanced drug development[1]. As a


-branched primary alkyl halide, it presents a unique reactivity profile characterized by significant steric hindrance. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical nuances, and field-proven experimental protocols designed to overcome its inherent kinetic barriers.

Molecular Architecture and Stereochemical Dynamics

The core structural motif consists of a cyclohexane ring substituted with a methyl group at the C2 position and a bromomethyl group at the C1 position.

  • Contiguous Stereocenters : The molecule possesses two chiral centers (C1 and C2), giving rise to distinct cis and trans diastereomers.

  • Conformational Locking : The bulky bromomethyl group (-CH

    
    Br) and the adjacent methyl group (-CH
    
    
    
    ) exert substantial steric demands on the ring system. In the trans isomer, the diequatorial conformation minimizes 1,3-diaxial interactions, making it the thermodynamically favored state. Conversely, the cis isomer forces one substituent into an axial position, increasing ring strain and fundamentally altering the spatial trajectory required for incoming nucleophiles.

Physicochemical Properties

The physical and computational descriptors of 1-(bromomethyl)-2-methylcyclohexane dictate its behavior in solution and its pharmacokinetic potential as a lipophilic moiety[2],[3]. The quantitative data is summarized below:

PropertyValueSource
IUPAC Name 1-(bromomethyl)-2-methylcyclohexanePubChem[3]
CAS Number 68996-12-3American Elements[4]
Molecular Formula C

H

Br
PubChem[2]
Molecular Weight 191.11 g/mol PubChem[2]
Exact Mass 190.03571 DaPubChem[3]
XLogP3-AA 3.8PubChem[3]
Topological Polar Surface Area 0 ŲPubChem[3]
Rotatable Bond Count 1PubChem[3]

Reactivity Profile: The -Branched Conundrum

Despite possessing a primary carbon-bromine bond, 1-(bromomethyl)-2-methylcyclohexane does not exhibit typical primary halide reactivity. This deviation is caused by the tertiary nature of the adjacent


-carbon (C1 of the cyclohexane ring).
  • Nucleophilic Substitution (

    
    ) : The bulky cyclohexane ring and the adjacent C2 methyl group create a "neopentyl-like" steric shield. This severely restricts the Bürgi-Dunitz trajectory required for backside attack, resulting in high activation energies and sluggish 
    
    
    
    reaction rates.
  • Elimination (

    
    ) : When exposed to strong, sterically demanding bases (e.g., potassium tert-butoxide), the molecule favors 
    
    
    
    elimination over substitution. The base abstracts the accessible proton from the C1 position, yielding an exocyclic alkene: 1-methylidene-2-methylcyclohexane.
  • Organometallic Insertion : Given the kinetic resistance to direct

    
     displacement, converting the halide into a Grignard reagent is the most efficient and reliable strategy for downstream carbon-carbon bond formation.
    

Reactivity SM 1-(Bromomethyl)- 2-methylcyclohexane SN2 SN2 Substitution (Slow / Hindered) SM->SN2 Nucleophile (e.g., NaN3) E2 E2 Elimination (Exocyclic Alkene) SM->E2 Bulky Base (e.g., t-BuOK) Grignard Grignard Formation (Highly Efficient) SM->Grignard Mg(0), THF (Reflux)

Fig 1: Chemoselectivity and reaction pathways of 1-(bromomethyl)-2-methylcyclohexane.

Experimental Protocols (Self-Validating Workflows)

To overcome the inherent steric limitations of this scaffold, researchers must employ optimized methodologies. The following protocols are designed with self-validating checkpoints to ensure reproducibility and high yields.

Protocol A: Synthesis of 1-(Magnesiumbromomethyl)-2-methylcyclohexane

Causality Insight: The


-branching makes the carbon-bromine bond less accessible to the magnesium surface. Chemical activation of the magnesium turnings using iodine and 1,2-dibromoethane removes the passivating magnesium oxide layer, ensuring reliable initiation.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. Add 1.2 equivalents of magnesium turnings.

  • Activation : Add a single crystal of iodine and 0.05 equivalents of 1,2-dibromoethane in 5 mL of anhydrous THF.

    • Validation Checkpoint: The solution will bubble slightly, and the brown iodine color will fade to a cloudy grey, confirming the activation of the Mg surface.

  • Addition : Dilute 1-(bromomethyl)-2-methylcyclohexane (1.0 eq) in anhydrous THF to create a 0.5 M solution. Add 10% of this solution to the flask. Heat gently to 40°C until the reaction initiates (indicated by spontaneous, sustained reflux).

  • Sustained Reaction : Add the remaining halide solution dropwise over 30 minutes, maintaining a gentle reflux without external heating.

  • Completion : Reflux for an additional 1 hour.

    • Validation Checkpoint: The near-complete consumption of magnesium turnings and the formation of a dark, homogenous solution indicates successful Grignard formation.

Protocol B: Finkelstein-Assisted Azidation

Causality Insight: Direct reaction with sodium azide (NaN


) is highly inefficient due to the steric shielding of the primary carbon. By introducing a catalytic amount of sodium iodide (NaI), the bromide is transiently converted into a more reactive iodide (

is significantly faster for I vs. Br), which is then rapidly displaced by the azide ion.

Step-by-Step Methodology :

  • Reaction Assembly : Dissolve 1-(bromomethyl)-2-methylcyclohexane (1.0 eq) in anhydrous DMF (0.2 M).

  • Catalyst Addition : Add 0.2 equivalents of NaI. Stir at room temperature for 15 minutes to allow the Finkelstein equilibrium to establish.

  • Nucleophilic Attack : Add 2.0 equivalents of NaN

    
    . Elevate the temperature to 70°C.
    
  • Monitoring : Stir for 18 hours.

    • Validation Checkpoint: Monitor via GC-MS. The intermediate iodide peak will appear early in the reaction and subsequently be replaced by the final azide product peak.

  • Workup : Quench with water and extract 3x with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over MgSO

    
    , and concentrate under reduced pressure.
    

Workflow Step1 Step 1: Activation NaI (cat.), DMF Step2 Step 2: Substitution NaN3, 70°C Step1->Step2 In situ Iodide Step3 Step 3: Workup Et2O / H2O Extraction Step2->Step3 Azide Product Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Crude Extract

Fig 2: Experimental workflow for the Finkelstein-assisted azidation protocol.

Applications in Drug Development

In medicinal chemistry, the 1-(methyl)-2-methylcyclohexane moiety serves as an exceptional lipophilic appendage. With an XLogP3 of 3.8[3], incorporating this scaffold into a drug candidate significantly enhances its lipid solubility, which is a critical parameter for improving blood-brain barrier (BBB) penetration in CNS-targeted therapeutics. Furthermore, the steric bulk provided by the cyclohexane ring and its methyl substituent can shield adjacent, metabolically labile sites from enzymatic degradation (e.g., by hepatic cytochrome P450 enzymes), thereby increasing the biological half-life and overall bioavailability of the active pharmaceutical ingredient.

References

  • 1-(Bromomethyl)-2-methylcyclohexane | C8H15Br | CID 54545909, PubChem,[Link]

  • 1-(bromomethyl)-2-methylcyclohexane | CAS 68996-12-3, American Elements,[Link]

Sources

Comprehensive Structure Elucidation of 1-(bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation of 1-(bromomethyl)-2-methylcyclohexane Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise structural characterization of 1-(bromomethyl)-2-methylcyclohexane (CAS: 68996-12-3) represents a classic yet critical challenge in stereochemical analysis. As a scaffold often encountered in the synthesis of terpenoids and functionalized saturated heterocycles, distinguishing between its cis and trans diastereomers is paramount for predicting reactivity and biological activity.

This guide moves beyond basic spectral interpretation, offering a rigorous, self-validating workflow for elucidation. It integrates mass spectrometry fragmentation logic, conformational analysis using A-values, and advanced NMR techniques to definitively assign stereochemistry.

Chemical Identity & Synthetic Context

Before initiating spectral analysis, one must understand the molecule's origin. The synthetic route dictates the impurity profile and the likely isomeric ratio.

  • IUPAC Name: 1-(bromomethyl)-2-methylcyclohexane[1]

  • Molecular Formula: C

    
    H
    
    
    
    Br[1]
  • Molecular Weight: 191.11 g/mol [1]

  • Key Structural Features:

    • Cyclohexane ring (fluxional chair conformations).

    • 1,2-disubstitution pattern.

    • Primary alkyl bromide (exocyclic methylene).

Synthetic Origin & Impurity Profile

The most robust synthesis involves the reduction of 2-methylcyclohexanecarboxylic acid to the corresponding alcohol, followed by bromination (e.g., via PBr


 or Appel reaction).
  • Implication: If the starting acid is a cis/trans mixture, the product will be as well.

  • Common Impurities: Unreacted alcohol (broad O-H stretch in IR), elimination product (1-methyl-2-methylenecyclohexane or 1,2-dimethylcyclohexene).

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (MS) provides the first " go/no-go " validation of the core structure. For alkyl bromides, the molecular ion (


) is often weak, but the isotopic signature is unmistakable.
Fragmentation Logic[2][3]
  • Isotopic Pattern: Bromine exists as

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).[2]
    • Observation: Any fragment containing Br will appear as a 1:1 doublet separated by 2 mass units (

      
       X and 
      
      
      
      X+2).
  • Primary Fragmentation:

    • 
      -Cleavage:  Loss of the bromine atom (
      
      
      
      ).
    • Side-Chain Loss: Cleavage of the exocyclic C-C bond, losing the -CH

      
      Br group.
      
Ion Fragmentm/z (approx)Structural OriginDiagnostic Note
M

190 / 192Molecular IonWeak intensity; 1:1 ratio confirms Br.
[M - Br]

111C

H


Loss of Br; often the base peak or prominent.
[M - CH

Br]

95C

H


Loss of bromomethyl group; ring contraction/rearrangement possible.
C

H


83Cyclohexyl cationTypical alkane ring fragmentation series.

Conformational Analysis: The Stereochemical Driver

Understanding the 3D behavior of the cyclohexane ring is the prerequisite for interpreting the NMR data.

The Trans Isomer
  • Configuration: Substituents are on opposite faces of the ring.

  • Conformations:

    • Diequatorial (1e, 2e): Both -CH

      
       and -CH
      
      
      
      Br are equatorial.
    • Diaxial (1a, 2a): Both are axial.

  • Thermodynamics: The diequatorial conformer is strongly favored (

    
     kcal/mol).
    
  • NMR Consequence: The ring protons H1 and H2 will exist predominantly in axial orientations.

The Cis Isomer
  • Configuration: Substituents are on the same face.

  • Conformations:

    • Conformer A (1a, 2e): -CH

      
      Br is axial, -CH
      
      
      
      is equatorial.
    • Conformer B (1e, 2a): -CH

      
      Br is equatorial, -CH
      
      
      
      is axial.
  • Thermodynamics: A-values are similar (-CH

    
     = 1.70, -CH
    
    
    
    Br
    
    
    1.7-1.9). This results in a rapid equilibrium between two chair forms of roughly equal energy.
  • NMR Consequence: Observed signals for H1 and H2 will be a weighted average of axial and equatorial environments.

NMR Spectroscopy: The Elucidation Core

This section details the specific signals required to assign the structure and distinguish isomers.

H NMR (Proton)

Solvent: CDCl


 (Standard)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment Logic
-CH

Br
3.30 – 3.50 ppmDoublet (d) or dd2HDeshielded by Br. Diastereotopic in fixed conformations, but often averaged.
H1 (Ring Methine) 1.60 – 1.90 ppmMultiplet (dt or dddd)1HGerminal to the bromomethyl group.
H2 (Ring Methine) 1.40 – 1.70 ppmMultiplet1HGerminal to the methyl group.
-CH

0.90 – 1.05 ppmDoublet (d)3HTypical secondary methyl on a ring.
Ring -CH

-
1.10 – 1.80 ppmComplex Multiplet8H"Cyclohexane envelope."
Distinguishing Cis vs. Trans (The Crucial Step)

The scalar coupling constant (


) is the definitive filter.
  • Scenario A: Trans-Isomer (Diequatorial)

    • H1 and H2 are both axial .

    • Axial-Axial coupling is large (

      
       Hz).
      
    • Result: The H1 signal will appear as a wide multiplet with at least one large coupling constant.

  • Scenario B: Cis-Isomer (Flipping)

    • H1 and H2 rapidly interconvert between (axial/equatorial) and (equatorial/axial).

    • Observed

      
       is an average: 
      
      
      
      .
    • Axial-Equatorial coupling is small (

      
       Hz).
      
    • Result: The H1 signal will be a narrower multiplet with smaller couplings (

      
       Hz).
      
C NMR & DEPT-135
  • -CH

    
    Br: 
    
    
    
    35-40 ppm (Inverted in DEPT-135).
  • -CH

    
    : 
    
    
    
    15-22 ppm (Upright in DEPT-135).
  • Ring Methines (CH): Two signals, upright.

  • Ring Methylenes (CH

    
    ):  Four signals, inverted.
    

Elucidation Logic & Visualization

The following diagram illustrates the decision tree for confirming the structure and stereochemistry.

StructureElucidation Start Unknown Sample C8H15Br MS_Check Mass Spectrometry Check M+ isotopic pattern Start->MS_Check Br_Confirm 1:1 Doublet at 190/192? (Br Confirmation) MS_Check->Br_Confirm H_NMR 1H NMR Analysis Focus on H1 (ring) & -CH2Br Br_Confirm->H_NMR Yes Shift_Check -CH2Br signal at 3.3-3.5 ppm? H_NMR->Shift_Check Coupling_Check Analyze J(H1,H2) Coupling Constant Shift_Check->Coupling_Check Yes Trans_Result Large J (~10-12 Hz) TRANS Isomer (Diequatorial) Coupling_Check->Trans_Result Large J Cis_Result Small/Avg J (~4-6 Hz) CIS Isomer (Rapid Flipping) Coupling_Check->Cis_Result Small J

Caption: Logical workflow for the structural assignment of 1-(bromomethyl)-2-methylcyclohexane, prioritizing stereochemical determination via NMR coupling constants.

Experimental Protocol: Step-by-Step

Step 1: Sample Preparation
  • Dissolve ~10 mg of the analyte in 0.6 mL of CDCl

    
     .
    
  • Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (

    
     0.00).
    
  • Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual drying agents).

Step 2: Data Acquisition
  • 1D

    
    H NMR:  Acquire 16-32 scans. Ensure a relaxation delay (
    
    
    
    ) of at least 2 seconds to allow accurate integration of methyl protons.
  • 1D

    
    C NMR / DEPT-135:  Acquire sufficient scans (typically >512) to resolve the carbon backbone. DEPT-135 is critical to distinguish the -CH
    
    
    
    Br (down) from the -CH
    
    
    (up).
  • 2D COSY (Correlation Spectroscopy): Run a standard magnitude COSY.

    • Goal: Trace the spin system: -CH

      
      
      
      
      
      H2
      
      
      H1
      
      
      -CH
      
      
      Br. This confirms the 1,2-connectivity and rules out 1,3- or 1,4-isomers.
Step 3: Analysis & Validation
  • Connectivity Check: Use COSY to verify that the proton at ~1.7 ppm (H1) correlates both to the -CH

    
    Br protons and the H2 proton.
    
  • Stereochemistry Assignment:

    • Zoom in on the H1 signal.

    • Measure the width at half-height (

      
      ) or manually calculate 
      
      
      
      values.
    • Decision: If

      
       Hz, assign as Trans . If 
      
      
      
      Hz, assign as Cis .

References

  • PubChem. 1-(Bromomethyl)-2-methylcyclohexane (Compound).[1] National Library of Medicine. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for NMR chemical shift prediction rules).
  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley.

Sources

Introduction: The Criticality of Stereochemistry in Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Dynamics of 1-(Bromomethyl)-2-methylcyclohexane: A Comprehensive Guide for Drug Development

In modern pharmacokinetics and rational drug design, the spatial orientation of substituents on a cyclohexane scaffold dictates target affinity, metabolic stability, and toxicity. 1-(bromomethyl)-2-methylcyclohexane serves as a critical intermediate and structural motif in medicinal chemistry. Because enantiomers can exhibit vastly different pharmacological profiles—where one acts as the eutomer (active drug) and the other as the distomer (inactive or toxic)—regulatory agencies mandate the rigorous separation and characterization of chiral compounds1[1]. This whitepaper dissects the molecule's stereochemical architecture, conformational thermodynamics, and the rigorous analytical protocols required for enantiomeric resolution.

Stereochemical Architecture & Conformational Thermodynamics

1-(bromomethyl)-2-methylcyclohexane possesses two contiguous stereocenters (C1 and C2), yielding


 distinct stereoisomers. These exist as two pairs of enantiomers:
  • Trans-isomers: (1R, 2R) and (1S, 2S)

  • Cis-isomers: (1R, 2S) and (1S, 2R)

The causality behind the stability of these isomers lies in the 1,3-diaxial interactions inherent to the cyclohexane chair conformation. The conformational free energy (A-value) dictates the preference for equatorial positioning over axial positioning to minimize steric clash.

  • Methyl group (-CH₃) A-value: ~1.70 kcal/mol

  • Bromomethyl group (-CH₂Br) A-value: ~1.75 kcal/mol

Trans-Isomers (1R, 2R & 1S, 2S): The trans configuration allows both substituents to occupy equatorial positions (e,e) simultaneously. The alternative chair flip forces both into axial positions (a,a), incurring severe 1,3-diaxial strain (


 kcal/mol). Consequently, the (e,e) conformer is overwhelmingly favored (>99% population at room temperature), providing a rigid scaffold highly desirable for specific receptor binding.

Cis-Isomers (1R, 2S & 1S, 2R): The cis configuration mandates an axial-equatorial (a,e) or equatorial-axial (e,a) geometry. Because the A-values of the -CH₃ and -CH₂Br groups are nearly identical, the two chair conformations exist in rapid equilibrium with a negligible energy difference (


 kcal/mol). This dynamic flexibility often leads to lower target specificity compared to the rigid trans-(e,e) conformer.

Stereochemistry Root 1-(bromomethyl)-2-methylcyclohexane Trans Trans Isomers (Diequatorial Favored) Root->Trans Cis Cis Isomers (Axial-Equatorial Equilibrium) Root->Cis RR (1R, 2R)-enantiomer (e, e) >99% Trans->RR SS (1S, 2S)-enantiomer (e, e) >99% Trans->SS RS (1R, 2S)-enantiomer (a, e) ⇌ (e, a) Cis->RS SR (1S, 2R)-enantiomer (a, e) ⇌ (e, a) Cis->SR

Stereochemical classification and conformational preferences of the four isomers.

Quantitative Data Summaries

Table 1: Conformational Thermodynamics of 1-(bromomethyl)-2-methylcyclohexane

IsomerConfigurationFavored Conformation

of Chair Flip (kcal/mol)
Equilibrium Ratio (298K)
Trans (1R, 2R) / (1S, 2S)(e, e)~3.45> 99:1
Cis (1R, 2S) / (1S, 2R)(e, a)

(a, e)
~0.05~ 52:48

Table 2: Standard Analytical Parameters for Chiral Separation

ParameterSpecificationCausality / Rationale
Stationary Phase Immobilized PolysaccharideHigh stereocognitive surface for transient diastereomer formation.
Mobile Phase n-Hexane / Isopropanol (98:2)Maintains non-polar environment to maximize solute-CSP interactions.
Temperature 25°C (Isothermal)Balances peak resolution (

) and thermodynamic binding efficiency.
Detection RI or GC-MSRequired due to the absence of a conjugated

-system in the analyte.

Experimental Workflows: Chiral Resolution and Validation

To isolate the specific stereoisomers of 1-(bromomethyl)-2-methylcyclohexane, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry standard 2[2]. The differential transient diastereomeric interactions between the CSP and the enantiomers lead to distinct retention times3[3].

Step-by-Step Protocol: HPLC Resolution of Stereoisomers

  • Step 1: Sample Preparation Dissolve the racemic mixture of 1-(bromomethyl)-2-methylcyclohexane in HPLC-grade n-hexane to a concentration of 1.0 mg/mL. Causality: Non-polar solvents prevent the disruption of the hydrogen-bonding network within the CSP, ensuring maximum chiral recognition and preventing peak fronting.

  • Step 2: Column Equilibration Equilibrate a Chiralpak IC column (4.6 mm × 250 mm, 5 µm) with the mobile phase (n-hexane:isopropanol, 98:2 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Step 3: Injection and Separation Inject 10 µL of the sample. Maintain the column compartment at 25°C. Causality: Lower temperatures generally enhance enantioselectivity by maximizing the enthalpic contribution (

    
    ) to the binding free energy, allowing the stationary phase to better distinguish between the (1R, 2R) and (1S, 2S) enantiomers.
    
  • Step 4: Detection Monitor the eluent using a Refractive Index (RI) detector or an inline GC-MS system. Causality: 1-(bromomethyl)-2-methylcyclohexane is an aliphatic halide lacking strong UV chromophores, rendering standard UV-Vis detectors ineffective 4[4].

  • Step 5: Self-Validating System (Data Analysis) Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the resolved peaks. This mathematical integration internally verifies the resolution efficiency of the chromatographic run. Orthogonally confirm the absolute configuration of the isolated fractions via vibrational circular dichroism (VCD).

Workflow Prep Sample Prep 1.0 mg/mL in Hexane Equil Column Equilibration Chiralpak IC, 25°C Prep->Equil Inject HPLC Injection 10 µL Volume Equil->Inject Detect RI / MS Detection No UV Chromophore Inject->Detect Analyze Data Analysis Calculate ee & AUC Detect->Analyze

Step-by-step HPLC workflow for the chiral resolution of cyclohexane enantiomers.

References

  • Title: Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions Source: researchgate.net URL: [Link]

  • Title: Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry Source: acs.org URL: [Link]

  • Title: Chromatographic Studies of Protein-Based Chiral Separations - PMC Source: nih.gov URL: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-(Bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(bromomethyl)-2-methylcyclohexane , a primary alkyl bromide distinct from its secondary isomer (1-bromo-2-methylcyclohexane). This molecule serves as a critical electrophile in the synthesis of sterically defined cyclohexane derivatives.

The guide addresses the two primary challenges in working with this compound:

  • Differentiation: Distinguishing the target primary bromide (

    
    ) from the thermodynamic secondary bromide isomer.
    
  • Stereochemistry: Characterizing the cis and trans diastereomers, which exhibit distinct spectroscopic signatures due to axial/equatorial ring flipping.

Synthetic Pathway & Sample Preparation

To ensure spectroscopic data validity, the sample must be synthesized via a route that preserves regiospecificity. Radical bromination of 1,2-dimethylcyclohexane is not recommended due to poor selectivity.

The industry-standard protocol utilizes (2-methylcyclohexyl)methanol as the precursor.

Recommended Protocol: Dehydroxy-Bromination

Reaction: Nucleophilic substitution of the primary alcohol using Phosphorus Tribromide (


).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve 10.0 mmol of (2-methylcyclohexyl)methanol (cis/trans mixture or pure isomer) in 50 mL anhydrous

    
     (DCM). Cool to 0°C.
    
  • Addition: Add 3.5 mmol of

    
     dropwise over 20 minutes. Note: Maintain temperature <5°C to prevent elimination side products.
    
  • Reflux: Allow to warm to room temperature, then reflux for 2 hours.

  • Quench: Cool to 0°C and slowly add saturated

    
     to neutralize phosphorous acid byproducts.
    
  • Workup: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Vacuum distillation (bp ~85°C at 15 mmHg) is preferred over column chromatography to avoid hydrolysis on silica.

Workflow Diagram

SynthesisWorkflow Start Precursor: (2-methylcyclohexyl)methanol Reagent Reagent: PBr3 / DCM (0°C -> Reflux) Start->Reagent Activation Intermediate Intermediate: Phosphite Ester Reagent->Intermediate SN2 Mechanism Product Target: 1-(bromomethyl)- 2-methylcyclohexane Intermediate->Product Bromide Displacement

Caption: Figure 1. Regiospecific synthesis via PBr3 mediated substitution, preventing secondary bromide rearrangement.

Spectroscopic Data Analysis[1][2]

Mass Spectrometry (EI-MS)

The mass spectrum is the primary tool for confirming elemental composition. The presence of bromine provides a definitive isotopic signature.

Diagnostic Criteria:

  • Molecular Ion (

    
    ):  The parent peak appears as a doublet of equal intensity separated by 2 mass units (
    
    
    
    and
    
    
    ).
  • Base Peak: Typically

    
     95 or 81 (loss of 
    
    
    
    and ring fragmentation).
Fragment Ion (

)
Relative AbundanceAssignmentDiagnostic Note
190 / 192 ~5-10%

1:1 ratio confirms one Br atom.
111 ~40%

Loss of bromine radical; Cyclohexylmethyl cation.
97 ~65%

Loss of bromomethyl group; Methylcyclohexyl cation.
55 100% (Base)

Ring fragmentation (Retro-Diels-Alder).
Infrared Spectroscopy (FT-IR)

IR is used to confirm the absence of the starting material (Alcohol O-H stretch).

  • C-Br Stretch: 640–690 cm⁻¹ (Strong).

  • C-H Stretch (sp³): 2850–2960 cm⁻¹ (Multiple bands, methyl/methylene).

  • Validation: Absence of broad band at 3200–3500 cm⁻¹ confirms complete conversion of alcohol.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining stereochemistry (cis vs trans).

Stereochemical Context[1][2]
  • Trans-isomer (1R, 2R / 1S, 2S): Both substituents can adopt a diequatorial conformation, which is thermodynamically favored.

  • Cis-isomer (1R, 2S / 1S, 2R): One substituent is axial, the other equatorial. Ring flipping averages the signals, but the energy barrier leads to distinct shifts compared to the trans form.

1H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (


) are diagnostic estimates based on chemometric analysis of primary bromides.
ProtonShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment

3.25 - 3.45 dd 2H


(Diastereotopic)

1.60 - 1.85m4H-Cyclohexane ring (Equatorial/Methine)

0.90 - 1.30m5H-Cyclohexane ring (Axial)

0.88 - 0.95 d 3H


(Methyl group)

Key Differentiator: The methylene protons next to bromine (


) are diastereotopic. In the cis isomer, the magnetic environment is more anisotropic due to the axial substituent, often causing a wider separation between the two doublet-of-doublets compared to the trans isomer.
13C NMR Data (100 MHz, CDCl₃)
CarbonShift (

ppm)
TypeAssignment
C1' 39.5 - 41.0

Bromomethyl Carbon (Diagnostic)
C1 38.0 - 42.0CHRing CH (attached to

)
C2 32.0 - 35.0CHRing CH (attached to

)
C3-C6 20.0 - 30.0

Ring methylenes
Me 18.0 - 21.0

Methyl group

Conformational Analysis & Logic

Understanding the 3D structure is vital for interpreting the NMR coupling constants.

  • Trans-Diequatorial: The

    
     and 
    
    
    
    groups point away from the ring center. This minimizes 1,3-diaxial interactions.
  • Cis-Axial/Equatorial: The

    
     group (being larger) will prefer the equatorial position, forcing the methyl group axial, or vice versa. This equilibrium results in broadened or averaged NMR signals at room temperature.
    
Conformational Energy Diagram

Conformation Trans Trans-Isomer (Diequatorial) Most Stable Cis1 Cis-Isomer (Me-Axial, CH2Br-Eq) Trans->Cis1 Epimerization (Chemical) Cis2 Cis-Isomer (Me-Eq, CH2Br-Axial) Cis1->Cis2 Ring Flip (Equilibrium)

Caption: Figure 2. Stability ranking. The Trans-isomer minimizes steric strain, serving as the thermodynamic product.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54545909, 1-(Bromomethyl)-2-methylcyclohexane. Retrieved from [Link][3]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Cyclohexane, (bromomethyl)-. Retrieved from [Link][4]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[5] (Foundational text for cyclohexane conformational analysis).

Sources

Technical Monograph: Reactivity & Stability of 1-(Bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-(bromomethyl)-2-methylcyclohexane, focusing on its stereochemical dynamics, reactivity profile, and stability.[1]

Executive Summary

1-(Bromomethyl)-2-methylcyclohexane (CAS 68996-12-3) is a primary alkyl halide featuring a cyclohexyl scaffold with vicinal substitution. Unlike its ring-substituted isomer (1-bromo-2-methylcyclohexane), this compound carries the reactive bromide on an exocyclic methylene group. This structural distinction is critical: it behaves as a hindered primary electrophile rather than a secondary cycloalkyl halide.[1]

Its utility in drug development lies in its ability to introduce a sterically defined cyclohexylmethyl motif, a common pharmacophore for modulating lipophilicity and metabolic stability in lead compounds.[1] However, its reactivity is heavily modulated by the conformational interlocking of the 1,2-substitution pattern, necessitating precise control over reaction conditions to avoid ring-expansion rearrangements or unwanted elimination.[1]

Structural Dynamics & Stereochemistry[1][2]

The reactivity of 1-(bromomethyl)-2-methylcyclohexane is governed by the relative stereochemistry (cis/trans) of the substituents and the resulting chair conformations.

Conformational Analysis

The molecule exists as two diastereomers: cis and trans.[1] The steric bulk of the substituents dictates the preferred conformer.

  • Bromomethyl Group (-CH₂Br): Acts as a bulky substituent (A-value ≈ 1.8 kcal/mol, similar to ethyl).[1]

  • Methyl Group (-CH₃): A-value = 1.74 kcal/mol.[1]

Because the -CH₂Br group is slightly larger (or comparable) to the methyl group, the conformational equilibrium seeks to place the -CH₂Br group in the equatorial position.

  • Trans-Isomer (1R, 2R): The substituents can be either diaxial (ax, ax) or diequatorial (eq, eq).[1] The diequatorial conformer is energetically favored by >2.5 kcal/mol, making it the exclusive reactive species at room temperature.[1]

  • Cis-Isomer (1R, 2S): The substituents are (ax, eq) or (eq, ax).[1] The equilibrium favors the conformer where the larger -CH₂Br group is equatorial and the methyl group is axial.

Visualization of Conformational Equilibria

Conformation cluster_0 Stability Hierarchy Trans_Dieq Trans-Isomer (Diequatorial) Most Stable Trans_Diax Trans-Isomer (Diaxial) High Energy Trans_Dieq->Trans_Diax Ring Flip (Unfavorable) Cis_EqAx Cis-Isomer (-CH2Br Eq, -CH3 Ax) Preferred Cis_AxEq Cis-Isomer (-CH2Br Ax, -CH3 Eq) Minor Cis_EqAx->Cis_AxEq Ring Flip (Equilibrium)

Figure 1: Conformational energy landscape. The trans-diequatorial conformation provides maximum accessibility to the electrophilic carbon.

Reactivity Profile

Nucleophilic Substitution (S_N2)

As a primary alkyl halide, the -CH₂Br group is susceptible to S_N2 attack. However, the reaction rate is retarded compared to simple primary halides (like 1-bromohexane) due to beta-branching .[1] The adjacent C2-methyl group and the ring system itself create significant steric hindrance, blocking the nucleophile's backside approach.

  • Implication: Higher temperatures or more polar aprotic solvents (DMF, DMSO) are often required to drive substitution.[1]

  • Stereochemical Integrity: S_N2 reactions occur at the exocyclic methylene carbon, not a chiral center.[1] Therefore, the stereochemistry of the ring (cis/trans relationship) is retained .[1]

Elimination (E2)

Elimination is a competing pathway, particularly with strong, bulky bases (e.g., KOtBu).[1]

  • Mechanism: The base abstracts the proton from the C1 ring carbon (the beta-carbon relative to the bromide).

  • Product: Formation of 1-methylene-2-methylcyclohexane (exocyclic double bond).[1]

  • Regioselectivity: Unlike secondary halides where Zaitsev products dominate, here the only available beta-hydrogen leads to the exocyclic alkene.[1]

Solvolysis & Rearrangement (Ring Expansion)

Under solvolytic conditions (weak nucleophile, polar protic solvent, heat), the compound risks ionization.[1] Although primary carbocations are unstable, the incipient cation can undergo a concerted rearrangement.[1]

  • Pathway: A 1,2-alkyl shift (ring expansion) can occur, converting the cyclohexane ring into a cycloheptane derivative.[1]

  • Risk: High.[1] Avoid S_N1 conditions if the 6-membered ring is to be preserved.

Reaction Map[3]

Reactivity Substrate 1-(Bromomethyl)-2-methylcyclohexane SN2 Nucleophilic Substitution (SN2) Nucleophile: N3-, CN-, RS- Substrate->SN2 Polar Aprotic (DMF/DMSO) E2 Elimination (E2) Base: KOtBu / LDA Substrate->E2 Strong Base Heat Mg Metal Insertion Mg / THF Substrate->Mg Dry Ether/THF Initiation Rearrange Solvolysis / Ring Expansion Ag+ or Protic Solvent Substrate->Rearrange Lewis Acid or H2O/Heat Prod_SN2 Functionalized Cyclohexane (Retained Stereochem) SN2->Prod_SN2 Prod_E2 1-Methylene-2-methylcyclohexane (Exocyclic Alkene) E2->Prod_E2 Prod_Mg Grignard Reagent (Nucleophilic Handle) Mg->Prod_Mg Prod_Exp Cycloheptyl Derivatives (Impurity) Rearrange->Prod_Exp

Figure 2: Divergent reaction pathways. Control of basicity and solvent polarity is the primary selector between substitution and elimination.

Stability & Handling

Thermal & Hydrolytic Stability[1]
  • Thermal: Stable up to ~100°C. Prolonged heating above 120°C may induce slow elimination of HBr, turning the liquid brown/yellow.[1]

  • Hydrolytic: Relatively stable to neutral water due to low solubility.[1] However, in the presence of moisture and light, it slowly hydrolyzes to the alcohol and HBr, which autocatalyzes further decomposition.[1]

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass to prevent photolytic cleavage of the C-Br bond.[1]

  • Stabilizer: Can be stored over silver wire or copper turnings to scavenge free bromide/HBr if long-term storage (>6 months) is required.[1]

Experimental Protocols

Synthesis from (2-Methylcyclohexyl)methanol

This is the standard route to ensure stereochemical control.

Reagents: (2-Methylcyclohexyl)methanol (1.0 eq), Phosphorus Tribromide (PBr₃, 0.4 eq), DCM (Solvent).[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and N₂ inlet.

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.5 M concentration) and cool to 0°C.

  • Addition: Add PBr₃ dropwise over 30 minutes. The exotherm must be controlled to keep T < 5°C to prevent rearrangement.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO₄; alcohol oxidizes, bromide does not).[1]

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM, wash with brine, dry over MgSO₄.[1]

  • Purification: Distillation under reduced pressure is preferred over column chromatography to avoid silica-induced elimination.[1]

Preparation of Grignard Reagent

The Grignard derived from this bromide is a valuable nucleophile but requires initiation due to steric hindrance.

Reagents: Magnesium turnings (1.2 eq), Iodine (crystal), THF (anhydrous).

  • Activation: Flame-dry glassware. Add Mg turnings and a single crystal of I₂.[1] Dry stir under N₂ for 10 min to crush oxide layer.

  • Initiation: Add 5% of the bromide solution in THF. Heat locally with a heat gun until the iodine color fades and the solution becomes turbid.

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux without external heating.

  • Completion: Reflux for 1 hour after addition. Titrate using salicylaldehyde phenylhydrazone to determine precise concentration.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Definitive source for A-values and conformational analysis of cyclohexanes).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Mechanistic grounding for SN2/E2 competition in hindered halides).[1]

  • Traynham, J. G., & Pascual, O. S. (1957).[1] "The reaction of silver salts with cyclic alkyl halides." Journal of the American Chemical Society, 79(9), 2341-2345. (Historical precedent for ring expansion/rearrangement in cyclohexylmethyl systems).

  • PubChem Compound Summary. (2025). "1-(Bromomethyl)-2-methylcyclohexane".[2][3][4] National Center for Biotechnology Information.[1] (Physical property verification).[1]

Sources

cis and trans isomers of 1-bromo-2-methylcyclohexane stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Conformational Dynamics and E2 Regioselectivity of 1-Bromo-2-Methylcyclohexane

Executive Summary This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability profiles of cis- and trans-1-bromo-2-methylcyclohexane. Targeted at drug development professionals and organic chemists, this document elucidates the counter-intuitive relationship between ground-state stability and reactivity rates. While the trans-isomer exhibits superior thermodynamic stability due to diequatorial positioning, the cis-isomer demonstrates significantly higher kinetic reactivity in E2 elimination pathways. This guide details the mechanistic underpinnings of this phenomenon, supported by quantitative conformational analysis, experimental protocols for kinetic validation, and structural visualizations.

Part 1: Thermodynamic Stability & Conformational Analysis

To understand the reactivity differences, we must first establish the ground-state energetics governed by steric strain and 1,3-diaxial interactions.

The A-Value Differential

The stability of cyclohexane derivatives is dictated by the A-values (conformational free energy differences) of the substituents.

  • Methyl Group (-CH₃): 1.70 kcal/mol

  • Bromine (-Br): 0.38 kcal/mol

The large energy penalty of the methyl group effectively "locks" the ring conformation, forcing the methyl group into the equatorial position whenever possible.

Isomer Analysis[1]

Trans-1-bromo-2-methylcyclohexane

  • Conformer A (1e, 2e): Both Methyl and Bromine are equatorial.[1]

    • Strain: 1 gauche interaction (Me/Br). No 1,3-diaxial interactions.

    • Status:Global Minimum (Most Stable).

  • Conformer B (1a, 2a): Both Methyl and Bromine are axial.[2]

    • Strain: Severe. Methyl (1.[3]7) + Bromine (0.38) + 4 gauche interactions.

    • Population: Negligible (< 1%).

Cis-1-bromo-2-methylcyclohexane

  • Conformer A (1e, 2a): Methyl is equatorial; Bromine is axial.[2][4]

    • Strain: Bromine A-value (0.38) + 1 gauche interaction.

    • Status:Major Conformer.

  • Conformer B (1a, 2e): Methyl is axial; Bromine is equatorial.[2]

    • Strain: Methyl A-value (1.70) + 1 gauche interaction.

    • Status: Minor Conformer (High Energy).

Thermodynamic Conclusion:



The trans-isomer is thermodynamically more stable by approximately 0.4–0.5 kcal/mol (the difference in A-values roughly).

Part 2: Kinetic Stability & Reactivity (The E2 Mechanism)

In drug synthesis, thermodynamic stability often inversely correlates with reactivity. The E2 elimination of these isomers is a textbook example of stereoelectronic control .

The Anti-Periplanar Requirement

For E2 elimination to occur, the leaving group (Bromine) and the


-proton must be anti-periplanar  (dihedral angle of 180°).[2][5] In a cyclohexane ring, this geometry is only achievable when both the H and Br are axial .[2][4][5]
Reactivity Profiles

The Cis-Isomer (Fast Reaction / Zaitsev Product)

  • Mechanism: The major conformer (1e, 2a) already possesses the Bromine in the axial position.

  • Alignment:

    • 
      -H on C2 is axial (anti to Br).[2][4]
      
    • 
      -H on C6 is axial (anti to Br).[2]
      
  • Outcome: Elimination is rapid. Abstraction of the H on C2 (more substituted carbon) is preferred, leading to the thermodynamic Zaitsev product (1-methylcyclohexene) .[6]

The Trans-Isomer (Slow Reaction / Hoffman Product)

  • Mechanism: The major conformer (1e, 2e) has an equatorial Bromine. No reaction is possible from this state.

  • The Flip: The molecule must undergo a ring flip to the high-energy (1a, 2a) conformer to place Br axially.

  • Alignment:

    • In the (1a, 2a) form, the H on C2 is equatorial (cis to Br). No elimination possible at C2.

    • The H on C6 is axial (anti to Br).[2]

  • Outcome: Reaction is extremely slow due to the high energy barrier to access the reactive conformer. Elimination occurs exclusively at C6, yielding the kinetic Hoffman-like product (3-methylcyclohexene) .

Part 3: Experimental Protocols

Protocol: Kinetic Rate Determination via Potentiometric Titration

Objective: To experimentally quantify the rate constant (


) difference between cis and trans isomers under pseudo-first-order conditions.

Reagents:

  • Pure cis-1-bromo-2-methylcyclohexane (0.1 M)

  • Pure trans-1-bromo-2-methylcyclohexane (0.1 M)

  • Sodium Ethoxide (NaOEt) in Ethanol (1.0 M) - Large excess ensures pseudo-first-order kinetics.

  • Standardized

    
     (0.05 M)
    
  • Silver Nitrate (

    
    )
    

Workflow:

  • Thermostat Setup: Equilibrate a reaction vessel containing 50 mL of 1.0 M NaOEt/EtOH at 50°C ± 0.1°C.

  • Initiation: Inject 1.0 mL of the specific substrate isomer. Start the timer (

    
    ).
    
  • Aliquot Sampling:

    • At intervals (e.g., 2, 5, 10, 20, 40 min for cis; 30, 60, 120, 240 min for trans), withdraw a 5.0 mL aliquot.

    • Quench: Immediately discharge into 20 mL of ice-cold dilute

      
       to stop the reaction.
      
  • Titration: Potentiometrically titrate the liberated bromide ions (

    
    ) using standardized 
    
    
    
    with a silver electrode.
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Expected Results:

  • The cis-isomer plot will show a steep slope (high

    
    ).
    
  • The trans-isomer plot will show a shallow slope (low

    
    ), confirming the necessity of the unfavorable ring flip.
    

Part 4: Visualization & Data

Conformational Energy Landscape

The following diagram illustrates the energy barriers and equilibrium populations.

EnergyLandscape Trans_EE Trans (1e, 2e) Global Minimum (Stable, Unreactive) Trans_AA Trans (1a, 2a) High Energy (Reactive Conformer) Trans_EE->Trans_AA Ring Flip High Barrier (+ ~2.1 kcal/mol) Trans_AA->Trans_EE Fast Relaxation Cis_EA Cis (1e, 2a) Major Conformer (Stable & Reactive) Cis_AE Cis (1a, 2e) Minor Conformer (Unstable) Cis_EA->Cis_AE Ring Flip Moderate Barrier Cis_AE->Cis_EA Relaxation

Figure 1: Conformational energy landscape showing the high barrier for the Trans isomer to access its reactive state.

E2 Reaction Pathway & Regioselectivity

This flow details the stereochemical divergence in product formation.[2][6][7]

ReactionPathway Substrate_Cis Cis-Isomer (Axial Br, Axial H at C2 & C6) E2_Cis E2 Elimination (Fast) Substrate_Cis->E2_Cis Anti-H at C2 Substrate_Trans Trans-Isomer (Equatorial Br -> Flips to Axial) E2_Trans E2 Elimination (Slow, via 1a,2a) Substrate_Trans->E2_Trans Requires Flip No Anti-H at C2 Prod_Zaitsev 1-Methylcyclohexene (Zaitsev Product) Thermodynamically Stable E2_Cis->Prod_Zaitsev Major Pathway Prod_Hoffman 3-Methylcyclohexene (Non-Zaitsev Product) Kinetic Control E2_Trans->Prod_Hoffman Exclusive Pathway

Figure 2: Divergent reaction pathways. The Cis isomer yields the stable alkene, while the Trans isomer is forced into a slower pathway yielding the less substituted alkene.

Summary Data Table
FeatureTrans-Isomer Cis-Isomer
Dominant Conformation Diequatorial (1e, 2e)Equatorial-Axial (1e, 2a)
Relative Energy 0.0 kcal/mol (Ref)+0.4 kcal/mol
Reactive Conformer Diaxial (1a, 2a) - RareEquatorial-Axial (1e, 2a) - Abundant
E2 Reaction Rate Slow (

)
Fast (

)
Major Product 3-Methylcyclohexene1-Methylcyclohexene

References

  • Study.com. Stability of Cis and Trans 1-bromo-2-methylcyclohexane. Available at: [Link]

  • Master Organic Chemistry. Mechanism of the E2 Reaction. Available at: [Link]

  • Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. Available at: [Link]

  • PubChem. Trans-1-Bromo-2-methylcyclohexane Compound Summary. Available at: [Link]

Sources

Methodological & Application

Application Note: 1-(Bromomethyl)-2-methylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Bromomethyl)-2-methylcyclohexane (CAS: 68996-12-3) serves as a critical electrophilic building block in the synthesis of peptidomimetics, agrochemicals, and lipophilic drug pharmacophores. Its structural uniqueness lies in the vicinal substitution pattern (1,2-position) on the cyclohexane ring. The adjacent methyl group at C2 exerts specific steric and stereoelectronic effects that modulate the reactivity of the exocyclic bromomethyl group at C1.

This guide provides validated protocols for its synthesis, purification, and application in


 coupling and Grignard formation. It specifically addresses the challenge of suppressing E2 elimination—a common competing pathway due to the 

-branching inherent in the cyclohexane scaffold.

Part 1: Structural Dynamics & Reactivity Profile

Stereochemical Considerations

The reagent typically exists as a mixture of cis and trans diastereomers unless stereoselectively synthesized. The reactivity of the exocyclic bromide is heavily influenced by the ring conformation.

  • Trans-Isomer: The thermodynamically stable conformer places both the

    
     (C2) and 
    
    
    
    (C1) groups in equatorial positions (diequatorial). This exposes the backside of the C-Br bond, making it more accessible for nucleophilic attack (
    
    
    ).[1]
  • Cis-Isomer: One substituent must occupy the axial position. If the

    
     group is axial, 1,3-diaxial interactions hinder nucleophilic approach, significantly retarding reaction rates and increasing the likelihood of elimination.
    
Electrophilicity & Steric Hindrance

While technically a primary alkyl halide, 1-(bromomethyl)-2-methylcyclohexane exhibits


-branching . The C2 methyl group creates steric bulk adjacent to the reaction center.
  • Implication: Reaction times for

    
     substitutions are 2–5x longer compared to unhindered primary bromides (e.g., (bromomethyl)cyclohexane).
    
  • Side Reaction: The C1 proton is susceptible to abstraction by strong, bulky bases, leading to the formation of 1-methyl-2-methylenecyclohexane via E2 elimination.

Part 2: Synthesis & Purification Protocol

Objective: Synthesis of 1-(bromomethyl)-2-methylcyclohexane from (2-methylcyclohexyl)methanol. Scale: Laboratory (10–50 mmol).

Reagents
  • Substrate: (2-methylcyclohexyl)methanol (1.0 equiv)

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve (2-methylcyclohexyl)methanol (e.g., 20 mmol, 2.56 g) in anhydrous DCM (40 mL). Cool to 0°C in an ice/salt bath.

  • Bromination: Add

    
     (8 mmol, 2.16 g) dropwise over 20 minutes.
    
    • Note: Maintain internal temperature <5°C to prevent rearrangement.

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2]

  • Quench: Cool back to 0°C. Slowly add sat.

    
     (20 mL) to neutralize phosphorous acid byproducts. Caution: Gas evolution.
    
  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Vacuum distillation is recommended to remove traces of elimination products (alkenes).

    • Boiling Point: ~76–78°C at 26 mmHg.

Workflow Visualization

SynthesisWorkflow Start Start: (2-methylcyclohexyl)methanol Cool Cool to 0°C (DCM) Start->Cool AddPBr3 Add PBr3 Dropwise (Maintain T < 5°C) Cool->AddPBr3 Warm Warm to RT Stir 4-6 hrs AddPBr3->Warm Check QC Check (TLC/GC) Conversion >95%? Warm->Check Check->Warm No (Continue Stirring) Quench Quench: Sat. NaHCO3 Check->Quench Yes Distill Vacuum Distillation (Remove Alkenes) Quench->Distill Final Pure 1-(bromomethyl)-2-methylcyclohexane Distill->Final

Figure 1: Synthetic workflow for the conversion of alcohol to bromide using PBr3.

Part 3: Application - C-N and C-O Bond Formation

Context: This reagent is widely used to append the lipophilic (2-methylcyclohexyl)methyl tail to phenols (ether synthesis) or amines (alkylation).

Critical Decision Matrix: Base Selection

The choice of base is the single most important variable. Using a base that is too strong or bulky will favor E2 elimination over


 substitution due to the steric hindrance at the 

-carbon.
BasepKa (conj. acid)SuitabilityMechanism Favored

/

~10High

(Weak base, minimizes E2)
NaH 35Low Risk of E2 (Strong base)
KOtBu 17Very Low E2 Dominant (Bulky base)
TEA / DIPEA 10–11Medium Slow kinetics; requires heat
Protocol: Alkylation of a Phenol (General Procedure)
  • Reagents: Phenol derivative (1.0 equiv), 1-(bromomethyl)-2-methylcyclohexane (1.2 equiv),

    
     (2.0 equiv), KI (0.1 equiv, catalyst).
    
  • Solvent: DMF or Acetonitrile (Polar aprotic is essential to accelerate

    
    ).
    
  • Procedure:

    • Combine phenol and

      
       in DMF. Stir for 15 min at RT.
      
    • Add the bromide and KI.

    • Heat to 60–80°C . Note: Higher temperatures (>90°C) significantly increase elimination byproducts.

    • Monitor consumption of phenol by HPLC.

  • Workup: Dilute with water, extract with EtOAc. Wash with 1M NaOH (to remove unreacted phenol).

Part 4: Grignard Reagent Formation

Context: Forming the Grignard reagent from this bromide is challenging due to the potential for Wurtz coupling and the sluggish initiation caused by the alkyl chain sterics.

Protocol: Preparation of (2-methylcyclohexyl)methylmagnesium bromide
  • Activation: Place Mg turnings (1.2 equiv) in a dry 3-neck flask under Argon. Dry stir vigorously for 30 mins to crush oxides. Add a single crystal of Iodine (

    
    ).
    
  • Initiation: Cover Mg with minimal anhydrous THF. Add 0.5 mL of pure bromide. Heat gently with a heat gun until the iodine color fades (initiation).

  • Addition: Dilute the remaining bromide in THF (1M concentration). Add dropwise to the refluxing THF/Mg mixture.

    • Critical: If reflux stops, stop addition. Re-initiate if necessary. Accumulation of unreacted bromide can lead to a runaway exotherm.

  • Titration: Once addition is complete, reflux for 1 hour. Titrate an aliquot using salicylaldehyde phenylhydrazone to determine exact molarity before use.

Part 5: Reaction Pathway Analysis

The following diagram illustrates the competitive landscape between substitution and elimination, guiding the chemist to the correct conditions.

ReactionPathways Reagent 1-(bromomethyl)- 2-methylcyclohexane Cond_WeakBase Weak Base (K2CO3) Polar Aprotic Solvent Reagent->Cond_WeakBase Cond_StrongBase Strong/Bulky Base (KOtBu, NaH) Reagent->Cond_StrongBase Cond_Mg Mg(0), THF Iodine Initiator Reagent->Cond_Mg TS_SN2 TS: Backside Attack (Sterically Sensitive) Cond_WeakBase->TS_SN2 Major Path TS_E2 TS: Anti-Periplanar Proton Abstraction Cond_StrongBase->TS_E2 Major Path Prod_Grig Grignard Reagent (Nucleophile) Cond_Mg->Prod_Grig Oxidative Insertion Prod_Sub Substitution Product (Ether/Amine) TS_SN2->Prod_Sub Prod_Elim Elimination Product (Methylenecyclohexane) TS_E2->Prod_Elim

Figure 2: Mechanistic competition between SN2, E2, and Metal Insertion pathways.

References

  • Synthesis of Alkyl Bromides via PBr3: Title: "Conversion of Alcohols to Alkyl Halides using Phosphorus Tribromide."[3] Source: Organic Syntheses, Coll.[4] Vol. 2, p.358. URL:[Link]

  • SN2 Kinetics and Steric Hindrance: Title: "The SN2 Reaction Mechanism: Steric Effects."[5] Source: Master Organic Chemistry. URL:[Link]

  • Grignard Reagent Preparation & Handling: Title: "Preparation of Grignard Reagents from Alkyl Halides."[6][7][8] Source: ChemGuide. URL:[Link]

  • Compound Data & Safety: Title: "1-(Bromomethyl)-2-methylcyclohexane PubChem Entry."[9] Source: National Center for Biotechnology Information (2025). URL:[Link][9]

Sources

Application Note: 1-(Bromomethyl)-2-methylcyclohexane as a Sterically Demanding Alkylating Agent

[1]

Executive Summary & Chemical Profile[2]

1-(Bromomethyl)-2-methylcyclohexane is a specialized primary alkyl halide used to introduce a lipophilic, conformationally restricted (2-methylcyclohexyl)methyl motif into target molecules.[1] Unlike simple alkyl halides, this reagent possesses significant

1

Successfully utilizing this reagent requires navigating a trade-off: its structural rigidity provides valuable pharmacological properties (metabolic stability, receptor fit), but its steric bulk significantly retards


1
Chemical Identity
PropertyData
IUPAC Name 1-(Bromomethyl)-2-methylcyclohexane
CAS Number 68996-12-3
Molecular Formula

Molecular Weight 191.11 g/mol
Structure Primary bromide attached to a 1,2-disubstituted cyclohexane ring
Key Isomers cis- (Me/CH₂Br syn) and trans- (Me/CH₂Br anti)

Stereochemical & Mechanistic Considerations

Conformational Analysis

The reactivity of this molecule is governed by the chair conformation of the cyclohexane ring.[2][3]

  • Trans-Isomer: The thermodynamically preferred conformer places both the C2-methyl and the C1-bromomethyl groups in equatorial positions (diequatorial).[1] This minimizes 1,3-diaxial interactions but places the electrophilic carbon in a sterically shielded environment.

  • Cis-Isomer: Inevitably possesses one axial and one equatorial substituent.[1][4] The ring flip equilibrium will favor the conformer where the bulkier group (typically the bromomethyl) is equatorial, though the energy difference is small compared to the trans-isomer.

Reactivity Profile ( vs. vs. Rearrangement)

Users must be aware of three competing pathways:

  • 
     Substitution (Desired):  The primary carbon is electrophilic, but the adjacent tertiary ring carbon (C1) and the C2-methyl group create a "neopentyl-like" steric hindrance. Reaction rates will be 10–100x slower than unhindered primary bromides (e.g., 1-bromohexane).[1]
    
  • 
     Elimination (Side Reaction):  Strong bases or high heat can abstract the proton at C1  (the only 
    
    
    -proton available for elimination), yielding 2-methyl-1-methylenecyclohexane (exocyclic double bond).[1]
  • Rearrangement (

    
    -like):  Under Lewis acidic conditions or in protic solvents, the primary bromide can ionize. The resulting primary carbocation will immediately rearrange (via 1,2-hydride or methyl shift) to a tertiary carbocation, leading to ring-expanded or scrambled products.[1] Strict 
    
    
    conditions are mandatory.

Figure 1: Competing reaction pathways.[1] Success depends on favoring the green SN2 path while suppressing the red (elimination) and grey (rearrangement) paths.

Preparation Protocol: Synthesis from Alcohol

Since commercial supplies of the bromide can be variable in isomeric purity, generating it fresh from (2-methylcyclohexyl)methanol is recommended for critical applications.

Reagents
  • Precursor: (2-methylcyclohexyl)methanol (1.0 equiv)[1]

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Safety:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a stir bar and an addition funnel. Flush with

    
     or Argon.
    
  • Dissolution: Add (2-methylcyclohexyl)methanol (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dilute

    
     (4.0 mmol, 1.2 equiv of Br) in 5 mL DCM. Add this solution dropwise to the alcohol over 15 minutes. Note: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Monitoring: Check by TLC (stain with PMA or

      
      ; bromide is usually less polar (higher 
      
      
      ) than alcohol).
  • Quench: Cool back to 0°C. Slowly add saturated

    
     solution to quench excess 
    
    
    . Caution: Gas evolution.
  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude oil is often pure enough for alkylation. If not, purify via short-path distillation (reduced pressure) or silica plug filtration (eluting with Hexanes).[1]

Alkylation Protocol: General Nucleophilic Substitution

This protocol is optimized to favor

Case Study: Alkylation of a Phenol or Secondary Amine
Materials
  • Electrophile: 1-(bromomethyl)-2-methylcyclohexane (1.2 equiv)[1]

  • Nucleophile: Phenol derivative or Amine (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    ) (1.5 equiv - faster reaction)[1]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation[1]

Experimental Workflow
  • Preparation: In a dried reaction vial, dissolve the Nucleophile (1.0 mmol) in DMF (3.0 mL).

  • Deprotonation: Add

    
     (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide/anion.
    
  • Addition: Add 1-(bromomethyl)-2-methylcyclohexane (1.2 mmol) via syringe.

    • Optional: Add KI (0.1 mmol) to generate the more reactive iodide in situ.

  • Heating: Heat the reaction block to 60–80°C .

    • Why: The steric hindrance at the

      
      -position requires thermal energy to overcome the activation barrier. Do not exceed 90°C to avoid elimination.
      
  • Monitoring: Monitor by LC-MS or TLC. Expect reaction times of 12–24 hours.

    • Checkpoint: Look for the disappearance of the nucleophile. The product will be less polar.

  • Workup: Dilute with EtOAc. Wash with water (3x) to remove DMF, then Brine (1x). Dry over

    
    .
    
  • Analysis: Verify product by

    
     NMR.
    
    • Diagnostic Signal: The

      
       protons typically appear as a doublet around 
      
      
      3.8–4.0 ppm.[1]

Figure 2: Optimized workflow for alkylation, prioritizing mild activation (KI) and controlled heating.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction / Slow Conversion Steric hindrance prevents approach.[1]1. Switch solvent to DMSO (higher dielectric constant).2. Switch base to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(solubility effect).3. Add KI or TBAI (tetrabutylammonium iodide) as a catalyst.
Elimination Product Observed Base is too strong or Temp too high.1. Lower temperature to 50°C.2. Use a weaker base (e.g.,

if nucleophile permits).3. Ensure anhydrous conditions.
Complex Mixture (Rearrangement) Carbocation formation (

).
1. Avoid

salts.2. Avoid Lewis Acids (

,

).3. Ensure solvent is non-acidic.

Safety & Handling

  • Hazards: 1-(Bromomethyl)-2-methylcyclohexane is an alkylating agent.[1] It is a potential carcinogen , skin irritant , and lachrymator .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning fume hood.

  • Disposal: Quench excess alkylating agent with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiosulfate) before disposal into halogenated waste streams.

References

  • Structural Data & Identifiers: PubChem. 1-(Bromomethyl)-2-methylcyclohexane.[1] National Library of Medicine. Link[1]

  • Synthesis of Bromomethyl Cyclohexanes: Organic Syntheses, Coll. Vol. 7, p. 491 (1990); Vol. 65, p. 90 (1987). (General protocols for bromination of hindered alcohols). Link

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational locks).

  • Reaction Mechanisms: Smith, M. B.[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discussion on neopentyl substitution vs elimination).

nucleophilic substitution reactions of 1-(bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Substitution in Sterically Constrained Cyclohexyl Systems

Executive Summary

This guide details the optimization of nucleophilic substitution reactions for 1-(bromomethyl)-2-methylcyclohexane , a primary alkyl halide exhibiting significant


-branching steric hindrance. While primary halides typically undergo rapid 

reactions, the adjacent 2-methylcyclohexyl scaffold imposes conformational constraints that retard nucleophilic attack, increasing the competitive risk of elimination or carbocation-mediated rearrangement.

This document provides a mechanistic analysis of the substrate's conformational dynamics and a validated protocol for high-yield substitution, using azidation as a model system.

Structural Analysis & Reactivity Profile

The reactivity of 1-(bromomethyl)-2-methylcyclohexane is governed by the "Isobutyl Effect." Although the electrophilic carbon is primary (


), the 

-carbon (C1 of the ring) is tertiary. This branching creates a steric screen that hinders the backside attack trajectory required for

transition states.
Conformational Gating

The reaction rate is heavily dependent on the relative stereochemistry (cis vs. trans) and the ring conformation.

  • Trans-isomer: The diequatorial conformer is thermodynamically favored. The

    
     group extends away from the ring, offering the most accessible trajectory for nucleophiles.
    
  • Cis-isomer: One substituent must be axial. If the

    
     group adopts an axial position, 1,3-diaxial interactions with ring protons severely destabilize the transition state.
    

Figure 1: Conformational Analysis & Reactivity Logic

ConformationalAnalysis Substrate 1-(bromomethyl)- 2-methylcyclohexane Trans Trans-Isomer (Diequatorial) Substrate->Trans Thermodynamic Preference Cis Cis-Isomer (Axial/Equatorial) Substrate->Cis Reactive Reactive Conformer (-CH2Br Equatorial) Trans->Reactive Major Pop. Cis->Reactive Ring Flip (High Energy) Unreactive Unreactive Conformer (-CH2Br Axial) Cis->Unreactive Steric Clash SN2 Transition State SN2 Transition State Reactive->SN2 Transition State

Caption: Conformational gating of the SN2 pathway. The equatorial orientation of the bromomethyl group is critical for minimizing steric hindrance during nucleophilic approach.

Mechanistic Pathways & Competition

The primary challenge is suppressing the


 elimination pathway and preventing 

rearrangements.
The Competitive Landscape
  • 
     (Target):  Concerted displacement. Retarded by 
    
    
    
    -branching. Requires polar aprotic solvents (DMSO, DMF) to boost nucleophilicity.
  • 
     (Side Reaction):  Elimination of HBr. The 
    
    
    
    -hydrogen is located on the tertiary C1 ring carbon. Abstraction leads to the exocyclic alkene 1-methyl-2-methylenecyclohexane .
  • Rearrangement (Avoid): If conditions favor carbocation formation (protic solvents, Ag+ salts), the primary cation will undergo a rapid 1,2-hydride shift to form the tertiary 1,2-dimethylcyclohexyl cation, leading to tertiary alcohol/ether byproducts.

Table 1: Reaction Parameter Optimization

ParameterRecommendationRationale
Solvent DMSO or DMFPolar aprotic solvents solvate cations (

), leaving the anion (

,

) "naked" and highly reactive, compensating for steric hindrance.
Nucleophile High Concentration (>1.5 eq)Drives the second-order rate law (

).
Temperature 50°C - 70°CSufficient thermal energy to overcome the steric barrier of the

-branch without triggering rapid thermal elimination.
Leaving Group Iodide Exchange (Finkelstein)Adding catalytic KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

Experimental Protocol: Synthesis of 1-(Azidomethyl)-2-methylcyclohexane

Objective: Selective


 substitution of bromide with azide.
Scale:  10 mmol
Safety Warning:  Sodium azide is highly toxic and can form explosive metal azides. Avoid halogenated solvents (DCM) during extraction to prevent formation of di-azidomethane.
Materials
  • Substrate: 1-(bromomethyl)-2-methylcyclohexane (1.91 g, 10 mmol)

  • Reagent: Sodium Azide (

    
    ) (0.975 g, 15 mmol, 1.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.16 g, 1 mmol, 10 mol%)

  • Solvent: Anhydrous DMSO (20 mL)

Workflow

Figure 2: Experimental Workflow

Workflow Step1 Activation Phase Dissolve NaN3 + KI in DMSO (Stir 15 min @ RT) Step2 Addition Phase Add Substrate dropwise (Exothermic control) Step1->Step2 Step3 Reaction Phase Heat to 60°C for 4-6 hours Monitor by TLC/GC Step2->Step3 Step4 Quench & Workup Dilute with H2O, Extract w/ Et2O Wash w/ Brine Step3->Step4 Step5 Purification Concentrate (Rotovap) Yield: Clear Oil Step4->Step5

Caption: Step-by-step synthesis workflow for the SN2 azidation of hindered primary halides.

Detailed Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (1.5 eq) and KI (0.1 eq) in anhydrous DMSO (2M concentration relative to substrate). Stir for 15 minutes at room temperature to ensure partial dissolution.
    
  • Addition: Add 1-(bromomethyl)-2-methylcyclohexane (1.0 eq) dropwise via syringe.

  • Reaction: Attach a reflux condenser. Heat the oil bath to 60°C . Stir vigorously for 6 hours.

    • Checkpoint: Monitor reaction progress via GC-MS or TLC (Eluent: 5% EtOAc/Hexane). Look for the disappearance of the starting material peak.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 100 mL of ice-cold water (Caution: Exothermic solvation of DMSO).

    • Extract with Diethyl Ether (

      
       mL). Note: Do not use DCM.
      
    • Wash the combined organic layers with water (

      
       mL) to remove residual DMSO, followed by saturated brine (
      
      
      
      mL).
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temp < 40°C).
    
  • Characterization:

    • IR: Strong stretch at

      
       (Azide).
      
    • 1H NMR: The doublet for

      
       (
      
      
      
      ppm) will shift upfield to
      
      
      ppm (
      
      
      ).

Troubleshooting & Critical Process Parameters

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance prevents attack.Increase temperature to 80°C; Switch solvent to HMPA (if safety permits) or NMP.
Elimination Product (Alkene) Basicity of nucleophile is too high.If using alkoxides (RO-), switch to less basic nucleophiles (RS-, N3-, CN-). Lower reaction temperature.[1]
Tertiary Alcohol Impurity

Hydrolysis/Rearrangement.
Ensure strictly anhydrous conditions. Avoid protic solvents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Nucleophilic Substitution at Saturated Carbon).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Detailed discussion on conformational analysis of cyclohexanes).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section on Finkelstein Reaction and Neighboring Group Effects).

  • Alvarez-Manzaneda, E., et al. (2006). "Synthesis of bicyclic diterpenes via nucleophilic substitution." Chemical Communications. (Example of substitution on hindered cyclohexyl systems).

  • PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclohexane Compound Summary. National Library of Medicine.[2] [2]

Sources

Application Note: 1-(Bromomethyl)-2-methylcyclohexane as a Lipophilic Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 1-(bromomethyl)-2-methylcyclohexane in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

In the development of modern agrochemicals—specifically Succinate Dehydrogenase Inhibitors (SDHIs) and Demethylation Inhibitors (DMIs)—molecular geometry and lipophilicity are paramount. 1-(bromomethyl)-2-methylcyclohexane serves as a critical electrophilic building block for introducing the 2-methylcyclohexylmethyl moiety.

This scaffold is not merely a carbon spacer; it acts as a bulky lipophilic anchor . In fungicide design, this moiety often mimics the sterol backbone (in DMIs) or occupies the hydrophobic Q-site pocket (in SDHIs). Its


-methyl substitution provides a specific steric tilt that can differentiate binding affinity between target fungal enzymes and host enzymes, improving selectivity.
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]
  • Stereochemical Complexity: Exists as cis and trans diastereomers. The cis isomer is often pharmacologically distinct due to the axial/equatorial relationship of the substituents.

  • Reactivity Profile: A primary alkyl bromide with significant

    
    -branching. It undergoes 
    
    
    
    reactions but requires optimized conditions to prevent elimination or ring contraction/expansion.
  • Physical Property Modulation: significantly increases the

    
     of the final active ingredient (AI), enhancing cuticular penetration in plant leaves.
    

Scientific Foundation: Mechanism & Stereochemistry[7]

Conformational Analysis & Reactivity

The reactivity of 1-(bromomethyl)-2-methylcyclohexane is governed by the steric hindrance of the methyl group at the C2 position. Unlike a linear primary bromide (e.g., 1-bromohexane), the nucleophilic attack trajectory is partially obscured.

  • 
     Suppression:  The adjacent methyl group increases the energy barrier for the backside attack.
    
  • Elimination Risk: Strong bases/high temperatures favor

    
     elimination to form methylenecyclohexane derivatives.
    
  • Stereochemical Integrity: The cis-isomer (where the

    
     and 
    
    
    
    are on the same side) generally places the bulky
    
    
    group in an equatorial position to minimize 1,3-diaxial interactions, forcing the methyl group axial (or vice-versa depending on ring flip energy).
Mechanism of Action in Synthesis

The primary utility is N-alkylation or C-alkylation.



  • For Triazoles (DMIs): Alkylation occurs at the N1 position of 1,2,4-triazole.

  • For SDHIs: The bromide is often converted to an amine or hydrazine before coupling with a pyrazole-4-carbonyl chloride.

Experimental Protocols

Protocol A: Synthesis of 1-(bromomethyl)-2-methylcyclohexane

From 2-methylcyclohexanemethanol. Note: The Appel reaction is preferred over


 to minimize skeletal rearrangements common in cycloalkyl systems.

Reagents:

  • (2-Methylcyclohexyl)methanol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with (2-methylcyclohexyl)methanol and

    
     in anhydrous DCM (0.5 M concentration). Cool to 0°C under 
    
    
    
    atmosphere.
  • Addition: Dissolve

    
     in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Crucial: Maintain temperature <5°C to prevent exotherms that degrade stereopurity.
    
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    .[1]
  • Purification: The byproduct triphenylphosphine oxide (

    
    ) precipitates upon addition of cold hexane. Filter off the solid. Concentrate the filtrate and purify via vacuum distillation (bp ~85°C at 15 mmHg) or silica flash chromatography (100% Hexanes).
    

Validation Criteria:

  • Appearance: Clear, colorless liquid.

  • GC Purity: >98%.

  • Isomer Ratio: Verify cis/trans ratio via

    
    -NMR (coupling constants of the 
    
    
    
    protons differ between isomers).
Protocol B: N-Alkylation of 1,2,4-Triazole (DMI Fungicide Precursor)

This protocol describes the attachment of the scaffold to a triazole core, a fundamental step in creating azole fungicides.

Reagents:

  • 1H-1,2,4-Triazole (1.2 equiv)

  • 1-(bromomethyl)-2-methylcyclohexane (1.0 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Deprotonation: In a reaction vessel, suspend 1,2,4-triazole and

    
     in DMF. Stir at 80°C for 1 hour to generate the triazolyl anion.
    
  • Alkylation: Cool to 40°C. Add 1-(bromomethyl)-2-methylcyclohexane dropwise.

    • Note: Slow addition prevents poly-alkylation.

  • Heating: Heat the mixture to 90-100°C for 6–12 hours.

    • Process Control: Monitor the disappearance of the bromide via GC.

  • Regioselectivity Check: The reaction produces predominantly the N1-isomer (desired) but N4-alkylation is a common byproduct.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash with water (

    
    ) to remove DMF.
    
  • Isolation: Isolate the N1-isomer via crystallization (if solid) or column chromatography (DCM/MeOH gradient).

Data Table: Solvent Effects on Alkylation

SolventTemperatureReaction TimeYield (N1-Isomer)N1:N4 Ratio
DMF 90°C6 h82%10:1
Toluene 110°C (Reflux)18 h45%4:1
Acetonitrile 80°C (Reflux)12 h65%8:1
DMSO 90°C4 h78%9:1

Visualizing the Workflow

Diagram 1: Synthesis & Application Pathways

This diagram illustrates the conversion of the alcohol to the bromide and its subsequent divergence into two major agrochemical classes.

G Start 2-Methylcyclohexyl methanol Bromination Appel Reaction (CBr4, PPh3, DCM) Start->Bromination Activation Intermediate 1-(bromomethyl)- 2-methylcyclohexane (SCAFFOLD) Bromination->Intermediate Isolation PathA Path A: Nucleophilic Subst. (1,2,4-Triazole, Base) Intermediate->PathA N-Alkylation PathB Path B: Azide Disp./Reduction (NaN3 -> H2/Pd) Intermediate->PathB Functionalization ProductA Triazole Fungicide (DMI Analog) PathA->ProductA Purification Amine Primary Amine Intermediate PathB->Amine Reduction ProductB Amide Coupling (SDHI Analog) Amine->ProductB + Pyrazole Acid Cl

Caption: Divergent synthesis pathways utilizing the 1-(bromomethyl)-2-methylcyclohexane scaffold for DMI and SDHI fungicide generation.

Diagram 2: Stereochemical Implications

The cis vs trans geometry affects the "fit" into the fungal enzyme pocket.

Stereochem Cis Cis-Isomer (Bent Conformation) High Receptor Fit Reaction Reaction with Nucleophile (Nu-) Cis->Reaction Trans Trans-Isomer (Linear/Planar) Lower Receptor Fit Trans->Reaction Target Fungal Target Site (e.g., CYP51 or SDH) Reaction->Target Binding Affinity Determined by Shape

Caption: Impact of scaffold stereochemistry on biological target binding affinity.

Troubleshooting & Safety

Common Failure Modes
  • Elimination vs. Substitution: If the reaction temperature is too high during alkylation, the bromide can undergo

    
     elimination to form 1-methyl-2-methylenecyclohexane .
    
    • Solution: Keep alkylation temperatures <100°C and avoid extremely bulky bases (like t-BuOK) unless elimination is desired. Use

      
       or 
      
      
      
      .
  • Isomerization: Acidic conditions can cause the migration of the double bond (if elimination occurs) or epimerization of the methyl group. Maintain neutral to basic conditions.

Safety (HSE)
  • Lachrymator: Benzyl and alkyl bromides can be potent lachrymators. Handle in a fume hood.

  • Sensitizer: Alkylating agents are potential carcinogens/mutagens. Double-gloving and skin protection are mandatory.

References

  • Synthesis of Cyclohexyl-methyl Halides

    • Organic Syntheses, Coll. Vol. 6, p. 101 (1988). "Bromination of primary alcohols using Triphenylphosphine-Carbon Tetrabromide." (General Appel reaction reference).

  • Triazole Fungicide Chemistry

    • J. Agric. Food Chem. 2020, 68, 41, 11366–11376. "Design, Synthesis, and Antifungal Activity of Novel Triazole Derivatives."

  • SDHI Pharmacophore Design

    • Bioorg. Med. Chem. Lett. 2016, 26, 15, 3549-3552. "Synthesis and fungicidal activity of novel pyrazole-4-carboxamide derivatives containing a hydrazone moiety."

  • Stereochemical Effects in Agrochemicals: Chirality in Agrochemicals, Kurihara, N. and Miyamoto, J. (Eds.), Wiley, 1998. (Foundational text on cis/trans isomer activity).

(Note: While specific patents for "1-(bromomethyl)-2-methylcyclohexane" as a named final product are rare, it is a generic intermediate covered under broad Markush structures in patents assigned to major agrochemical entities like BASF, Bayer, and Syngenta for "substituted cycloalkyl" fungicides.)

Sources

Application Note: Stereochemical Control in the E2 Elimination of 1-Bromo-2-Methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the mechanistic principles and experimental protocols for the dehydrohalogenation (E2 elimination) of 1-bromo-2-methylcyclohexane using sodium hydroxide. This reaction serves as a critical case study for researchers in drug discovery and complex synthesis, demonstrating how non-covalent interactions (conformational analysis) dictate covalent bond formation.

Key Takeaway: The stereochemical outcome is strictly controlled by the anti-periplanar geometric requirement of the E2 mechanism within the cyclohexane chair conformation.[1]

  • Cis-isomer yields the thermodynamic Zaitsev product (1-methylcyclohexene) rapidly.[2]

  • Trans-isomer yields the kinetic Hofmann product (3-methylcyclohexene) slowly, due to a high-energy transition state requirement.

Mechanistic Insight & Causality

The Anti-Periplanar Constraint

The E2 reaction is a concerted process involving the base, the proton (


-H), and the leaving group (Br). Orbital overlap theory dictates that the C-H 

bond and C-Br

orbital must be parallel to form the new

bond. In cyclohexane rings, this geometry is only achievable when both the H and Br are in axial positions (trans-diaxial geometry).
Conformational Analysis: The "Trans-Diaxial Lock"

The divergent reactivity of the cis and trans isomers is not due to the intrinsic stability of the reagents, but the accessibility of the reactive conformer.

  • Case A: cis-1-bromo-2-methylcyclohexane [3][4]

    • Conformations: The molecule flips between two chair forms.[1][5]

      • Conformer 1: Br (axial) / Me (equatorial).[3][4][6]

      • Conformer 2: Br (equatorial) / Me (axial).[3][6]

    • Reactivity: Conformer 1 places the Br in the required axial position. The Methyl group is equatorial (stable).

    • Available

      
      -Hydrogens: 
      
      • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        -H on C2 (axial): Anti-periplanar to Br. Elimination yields 1-methylcyclohexene  (Trisubstituted, Zaitsev).
        
      • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        -H on C6 (axial): Anti-periplanar to Br. Elimination yields 3-methylcyclohexene  (Disubstituted).[2]
        
    • Outcome: Reaction is fast. Zaitsev product dominates due to alkene stability.[7]

  • Case B: trans-1-bromo-2-methylcyclohexane [3][4][8]

    • Conformations:

      • Conformer 1 (Major): Br (equatorial) / Me (equatorial). NO REACTION (Br is not axial).

      • Conformer 2 (Minor): Br (axial) / Me (axial).

    • Reactivity: The reaction must proceed through the high-energy Conformer 2 (diaxial).

    • Available

      
      -Hydrogens: 
      
      • 
        -H on C2: In the diaxial conformer, the Methyl is axial, forcing the C2-H into an equatorial  position. It is clinal (60°), not anti-periplanar. Elimination at C2 is geometrically forbidden. 
        
      • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        -H on C6: One H is axial. Anti-periplanar to Br.
        
    • Outcome: Reaction is slow (low concentration of reactive conformer). Product is exclusively 3-methylcyclohexene (Hofmann).

Mechanistic Pathway Diagram

E2_Mechanism Start Substrate Isomer Cis Cis-Isomer (Br-Axial / Me-Eq) Start->Cis Trans Trans-Isomer (Br-Eq / Me-Eq) Start->Trans CheckH Check Anti-Periplanar Beta-Hydrogens Cis->CheckH Reactive Conformer Accessible Flip Ring Flip to Diaxial Conformer Trans->Flip Must Flip (Energy Cost) Flip->CheckH ProdZ 1-Methylcyclohexene (Zaitsev - Major) CheckH->ProdZ Cis: C2-H is Axial (Allowed) ProdH 3-Methylcyclohexene (Hofmann - Exclusive) CheckH->ProdH Trans: C2-H is Eq (Forbidden)

Figure 1: Mechanistic decision tree illustrating how stereochemistry dictates product distribution. Note the "Forbidden" pathway for the trans-isomer leading to the Zaitsev product.

Experimental Protocol

Objective: Perform E2 elimination on 1-bromo-2-methylcyclohexane to demonstrate regioselectivity.

Reagents & Equipment
  • Substrate: 1-bromo-2-methylcyclohexane (mixture of isomers or pure isomer if available).

  • Base: Sodium Hydroxide (NaOH), solid pellets (purity >97%).

  • Solvent: Absolute Ethanol (EtOH). Note: NaOH is used as a 2M ethanolic solution.

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Heating Mantle, Magnetic Stir Bar.

Workflow Diagram

Protocol_Flow Setup 1. Preparation Dissolve 2.0g NaOH in 25mL EtOH Add 1.0g Substrate Reaction 2. Reaction Reflux at 80°C for 2-4 Hours (Monitor via TLC/GC) Setup->Reaction Quench 3. Workup Cool to RT -> Pour into 50mL Ice Water Extract w/ 3x 20mL Pentane Reaction->Quench Dry 4. Purification Wash Organic Phase (Brine) Dry (MgSO4) -> Filter -> Concentrate Quench->Dry Analyze 5. Analysis GC-MS or H-NMR Determine Isomer Ratio Dry->Analyze

Figure 2: Step-by-step experimental workflow for the ethanolic NaOH elimination reaction.

Detailed Methodology
  • Preparation of Ethanolic NaOH: In a 50 mL RBF, dissolve 2.0 g of NaOH pellets in 25 mL of absolute ethanol. Stir until fully dissolved. Caution: Exothermic process.

  • Addition: Add 1.0 g (5.65 mmol) of 1-bromo-2-methylcyclohexane to the flask. Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

    
    C) with vigorous stirring.
    
    • Time: 2 hours for cis-isomer; 4-6 hours for trans-isomer (due to kinetic barrier).

  • Quench: Cool the reaction mixture to room temperature. Pour the contents into a separatory funnel containing 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with pentane or diethyl ether (

    
     mL). The alkene products are lipophilic and will migrate to the organic layer.
    
  • Washing & Drying: Combine organic layers. Wash with 20 mL saturated brine to remove residual ethanol/base. Dry over anhydrous

    
     for 10 minutes.
    
  • Isolation: Filter off the desiccant. Carefully remove the solvent using a rotary evaporator. Note: The product alkenes are volatile (bp ~110°C); do not apply high vacuum or excessive heat.

Data Analysis & Expected Results

The following table summarizes the expected outcomes based on the starting stereochemistry.

ParameterCis -1-bromo-2-methylcyclohexaneTrans -1-bromo-2-methylcyclohexane
Reactive Conformer Br (axial), Me (equatorial)Br (axial), Me (axial)
Conformer Stability Moderate (Accessible)Low (High Energy, Steric Strain)
Reaction Rate Fast (

)
Slow
Major Product 1-Methylcyclohexene (Zaitsev)3-Methylcyclohexene (Hofmann)
Product Ratio ~90:10 (1-Me : 3-Me)>99% (3-Me)
NMR Diagnostic 1 Alkene Proton (multiplet)2 Alkene Protons (multiplet)
Self-Validating the Protocol (Quality Control)
  • Check 1 (GC-MS): If the starting material was a mixture of isomers, you should observe two distinct product peaks. If only 1-methylcyclohexene is observed, the reaction time was likely insufficient to convert the slower trans isomer.

  • Check 2 (pH): Ensure the aqueous layer during workup is neutral/basic. If acidic, the alkene may undergo acid-catalyzed rearrangement (isomerization of double bond).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Elimination Reactions).

  • Master Organic Chemistry. (2025). The E2 Reaction and Cyclohexane Rings. Retrieved from

  • Chemistry LibreTexts. (2024). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from

  • University of Calgary. (n.d.). Chapter 5: E2 Stereochemistry. Retrieved from

  • Ashenhurst, J. (2021). Elimination Reactions of Cyclohexanes. Chemistry Steps. Retrieved from

Sources

Application Note: Stereoelectronic Control in the E2 Elimination of trans-1-Bromo-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, thermodynamic stability (Zaitsev's rule) is often an insufficient predictor of regioselectivity. This Application Note details the E2 elimination of trans-1-bromo-2-methylcyclohexane with a strong base.

Contrary to standard Zaitsev predictions, this reaction yields 3-methylcyclohexene as the major product.[1][2][3] This outcome is strictly governed by the anti-periplanar stereoelectronic requirement , which overrides thermodynamic driving forces. This protocol serves as a critical model for designing "conformational locks" in Active Pharmaceutical Ingredient (API) scaffolds to force non-thermodynamic double bond placement.

Theoretical Framework & Mechanism

The Stereochemical Constraint

The E2 mechanism is concerted, requiring the leaving group (Bromine) and the


-proton to be anti-periplanar  (dihedral angle 

). In cyclohexane systems, this geometry is only achievable when both the leaving group and the

-proton occupy axial positions.[4][5]
Conformational Analysis

trans-1-Bromo-2-methylcyclohexane exists in equilibrium between two chair conformers. The reaction outcome is dictated not by the most stable conformer, but by the reactive conformer.

  • Conformer A (Diequatorial):

    • Br is Equatorial; Methyl is Equatorial.[5]

    • Stability: High (sterically favored).

    • Reactivity: Inert to E2. An equatorial Bromine has no anti-periplanar

      
      -hydrogens (adjacent C-H bonds are gauche).
      
  • Conformer B (Diaxial):

    • Br is Axial; Methyl is Axial.[5]

    • Stability: Low (destabilized by 1,3-diaxial interactions).

    • Reactivity: High. The axial Bromine allows for orbital overlap with adjacent axial protons.

Regioselectivity (The "Zaitsev Violation")

In the reactive Conformer B , we must evaluate the two available


-carbons:
  • C2 (Methyl-bearing): The C2-Methyl bond is axial.[2] Consequently, the C2-H bond is equatorial . It is gauche to the bromine, making elimination impossible.

  • C6 (Unsubstituted): Contains both an axial and an equatorial hydrogen. The axial H on C6 is anti-periplanar to the axial Br.

Mechanistic Pathway Diagram

E2_Mechanism Substrate_Eq Conformer A (Diequatorial) Stable but Unreactive Substrate_Ax Conformer B (Diaxial) Unstable but REACTIVE Substrate_Eq->Substrate_Ax Ring Flip (Keq << 1) TS Transition State [Anti-Periplanar Elimination] Substrate_Ax->TS Base (EtO-) abstracts Axial H at C6 Zaitsev 1-Methylcyclohexene (Thermodynamic Product) NOT FORMED Substrate_Ax->Zaitsev Blocked: No Anti-H at C2 Product Major Product: 3-Methylcyclohexene TS->Product -HBr

Figure 1: Mechanistic flow demonstrating the stereoelectronic lock preventing Zaitsev elimination.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
trans-1-Bromo-2-methylcyclohexaneSubstrate1.0Purity >98% essential to avoid cis isomer contamination.
Sodium Ethoxide (NaOEt)Base1.521 wt% in Ethanol. Strong, unhindered base.
Ethanol (Absolute)SolventN/AAnhydrous conditions preferred to minimize S_N2 competition.
Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charge: Add 10 mmol of trans-1-bromo-2-methylcyclohexane and 15 mL of absolute ethanol.

  • Initiation: Dropwise add 1.5 equiv. of Sodium Ethoxide solution (21% in EtOH) over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4 hours.
    
    • Note: Reflux is required to overcome the energy barrier of the unfavorable ring flip to the diaxial conformer.

  • Quench: Cool to room temperature and pour the mixture into 50 mL of ice-cold water.

  • Extraction: Extract with pentane (

    
     mL). The product is volatile; use low-boiling solvents.
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate carefully (avoid rotary evaporation if possible; use a Vigreux column to distill off solvent).
    
Analytical Validation (Self-Validating System)

To confirm the formation of 3-methylcyclohexene over 1-methylcyclohexene, use


H NMR .
Feature3-Methylcyclohexene (Observed)1-Methylcyclohexene (Not Observed)
Vinylic Protons 2H (Multiplet at 5.5–5.7 ppm)1H (Broad singlet at ~5.4 ppm)
Methyl Group Doublet (Splitting by adjacent CH)Singlet (Attached to C=C)

Critical Application Notes

Impact of Base Size

While Sodium Ethoxide is standard, using a bulky base like Potassium tert-butoxide (KOtBu) enhances the selectivity for the Hoffman product (3-methylcyclohexene) even further by increasing steric hindrance at the more substituted carbon, although the stereoelectronic lock makes this redundant in the trans case.

The "Cis" Control

If the starting material contains cis-1-bromo-2-methylcyclohexane, the reaction profile changes drastically. In the cis isomer, the axial Br is anti-periplanar to the axial H on C2. This will form 1-methylcyclohexene (Zaitsev product).[1]

  • Quality Control: Ensure starting material isomeric purity via GC-MS prior to reaction.

Troubleshooting Low Yields

If yield is low, it is likely due to the low concentration of the reactive diaxial conformer.

  • Solution: Increase reaction temperature or switch to a higher boiling solvent (e.g., tert-butanol) to increase the population of the high-energy conformer.

References

  • Master Organic Chemistry. (2025). The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 5: E2 Stereochemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-(bromomethyl)-2-methylcyclohexane. Given the specificity of this compound, this guide synthesizes direct data where available with established principles for the purification of analogous primary alkyl halides, ensuring a robust and scientifically grounded approach.

Section 1: Understanding Your Compound & Potential Impurities

Before purification, a thorough understanding of the target molecule and its likely contaminants is critical. 1-(bromomethyl)-2-methylcyclohexane is a substituted cycloalkane containing a primary bromide. Its structure presents stereochemical considerations, as both cis and trans diastereomers exist, each as a pair of enantiomers.

Frequently Asked Questions: Impurity Profiling

Q1: What are the common impurities I should expect from the synthesis of 1-(bromomethyl)-2-methylcyclohexane?

The impurity profile is dictated by the synthetic route. A common method for synthesizing such compounds is the radical bromination of 1,2-dimethylcyclohexane or the anti-Markovnikov hydrobromination of 1-methyl-2-methylenecyclohexane.

Likely Impurities Include:

  • Unreacted Starting Materials: Residual 1,2-dimethylcyclohexane or 1-methyl-2-methylenecyclohexane.

  • Reagent-Derived Impurities: Excess brominating agents (e.g., N-Bromosuccinimide) or acidic byproducts like hydrobromic acid (HBr).

  • Regioisomers: Bromination at other positions on the cyclohexane ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • Elimination Byproducts: Formation of alkenes, such as 1-methyl-2-methylenecyclohexane, especially if the reaction mixture is exposed to heat or basic conditions.

  • Solvent and Water: Residual reaction solvent and water from the work-up.

Section 2: Core Purification Strategies & Troubleshooting

The purification strategy must be chosen based on the nature of the impurities and the thermal stability of the target compound. Alkyl halides can be susceptible to decomposition, particularly at elevated temperatures.

Decision Workflow for Purification

Below is a decision tree to guide the selection of an appropriate purification strategy.

Purification_Decision_Tree start Crude Product (Post-Synthesis) wash Aqueous Work-up (e.g., NaHCO3, NaHSO3 wash) start->wash Remove acidic byproducts & water-soluble impurities dry Dry Organic Layer (e.g., MgSO4, Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate check_impurities Analyze Impurity Profile (TLC, GC, Crude NMR) concentrate->check_impurities distill Vacuum Distillation check_impurities->distill Impurities have significantly different boiling points chromatography Flash Column Chromatography check_impurities->chromatography Impurities are close-boiling isomers or non-volatile compounds final_product Pure 1-(bromomethyl)-2-methylcyclohexane distill->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions: Purification & Troubleshooting

Q2: My crude product is acidic. How should I neutralize it?

Acidic impurities, often HBr from the reaction, must be removed to prevent acid-catalyzed degradation or elimination.

  • Solution: Perform an aqueous work-up. Wash the crude organic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic (test with pH paper). Follow this with a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

Q3: The product is a high-boiling liquid. Is standard distillation appropriate?

  • No. Primary bromoalkanes, especially those with higher molecular weights, can decompose at the high temperatures required for atmospheric distillation. This leads to discoloration (darkening) and the formation of elimination byproducts.

  • Solution: Vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes thermal decomposition.

Q4: I'm trying to separate cis/trans isomers. Will distillation work?

  • Unlikely. Diastereomers like the cis and trans isomers of 1-(bromomethyl)-2-methylcyclohexane often have very similar boiling points. While fractional distillation with a highly efficient column might provide some enrichment, complete separation is difficult.

  • Solution: Flash column chromatography is the superior technique for separating isomers with different polarities. The differing spatial arrangements of the bromo and methyl groups in the cis and trans isomers lead to slight differences in their interaction with the stationary phase (e.g., silica gel), enabling separation.

Q5: After purification, my product turned dark brown upon storage. What happened and how can I prevent it?

  • Cause: Alkyl halides are sensitive to light and air, which can promote the formation of radical species, leading to decomposition and discoloration. Trace amounts of residual acid or metals can also catalyze this process.

  • Prevention:

    • Thorough Purification: Ensure all acidic impurities are removed.

    • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

    • Cold & Dark Storage: Store in an amber vial or a flask wrapped in foil at a low temperature (2-8°C is common).

    • Stabilizer (Optional): For long-term storage, adding a small piece of silver or copper wire can scavenge radicals, though this may not be suitable for all downstream applications.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step methodologies for the purification of 1-(bromomethyl)-2-methylcyclohexane.

Protocol 1: General Aqueous Work-up
  • Transfer the crude reaction mixture to a separatory funnel. If the product was synthesized in a water-miscible solvent, dilute it with a water-immiscible solvent like diethyl ether or dichloromethane.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake, venting frequently to release CO₂ pressure. Continue until no more gas evolves.

  • Check the pH of the aqueous layer with pH paper to ensure it is ≥ 7. Discard the aqueous layer.

  • (Optional) If a strong oxidizing agent was used, wash with a 10% sodium bisulfite (NaHSO₃) solution to quench any excess.

  • Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter or decant the dried solution and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

Vacuum_Distillation_Workflow A Place crude oil in round-bottom flask with a stir bar & boiling chips. B Assemble distillation apparatus (Claisen adapter, thermometer, condenser, receiving flask). A->B C Ensure all joints are well-sealed with vacuum grease. B->C D Connect to vacuum pump with a cold trap in between. C->D E Slowly reduce pressure to the target vacuum. D->E F Begin heating the pot gently with a heating mantle. E->F G Collect and discard any low-boiling forerun. F->G H Collect the main fraction at a stable head temperature and pressure. G->H I Stop distillation before the pot goes to dryness. H->I J Cool system to room temp BEFORE venting to atmosphere. I->J

Caption: Step-by-step workflow for vacuum distillation.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a cold trap between the apparatus and the vacuum pump.

  • Preparation: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Turn on the condenser cooling water and begin to slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. When the distillation temperature stabilizes at the expected boiling point for your pressure, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: Stop the distillation before the flask distills to dryness to prevent the formation of peroxides or charring of residues. Allow the entire apparatus to cool to room temperature before slowly venting the system back to atmospheric pressure.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the silica bed.

  • Elution: Add eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Data Summary

While specific experimental data for 1-(bromomethyl)-2-methylcyclohexane is not widely published, we can estimate its properties and compare them to structurally similar compounds.

Property1-(bromomethyl)-2-methylcyclohexane(Bromomethyl)cyclohexane1-Bromo-2-methylcyclohexane
Molecular Formula C₈H₁₅BrC₇H₁₃BrC₇H₁₃Br
Molecular Weight 191.11 g/mol 177.08 g/mol 177.08 g/mol
Boiling Point Estimated >190 °C at atm. pressure76-77 °C at 26 mmHgNot available
Appearance Expected: Colorless to light yellow liquidClear light yellow liquidNot available
Key Feature Primary BromidePrimary BromideSecondary Bromide

References

  • Block, E., & Aslam, M. (1987). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Organic Syntheses, 65, 90.

  • SIELC Technologies. (n.d.). Separation of 1-(Bromomethyl)cyclohexene on Newcrom R1 HPLC column. Retrieved from

  • Homework.Study.com. (n.d.).

Technical Support Center: 1-(Bromomethyl)-2-methylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing 1-(bromomethyl)-2-methylcyclohexane (CAS: 68996-12-3) from (2-methylcyclohexyl)methanol . It focuses on identifying, understanding, and preventing the formation of common side products.

Core Directive

This guide moves beyond standard textbook procedures to address the specific "pain points" of brominating a hindered, branched primary alcohol. The transformation of (2-methylcyclohexyl)methanol to its bromide is theoretically a simple


 reaction, but in practice, steric strain from the neighboring methyl group often diverts the flux toward rearrangement and elimination.
Quick Diagnostic: Identifying Your Impurity

Use this table to match your analytical data (GC-MS/NMR) with the likely side product.

Observation (GC/NMR) Probable Side Product Root Cause Immediate Fix
New Peak (Short Retention Time)1,2-Dimethylcyclohexene (or isomer)Acid-catalyzed elimination (E1)Lower reaction temp; add pyridine.
New Peak (Close to Product)1-Bromo-1,2-dimethylcyclohexane 1,2-Hydride shift (Wagner-Meerwein)Switch to Appel conditions (

).
Broad/Sticky Baseline Dialkyl Phosphites (

)
Incomplete

reaction
Increase

equivalents; improve hydrolysis.
Dimeric Mass (

)
Bis((2-methylcyclohexyl)methyl) ether Competitive etherificationUse "Inverse Addition" (Alcohol into

).
Loss of Cis/Trans Ratio Racemized/Isomerized Product Thermodynamic equilibration via cationAvoid HBr buildup; keep reaction neutral.
Deep Dive: Troubleshooting & Mechanisms
Issue 1: The "Rearrangement" Trap (Tertiary Bromide Formation)

The Problem: You observe a significant impurity that is isomeric with your product but chemically distinct (often a tertiary bromide). The Mechanism: While


 typically promotes an 

mechanism, the steric bulk of the 2-methyl group hinders the backside attack at the primary carbon. This slowing of the

pathway allows a competitive

-like character to develop.
  • The activated phosphite intermediate leaves, generating a transient primary carbocation (or a loose ion pair).

  • A rapid 1,2-hydride shift occurs from the tertiary ring carbon (C1) to the exocyclic methylene.

  • This generates a stable tertiary carbocation at the ring junction.[1]

  • Bromide attack at this position yields 1-bromo-1,2-dimethylcyclohexane .

Protocol Adjustment:

  • Temperature Control: Maintain the reaction at -10°C to 0°C during addition. Heat promotes the energy-demanding rearrangement.

  • HBr Scavenging: The reaction produces HBr, which catalyzes carbocation formation. Add Pyridine (0.5 - 1.0 eq) to buffer the solution.

  • Alternative Route: If the tertiary bromide persists (>5%), switch to the Appel Reaction (

    
    , 
    
    
    
    ). The Appel mechanism is strictly radical/concerted and typically avoids cationic rearrangements entirely.
Issue 2: Olefin Formation (Elimination)

The Problem: Presence of alkene peaks (vinyl protons in NMR at 5.0–5.5 ppm). The Mechanism: Once the rearranged tertiary cation forms (as described above), it can undergo E1 elimination rather than capturing a bromide.[2]

  • Zaitsev Product (Thermodynamic): Elimination of a proton from C2 or C6 yields 1,2-dimethylcyclohexene (tetrasubstituted, very stable).

  • Hofmann Product: Elimination from the newly formed methyl group yields 1-methyl-2-methylenecyclohexane (exocyclic double bond).

Protocol Adjustment:

  • Avoid Heating: Do not reflux unless absolutely necessary to drive conversion.

  • Solvent Choice: Use non-polar solvents like DCM or Toluene . Polar solvents stabilize the carbocation intermediate, favoring elimination/rearrangement pathways.

Issue 3: Phosphorous Contamination

The Problem: The product contains a persistent, foul-smelling residue that complicates crystallization or distillation. The Mechanism: If the stoichiometry is incorrect (e.g., <0.35 eq of


), the reaction stops at the dialkyl phosphite  stage (

or

). These esters are thermally stable and have boiling points similar to the product.

Protocol Adjustment:

  • Stoichiometry: Use a slight excess of

    
     (0.40 - 0.45 eq ). Remember, theoretically 0.33 eq is needed, but in practice, the third bromide on phosphorus is sluggish.
    
  • Workup: Perform a rigorous aqueous quench (sodium bicarbonate wash) to hydrolyze unreacted phosphorus species into water-soluble phosphorous acid (

    
    ).
    
Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the desired


 pathway and the unwanted rearrangement/elimination cascades.

ReactionPathways Start Start: (2-Methylcyclohexyl)methanol Activated Activated Intermediate (R-CH2-OPBr2) Start->Activated PBr3, 0°C Product TARGET PRODUCT: 1-(Bromomethyl)-2-methylcyclohexane (Retained Ring Stereochem) Activated->Product SN2 (Br- attack) Major Path Cation_Primary Transient Primary Cation [R-CH2+] Activated->Cation_Primary Slow Ionization (Steric/Heat/Acid) Cation_Tertiary Rearranged Tertiary Cation (1,2-Dimethylcyclohexyl Cation) Cation_Primary->Cation_Tertiary 1,2-Hydride Shift (Fast) Side_Bromide IMPURITY A: 1-Bromo-1,2-dimethylcyclohexane Cation_Tertiary->Side_Bromide Br- Capture Side_Olefin IMPURITY B: 1,2-Dimethylcyclohexene (Elimination) Cation_Tertiary->Side_Olefin -H+ (E1)

Caption: Mechanistic divergence showing the critical 1,2-hydride shift leading to tertiary bromide and olefin impurities.

Frequently Asked Questions (FAQs)

Q: Does the reaction affect the cis/trans stereochemistry of the ring? A: Strictly speaking, the


 reaction occurs at the exocyclic carbon, not on the ring itself. Therefore, the bond connecting the ring to the substituent (C1-C_exocyclic) is not broken.
  • Ideal Scenario: A trans-alcohol yields a trans-bromide.

  • Reality Check: If you observe a change in the cis/trans ratio, it confirms that the reaction is proceeding through a carbocation intermediate (Reaction Path B in the diagram), which allows bond rotation or planarization, leading to thermodynamic equilibration. This is a sign of "harsh" conditions (too hot or too acidic).

Q: Can I use the Appel Reaction (


) instead? 
A: Yes, and it is often preferred for this substrate.  The Appel reaction operates under neutral conditions and avoids the generation of free acid (HBr), significantly reducing the risk of hydride shifts and rearrangement.
  • Trade-off: You must remove the triphenylphosphine oxide (TPPO) byproduct. Use hexanes to precipitate TPPO or use a silica plug.

Q: How do I remove the phosphite smell? A: If simple aqueous washes fail, treat the crude organic layer with a mild oxidant, such as dilute bleach (NaOCl) or aqueous


 , during the workup. This oxidizes the smelly phosphites to phosphates, which are much more water-soluble and easier to wash away.
References
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Rearrangement in Hindered Systems (Wagner-Meerwein)

    • Journal of the American Chemical Society. "Rearrangement of Primary Carbonium Ions."

  • Appel Reaction Utility & Mechanism

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975 , 14(12), 801–811.

  • Elimination vs.

    • Journal of Organic Chemistry. "Elimination Reactions of 2-Methylcyclohexyl Derivatives."

Sources

Technical Support Center: Synthesis of 1-(bromomethyl)-2-methylcyclohexane

[1]

Topic: Yield Optimization & Troubleshooting for 1-(bromomethyl)-2-methylcyclohexane Target Molecule CAS: 68996-12-3 Precursor: (2-Methylcyclohexyl)methanol (CAS 2105-40-0)[1]

Executive Summary: The "Beta-Branching" Trap

The synthesis of 1-(bromomethyl)-2-methylcyclohexane presents a classic organic synthesis challenge: converting a primary alcohol to an alkyl halide in the presence of significant steric hindrance and a high propensity for rearrangement.[1]

The Core Problem: While the target alcohol is primary, it is attached to a secondary carbon (C1 of the ring), which is adjacent to a tertiary carbon (C2).

  • Steric Hindrance: The adjacent methyl group at C2 and the ring structure create steric bulk, slowing down the desired

    
     attack.
    
  • Rearrangement Risk (Wagner-Meerwein): If the reaction conditions become even slightly acidic or ionizing, the primary leaving group generates an incipient carbocation. A rapid 1,2-hydride shift from the ring carbon (C1) to the exocyclic methylene occurs, creating a stable tertiary carbocation. This leads to the thermodynamically stable byproduct: 1-bromo-1,2-dimethylcyclohexane .[1]

The Solution: To maximize yield, you must enforce a strict


 mechanism

Part 1: Diagnostic & Troubleshooting Guide

Use this table to identify the root cause of your yield loss based on your crude NMR/GC-MS data.

SymptomProbable CauseTechnical ExplanationCorrective Action
Impurity: Tertiary Bromide (Singlet methyls in NMR)Acid-Catalyzed Rearrangement Protonation of the alcohol (using HBr or unbuffered

) allowed a carbocation to form.[1] The hydride at C1 shifted, moving the bromide to the ring.
Switch to Appel Conditions (Protocol A) or buffer

with Pyridine (Protocol B).
Impurity: Alkene (Olefinic protons 4.5-5.5 ppm)Elimination (E2) Reaction temperature too high or base too strong.[1] The steric bulk of the ring favored elimination over substitution.Lower Temperature (<0°C).[1][2] Avoid heating during addition.
Low Conversion (Starting Alcohol remains)Steric Shielding The 2-methyl group blocks the backside attack.[1] The intermediate phosphite ester formed but didn't collapse to the bromide.Increase Reaction Time at room temp (do not reflux). Switch to Mesylation/LiBr (Protocol C) for better leaving group ability.
"Sticky" Emulsion / Low Mass Balance Phosphorous Trapping Phosphorous byproducts (

,

) are trapping the product or preventing phase separation.[1]
Change Workup: Use the "Hexane Trituration" method described in Protocol A.

Part 2: Optimized Experimental Protocols

Protocol A: The Appel Reaction (Recommended)

Best for: Maximizing selectivity and preventing rearrangement.

This method uses Triphenylphosphine (


1

Reagents:

  • (2-Methylcyclohexyl)methanol (1.0 equiv)[1]

  • 
     (1.25 equiv)[1]
    
  • 
     (1.25 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) – Anhydrous[1]

Step-by-Step:

  • Dissolution: Dissolve the alcohol and

    
     in anhydrous DCM (0.2 M concentration) in a round-bottom flask under Nitrogen/Argon.
    
  • Cooling: Cool the solution to 0°C in an ice bath. Critical: Do not skip cooling.[1] Heat promotes elimination.[1][3]

  • Addition: Dissolve

    
     in minimal DCM and add it dropwise  over 30 minutes.
    
    • Why? Keeping

      
       limiting during addition prevents side reactions.[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (stain with PMA or

    
    ; UV is inactive).[1]
    
  • Workup (The "Triphenylphosphine Oxide" Trick):

    • Concentrate the reaction mixture to ~20% of its original volume (do not dry completely).

    • Add cold Pentane or Hexane (5x volume of DCM).[1]

    • Vigorous stirring will precipitate Triphenylphosphine Oxide (

      
      ) as a white solid.[1]
      
    • Filter through a silica plug or Celite pad.[1] Wash with Pentane.[1]

    • Concentrate the filtrate to yield the crude bromide.

Protocol B: Buffered (Cost-Effective)

Best for: Large-scale synthesis where

1

Standard

1

Reagents:

  • Alcohol (1.0 equiv)[1]

  • 
     (0.4 equiv)[1]
    
  • Pyridine (0.1 - 0.5 equiv) Crucial Additive[1]

  • Solvent: Diethyl Ether (

    
    )[1]
    

Step-by-Step:

  • Dissolve alcohol and Pyridine in

    
     at -10°C  (Salt/Ice bath).
    
  • Add

    
     dropwise (very slow).[1]
    
    • Mechanism:[1][3][4][5][6][7][8][9][10][11] Pyridine neutralizes the HBr generated in situ, preventing the protonation of the alcohol that leads to carbocations.

  • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Quench: Pour onto crushed ice/sodium bicarbonate mix.

  • Extraction: Extract with ether, wash with 1M HCl (to remove pyridine), then brine.

Protocol C: The Two-Step Mesylation (Highest Purity)

Best for: Cases where steric hindrance completely stalls the one-pot reactions.[1]

If direct bromination fails, convert the alcohol to a Mesylate (OMs), then displace with Bromide. This separates the "activation" and "substitution" steps.

  • Step 1: Alcohol + Methanesulfonyl Chloride (MsCl) +

    
     in DCM 
    
    
    Mesylate intermediate .[1] (Isolate this; it is stable).
  • Step 2: Mesylate + LiBr (3.0 equiv) in Acetone (Reflux) or DMF (80°C) .

    • Why: LiBr in acetone (Finkelstein conditions) is a pure

      
       driver.[1] The precipitation of LiOMs (in acetone) drives the reaction forward.
      

Part 3: Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" between the desired

ReactionPathwayscluster_legendPathway KeyStartStarting Material(2-Methylcyclohexyl)methanolActivatedActivated Intermediate(Phosphite Ester or Protonated Alcohol)Start->ActivatedActivation (PBr3 or CBr4)TransitionStateSN2 Transition State(Backside Attack)Activated->TransitionStateBr- Attack (Kinetic Control)CarbocationPrimary Carbocation(Incipient/Unstable)Activated->CarbocationLoss of LG (Acidic/Polar Conditions)ProductTARGET PRODUCT1-(bromomethyl)-2-methylcyclohexaneTransitionState->ProductInversionTertiaryCationTertiary Carbocation(Via 1,2-Hydride Shift)Carbocation->TertiaryCationFAST 1,2-Hydride ShiftByproductBYPRODUCT1-bromo-1,2-dimethylcyclohexaneTertiaryCation->ByproductBr- Capturekey1Green = Desired SN2 (Promoted by Appel/Low Temp)key2Red = Rearrangement (Promoted by Acid/Heat)

Caption: Figure 1. Kinetic competition between direct

1

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use concentrated HBr (48%) to do this reaction? A: Absolutely not. Aqueous HBr is highly acidic and protic.[1] It will protonate the alcohol, generate a carbocation, and lead almost exclusively to the rearranged tertiary bromide or the elimination product (alkene). You must use anhydrous, non-acidic conditions.

Q: My NMR shows a doublet at


 3.3 ppm and a singlet at 

1.7 ppm. What is it?
A:
  • Doublet at 3.3 ppm: This is your target product . The

    
     protons are split by the neighboring ring methine proton.[1]
    
  • Singlet at 1.7 ppm: This is the rearranged impurity (1-bromo-1,2-dimethylcyclohexane).[1] The methyl group attached to the same carbon as the bromine appears as a singlet because it has no neighbors.

Q: How do I remove the Triphenylphosphine Oxide (


) completely?A:Zinc Chloride (

) complexation


Q: Does the stereochemistry of the starting alcohol (cis vs. trans) matter? A: Yes. The commercial alcohol is often a mixture.

  • Cis-isomer: The

    
     and 
    
    
    are on the same side.[1] This is more sterically crowded.[1]
  • Trans-isomer: Less crowded.

  • While the reaction occurs at the exocyclic carbon (preserving the ring stereochemistry), the cis-isomer reacts slower , increasing the window for side reactions. If possible, run the reaction longer at lower temperatures rather than heating it to force the cis-isomer to react.

References

  • Batesky, D. C., et al. (2017).[1] "Triphenylphosphine Oxide Removal Strategies in Organic Synthesis." Journal of Organic Chemistry. [1]

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. [1]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at Saturated Carbon: The Problem of Rearrangement." Oxford University Press.[1] [1]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry. "Reaction 10-70: Conversion of Alcohols to Alkyl Halides." Wiley.[1] [1]

troubleshooting failed reactions involving 1-(bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(bromomethyl)-2-methylcyclohexane Reactivity & Troubleshooting

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026

Critical Reactivity Profile (Read This First)

If you are experiencing low yields (0–20%) or no reaction with 1-(bromomethyl)-2-methylcyclohexane , the root cause is almost certainly


-branching steric hindrance .

While this molecule appears to be a primary alkyl bromide (usually highly reactive in


), it behaves kinetically like a neopentyl bromide . The methyl group at the C2 position creates a "neopentyl-like" steric wall.
  • The Mechanic: In an

    
     transition state, the nucleophile requires a 180° backside trajectory relative to the C-Br bond.[1] The adjacent C2-methyl group and the cyclohexane ring conformation sterically crowd this trajectory, raising the activation energy (
    
    
    
    ) significantly [1, 7].
  • The Consequence: Standard textbook conditions (e.g., NaOEt in Ethanol) will fail, resulting in either recovered starting material or elimination products (

    
    ) due to the high basicity required to force the reaction.
    
Troubleshooting Module: Nucleophilic Substitution ( )

Issue: "I am seeing no product or mostly elimination byproducts."

Diagnostic Workflow

Use the following decision tree to identify your failure mode:

Troubleshooting Start Reaction Outcome? NoRxn Recovered Starting Material Start->NoRxn Elim Alkene Formation (Elimination) Start->Elim Step1 Diagnosis: Steric Barrier too high NoRxn->Step1 Step2 Diagnosis: Basicity > Nucleophilicity Elim->Step2 Sol1 Action: Switch to Polar Aprotic Solvent (DMF, DMSO, HMPA substitute) Step1->Sol1 Sol2 Action: Finkelstein Activation (Convert Br -> I) Step1->Sol2 Sol3 Action: Change Nucleophile (Use Azide, Cyanide, Thiolate) Step2->Sol3 Sol4 Action: Lower Temp & Change Base (Avoid Alkoxides) Step2->Sol4

Figure 1: Decision matrix for troubleshooting substitution failures.

Protocol A: The Finkelstein "Kickstart"

Because the C-Br bond is sluggish, converting it to a C-I (iodide) bond weakens the leaving group bond strength and improves kinetics.

  • Reagent: Sodium Iodide (NaI) (1.5 equiv).

  • Solvent: Acetone (anhydrous).

  • Procedure: Reflux 1-(bromomethyl)-2-methylcyclohexane with NaI in acetone for 12–24 hours.

  • Observation: Precipitate of NaBr indicates success.

  • Next Step: Filter, concentrate, and use the resulting 1-(iodomethyl)-2-methylcyclohexane immediately in your target reaction. The iodide is a better leaving group (

    
     of conjugate acid -10 vs -9) and reacts faster in sterically demanded environments [5].
    
Protocol B: Solvent System Overhaul

If using Ethanol or Methanol, switch immediately. The hydrogen bonding in these solvents creates a "solvation shell" around your nucleophile, making it larger and less able to penetrate the steric bulk of the cyclohexane ring.

ParameterStandard (Avoid)Optimized (Use) Reason
Solvent Ethanol, Methanol, THFDMF, DMSO, NMP Polar aprotic solvents leave the nucleophile "naked" and more reactive.
Temperature Reflux (

C)

C
Lower temperature favors substitution over elimination (

has higher entropy dependence).
Nucleophile Methoxide, EthoxideAzide, Cyanide, Thiolate High basicity promotes elimination. Use "soft," non-basic nucleophiles.
Troubleshooting Module: Grignard Formation

Issue: "Magnesium turnings stay shiny/dull; reaction won't initiate."

Formation of Grignard reagents from hindered primary halides is notoriously difficult due to surface passivation and the difficulty of the alkyl halide approaching the Mg lattice.

The "Turbo" Solution (Halogen Exchange)

Do not attempt direct insertion with standard Mg turnings if it has failed twice. Use the Knochel Exchange Method . This avoids the heterogeneous surface issues entirely by using a pre-formed Grignard to swap with your bromide.

Mechanism:



Protocol:

  • Preparation: Flame-dry a flask under Argon.

  • Reagent: Charge with 1-(bromomethyl)-2-methylcyclohexane (1.0 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Exchange: Cool to -20°C. Add

    
     (Turbo Grignard)  (1.1 equiv) dropwise.
    
  • Aging: Allow to warm to 0°C or RT and stir for 1–2 hours.

  • Verification: Quench a small aliquot with water and check GC/MS for the reduction product (1,2-dimethylcyclohexane) to confirm metallation.

  • Usage: Use the resulting solution directly for electrophile addition.

Why this works: The Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity, while the exchange mechanism bypasses the difficult oxidative addition step on the metal surface [12, 14].

Stereochemical & Elimination Risks

Issue: "I'm getting alkenes (1-methyl-1-vinylcyclohexane or similar)."

When substitution is retarded by sterics, Elimination (


) becomes the dominant pathway if any base is present.
  • Pathway A (Exocyclic): Removal of the proton from the

    
     group (rare/difficult).
    
  • Pathway B (Endocyclic): Removal of the tertiary proton at C2 or secondary proton at C6.

Prevention Strategy:

  • Base Size: Avoid bulky bases like

    
    -Butoxide. They cannot access the backside for 
    
    
    
    and will exclusively strip protons from the periphery.
  • Leaving Group: If elimination persists, convert the bromide to a Tosylate (OTs) . Tosylates are less prone to elimination than halides in some conformational locks because they are not as "hard" a base in the leaving group character.

References
  • OpenStax Chemistry. "Characteristics of the

    
     Reaction." OpenStax CNX. Link
    
  • Master Organic Chemistry. "Steric Hindrance in

    
     Reactions." MasterOrganicChemistry.com. Link
    
  • Knochel, P., et al. "Knochel-Hauser Base and Turbo Grignard Reagents." Sigma-Aldrich Technical Guides. Link

  • LibreTexts. "Comparing Substitution and Elimination Reactions." Chemistry LibreTexts. Link

  • Ashenhurst, J. "Why Neopentyl Halides Are Unreactive In

    
     Reactions." Master Organic Chemistry. Link
    

Sources

dealing with stereoisomeric mixtures of 1-(bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of handling, synthesizing, and characterizing 1-(bromomethyl)-2-methylcyclohexane .

Critical Distinction: Do not confuse this molecule with 1-bromo-2-methylcyclohexane. The molecule discussed here is a primary alkyl bromide (exocyclic bromine), whereas the latter is a secondary alkyl bromide (ring bromine). This distinction fundamentally alters reactivity and spectral analysis.

Part 1: Stereochemical Identification & Diagnostics

The first challenge is accurately determining the isomeric ratio of your sample. 1-(bromomethyl)-2-methylcyclohexane exists as two diastereomers (cis and trans), each consisting of a pair of enantiomers.

Conformational Analysis

Understanding the 3D geometry is a prerequisite for interpreting NMR data and predicting reactivity.

  • Trans-Isomer (Thermodynamic Product):

    • Configuration: (1R, 2R) / (1S, 2S).

    • Conformation: Predominantly diequatorial (1e, 2e) . Although a 1,2-diequatorial arrangement introduces a gauche interaction between the -CH₃ and -CH₂Br groups, the alternative diaxial conformation (1a, 2a) suffers from severe 1,3-diaxial strain, making it energetically inaccessible.

    • Stability: Generally more stable.[1]

  • Cis-Isomer (Kinetic/Steric Product):

    • Configuration: (1R, 2S) / (1S, 2R).

    • Conformation: Exists in equilibrium between two chair forms: (1e, 2a) and (1a, 2e) .

    • Preference: The -CH₂Br group is effectively larger (A-value ~1.8 kcal/mol) than the -CH₃ group (A-value 1.74 kcal/mol). Therefore, the conformer with -CH₂Br equatorial and -CH₃ axial is slightly favored, though the population is mixed.

NMR Diagnostic Protocol

The most reliable method to distinguish these isomers without chiral chromatography is ¹H NMR , specifically analyzing the coupling constants of the ring protons at C1 and C2.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Equatorial/Axial)
H1-H2 Coupling (

)
Large (~8–12 Hz) .[2] H1 and H2 are both axial (anti-periplanar relationship).Small (~2–5 Hz) . One proton is axial, the other equatorial (gauche relationship).
Exocyclic -CH₂Br Appears as a doublet (or dd). The diastereotopic splitting is often less pronounced due to free rotation.Often shows more complex ABX splitting (diastereotopic) due to the asymmetry of the adjacent axial methyl group.
¹³C Shift (Methyl) Typically upfield (shielded) relative to cis due to lack of gamma-gauche compression from ring carbons? Correction: In 1,2-diequatorial (trans), the methyl is gauche to the substituent. In cis (ax-eq), it is anti. Expect Trans methyl to be slightly upfield. Typically downfield relative to trans.

Part 2: Synthesis & Stereocontrol (Troubleshooting)

User Issue: "I synthesized the bromide using PBr₃, but I obtained a mixture of isomers. How do I drive the reaction to the trans product?"

Root Cause: The reaction of (2-methylcyclohexyl)methanol with PBr₃ occurs at the exocyclic carbon. It does not involve the chiral centers on the ring. Therefore, the stereochemistry is retained from the starting alcohol.

  • If you start with a mixture of alcohols

    
     You get a mixture of bromides. 
    
  • If you start with pure trans-alcohol

    
     You get pure trans-bromide. 
    
Standard Synthesis Protocol (PBr₃ Method)

Reagents:

  • Substrate: (2-Methylcyclohexyl)methanol (Pure isomer or mixture)

  • Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv)

  • Solvent: Anhydrous CH₂Cl₂ or Et₂O

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol in anhydrous CH₂Cl₂ under N₂ atmosphere. Cool to 0°C.

  • Addition: Add PBr₃ dropwise. Caution: Exothermic.

  • Mechanism: The alcohol oxygen attacks PBr₃ to form a dibromophosphite intermediate (leaving group).

  • Substitution: A bromide ion attacks the exocyclic -CH₂- carbon via S_N2.

    • Critical Note: Because the attack is on the exocyclic carbon, the C1-C2 bond is not broken. The ring configuration (cis/trans) is preserved.[3]

  • Workup: Quench with ice water. Wash with NaHCO₃ (remove acid) and brine. Dry over MgSO₄.[4]

DOT Diagram: Synthesis Logic & Stereocontrol

SynthesisFlow cluster_mech Mechanism Check Start_Mix Start: (2-Methylcyclohexyl)methanol (Mixture) Reaction Reaction: PBr3 / 0°C (Exocyclic Substitution) Start_Mix->Reaction S_N2 Start_Trans Start: Trans-Alcohol (Pure) Start_Trans->Reaction S_N2 Prod_Mix Product: Isomeric Mixture (Separation Required) Reaction->Prod_Mix If Input Mixed Prod_Trans Product: Trans-Bromide (Stereoretention) Reaction->Prod_Trans If Input Pure Mech_Note Reaction occurs at -CH2- Ring stereocenters C1/C2 are NOT touched.

Caption: The stereochemical outcome is dictated entirely by the purity of the starting material, as the reaction occurs exocyclically.

Part 3: Separation & Purification

User Issue: "I have a 60:40 mixture. Can I separate them by distillation?"

Answer: Likely No. The boiling point difference between cis and trans isomers of this molecular weight is typically <2°C. The cis isomer is slightly more polar (higher dipole moment) and may boil slightly higher, but standard fractional distillation is insufficient.

Recommended Separation Strategies
  • Flash Chromatography (Silica Gel):

    • Difficulty: High.

    • Strategy: Use a non-polar mobile phase (100% Pentane or Hexane). The trans isomer (diequatorial) is generally less polar and elutes first.

    • Optimization: Use high-aspect-ratio columns (length > 20x diameter) and low flow rates.

  • Preparative HPLC:

    • Stationary Phase: Normal Phase (Silica) or Chiral Stationary Phase (e.g., Chiralcel OD-H).

    • Why Chiral? Even if you don't need enantiomeric separation, chiral columns are excellent at separating diastereomers (cis vs trans) due to their highly ordered cavity structures.

  • Chemical Resolution (If synthesis failed):

    • If separation is impossible, consider oxidizing the alcohol mixture to the carboxylic acid, separating the acids (crystallization is easier), reducing back to the alcohol, and then brominating.

Part 4: Reactivity & Troubleshooting (FAQ)

Q1: I am using this bromide in a nucleophilic substitution (e.g., with an amine). The reaction is extremely slow. Why?

A: You are likely experiencing steric hindrance , particularly if you have the cis isomer or if the nucleophile is bulky.

  • Mechanism: S_N2 attack requires the nucleophile to approach the backside of the exocyclic -CH₂-Br bond.[5]

  • Interference: The C2-Methyl group acts as a "gatekeeper."

    • In the Trans isomer, the -CH₂Br is equatorial and directed away from the ring bulk. It is more accessible.

    • In the Cis isomer, if the -CH₂Br is axial (minor conformer) or even equatorial, the gauche interaction with the axial methyl (or ring hydrogens) creates a "picket fence" effect, retarding the approach of the nucleophile.

  • Solution: Switch to a polar aprotic solvent (DMF, DMSO) to accelerate S_N2, or heat the reaction (carefully, to avoid E2 elimination).

Q2: Can I use HBr instead of PBr₃?

A: Avoid HBr. HBr involves a carbocation intermediate (or significant character).

  • Protonation of -OH

    
     -OH₂⁺.
    
  • Loss of water

    
     Primary carbocation? No. 
    
  • Rearrangement Risk: A primary carbocation at the exocyclic position will almost instantly rearrange (1,2-hydride shift) to a tertiary carbocation on the ring (at C2) or a secondary cation at C1.

  • Result: You will lose the exocyclic structure entirely and form ring-brominated products (e.g., 1-bromo-1,2-dimethylcyclohexane). Stick to PBr₃ or Appel conditions (PPh₃/CBr₄).

DOT Diagram: Reactivity & Rearrangement Risks

Reactivity cluster_SN2 Target Pathway (SN2) cluster_Risk Risk Pathway (Carbocation/HBr) Substrate 1-(bromomethyl)-2-methylcyclohexane Product_SN2 Substitution Product (Retained Ring Config) Substrate->Product_SN2 Direct Attack Cation Carbocation Formation Substrate->Cation Acid/Heat Nucleophile Nucleophile (Nu-) Rearrange 1,2-Hydride Shift (Ring Expansion/Migration) Cation->Rearrange Junk Tertiary Ring Bromides (Structural Loss) Rearrange->Junk

Caption: Using acidic conditions or allowing carbocation formation leads to skeletal rearrangement.[6] PBr3 prevents this pathway.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclohexane.[7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in 1-Methylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REGIO-1-MCH-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimizing Regiocontrol in Trisubstituted Alkene Functionalization

Executive Summary

1-Methylcyclohexene represents a classic "stress test" for regioselectivity. As a trisubstituted alkene, it presents a distinct conflict between electronic bias (favoring the tertiary carbocation/partial positive charge at C1) and steric hindrance (impeding attack at C1).

This guide provides troubleshooting workflows for researchers encountering mixed isomers. We focus on three critical transformations: Hydroboration , Epoxide Ring Opening , and Hydrohalogenation , where the battle between Markovnikov and anti-Markovnikov pathways is most acute.

Decision Matrix: Select Your Target

Use this logic flow to determine the correct protocol for your target regioisomer.

RegioselectivityFlow Start Substrate: 1-Methylcyclohexene Target_OH Target: Alcohol (-OH) Start->Target_OH Target_X Target: Halide (-Br) Start->Target_X Tert_OH Tertiary Alcohol (1-methylcyclohexanol) Target_OH->Tert_OH Electronic Control Sec_OH Secondary Alcohol (trans-2-methylcyclohexanol) Target_OH->Sec_OH Steric Control Tert_Br Tertiary Bromide (Markovnikov) Target_X->Tert_Br Ionic Mechanism Sec_Br Secondary Bromide (Anti-Markovnikov) Target_X->Sec_Br Radical Mechanism Method_Oxy Method: Oxymercuration or Acid Hydration Tert_OH->Method_Oxy Method_9BBN Method: Hydroboration (9-BBN) Sec_OH->Method_9BBN Method_Ionic Method: HBr (Dark/Ionic) Tert_Br->Method_Ionic Method_Radical Method: HBr + Peroxides (Radical) Sec_Br->Method_Radical

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Module 1: Hydroboration-Oxidation

Issue: "I am seeing significant amounts of tertiary alcohol or mixed diastereomers in my hydroboration product."

The Technical Reality

Standard Borane-THF (


) is small enough that electronic factors (partial positive charge at C1) can compete with steric factors, leading to 2-5% of the Markovnikov product (1-methylcyclohexanol). Furthermore, 

can undergo reversible elimination-addition, scrambling stereochemistry.
Protocol: The 9-BBN Lock

To enforce strict anti-Markovnikov regioselectivity (>99%), you must use a sterically demanding hydroborating agent like 9-BBN (9-Borabicyclo[3.3.1]nonane) .

Step-by-Step Optimization:

  • Reagent Prep: Use 0.5 M 9-BBN in THF. Ensure the reagent is fresh; precipitates indicate dimerization/degradation.

  • Addition: Add 1-methylcyclohexene (1.0 equiv) to the 9-BBN solution (1.1 equiv) at 0 °C , then warm to reflux. The reflux is crucial for 9-BBN as it is slower reacting than

    
    .
    
  • Monitoring: Monitor disappearance of alkene by TLC/GC.

  • Oxidation (Critical Step):

    • Cool to 0 °C.

    • Add Ethanol (co-solvent) to homogenize.

    • Add 6M NaOH (3 equiv) before

      
      .
      
    • Add 30%

      
       (3 equiv) dropwise. Maintain T < 35 °C .
      
    • Why? High temps during oxidation can cause migration of the boron group.

Quantitative Comparison:

ReagentRegioselectivity (C2:C1 attack)Major Product

~94:6trans-2-methylcyclohexanol (with impurities)
9-BBN >99:1 Pure trans-2-methylcyclohexanol
Disiamylborane~99:1trans-2-methylcyclohexanol
Module 2: Epoxide Ring Opening (The Furst-Plattner Protocol)

Issue: "I cannot control which carbon the nucleophile attacks after epoxidation."

The Technical Reality

This is governed by the Furst-Plattner Rule , which dictates that nucleophilic attack on a cyclohexene epoxide occurs in a trans-diaxial fashion.[1][2] However, the regioselectivity (C1 vs C2) depends entirely on the reaction environment (Acid vs Base).

  • 1-methyl-1,2-epoxycyclohexane exists in a half-chair conformation.

  • Basic Conditions (Steric Control): Strong nucleophiles attack the less hindered C2.[3]

  • Acidic Conditions (Electronic Control): Protonation of the oxygen weakens the C1-O bond (tertiary carbocation character), directing attack to the more hindered C1.

Troubleshooting Guide

Scenario A: You want the 2-substituted-1-alcohol (Nucleophile at C2).

  • Conditions: Strong nucleophile (e.g., NaOMe, NaCN, LiAlH4), basic/neutral solvent.

  • Mechanism:

    
     attack at the less substituted  carbon (C2).[4]
    
  • Outcome: The nucleophile and the OH group will be trans. The OH will be on the tertiary carbon (C1).

Scenario B: You want the 1-substituted-2-alcohol (Nucleophile at C1).

  • Conditions: Acid catalysis (e.g.,

    
    , HBr).
    
  • Mechanism: Borderline

    
    . The bond to the tertiary carbon (C1) breaks first, developing a partial positive charge. The nucleophile attacks C1 despite the steric bulk.
    
  • Outcome: The nucleophile and the OH group will be trans. The OH will be on the secondary carbon (C2).

Visualization of the Pathway:

EpoxideOpening cluster_Base Basic Conditions (Steric) cluster_Acid Acidic Conditions (Electronic) Epoxide 1-Methyl-1,2-epoxycyclohexane Base_Attack Attack at C2 (Less Hindered) Epoxide->Base_Attack Strong Nuc Acid_Step1 Protonation of Oxygen Epoxide->Acid_Step1 H+ Base_Prod Product: 1-Methylcyclohexan-1-ol (Nucleophile at C2) Base_Attack->Base_Prod Acid_Attack Attack at C1 (Partial 3° Cation) Acid_Step1->Acid_Attack Acid_Prod Product: 2-Methylcyclohexan-1-ol (Nucleophile at C1) Acid_Attack->Acid_Prod

Figure 2: Divergent pathways for epoxide ring opening based on pH conditions.

Module 3: Hydrohalogenation (Ionic vs. Radical)

Issue: "I am getting the wrong bromide regioisomer, or a mixture of both."

The Technical Reality

1-Methylcyclohexene is highly susceptible to the Peroxide Effect (Kharasch effect).

  • Ionic Addition (Markovnikov): Yields 1-bromo-1-methylcyclohexane.

  • Radical Addition (Anti-Markovnikov): Yields 1-bromo-2-methylcyclohexane.

Troubleshooting Checklist
SymptomCauseSolution
Unexpected Anti-Markovnikov Product Presence of peroxides in old alkene or solvent.Distill 1-methylcyclohexene over sodium or pass through basic alumina before use.
Mixture of Isomers Incomplete suppression of radicals or light leakage.Perform ionic reaction in the dark and under Argon . Add a radical inhibitor (e.g., hydroquinone).
Low Yield (Ionic) Polymerization of alkene.Run the reaction at -78 °C to 0 °C in DCM or Pentane. Do not run neat if polymerization is observed.
Protocol: High-Purity Ionic Addition (Tertiary Bromide)
  • Purification: Pass 1-methylcyclohexene through a short plug of basic alumina to remove peroxides.

  • Setup: Flame-dry flask, Argon atmosphere, wrap flask in aluminum foil (exclude light).

  • Solvent: Dry DCM (Dichloromethane).

  • Reagent: Bubble anhydrous HBr gas (or use in Acetic Acid) at 0 °C.

  • Workup: Wash with

    
     immediately to remove excess acid which can cause elimination back to the alkene.
    
References
  • Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1960 , 82, 4708–4712. Link

  • Fürst, A.; Plattner, P. A. "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane." Helvetica Chimica Acta, 1949 , 32, 275. (The foundational text for the Trans-Diaxial Rule). Link

  • Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chemical Reviews, 1959 , 59, 737–799. Link

  • Mayo, F. R.; Walling, C. "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds." Chemical Reviews, 1940 , 27, 351–412. Link

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed., Oxford University Press, 2012 . (Chapter 20: Electrophilic Addition to Alkenes). Link

Sources

Validation & Comparative

Comparative Analysis Guide: Stereochemical Characterization of 1-(bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In the synthesis of 1-(bromomethyl)-2-methylcyclohexane—a common intermediate for functionalized cycloalkanes—researchers frequently encounter mixtures of cis and trans diastereomers. While Mass Spectrometry (MS) provides rapid structural confirmation and purity analysis, it fails to definitively resolve stereochemistry.

The Solution: This guide establishes a comparative analytical framework. We demonstrate that while Gas Chromatography-Mass Spectrometry (GC-MS) is the superior tool for high-throughput screening of reaction mixtures, 1H NMR spectroscopy utilizing


 coupling analysis  remains the gold standard for definitive stereochemical assignment.

Part 1: Structural Context & The Stereochemical Challenge

The molecule contains two chiral centers at C1 and C2.[1] The relative orientation of the bromomethyl (-CH


Br) and methyl (-CH

) groups dictates the physicochemical properties.
  • Trans-isomer (1R, 2R): Generally exists in the diequatorial conformation to minimize 1,3-diaxial interactions. In this conformation, the ring protons at C1 and C2 are both axial .

  • Cis-isomer (1R, 2S): Exists as an equilibrium of axial-equatorial conformers. Here, one ring proton is axial, and the other is equatorial.[2][3]

Why this matters: The reactivity of the bromide in subsequent nucleophilic substitutions (


) is heavily influenced by the steric environment of the -CH

Br group (equatorial vs. axial).

Part 2: Mass Spectrometry Profiling (Screening & Identification)

Mass spectrometry is the first line of defense for confirming the synthesis of the carbon skeleton and the presence of the halogen.

Isotopic Signature (The "Fingerprint")

The most distinct feature of 1-(bromomethyl)-2-methylcyclohexane in Electron Ionization (EI) MS is the molecular ion cluster. Bromine exists as two isotopes:


Br (50.7%) and 

Br (49.3%).[4]
  • Observation: You will observe two molecular ion peaks (

    
    ) of nearly equal intensity at m/z 190  and m/z 192 .
    
  • Diagnostic Value: This 1:1 doublet is diagnostic for a mono-brominated species. If the ratio deviates significantly, the sample is contaminated with non-brominated byproducts or di-brominated species.

Fragmentation Pathway[5][6][7][8]
  • Base Peak: The molecule readily loses the bromine atom.

    • 
      m/z 111  (C
      
      
      
      H
      
      
      
      
      ). This cation (methylcyclohexylmethyl cation) often rearranges to stable tertiary carbocations.
  • Loss of Side Chain: Cleavage of the C1-CH

    
    Br bond yields the methylcyclohexyl cation (m/z 97 ).
    
Limitation

Standard EI-MS usually cannot distinguish cis from trans isomers because the high energy of ionization (70 eV) leads to rapid interconversion or identical fragmentation pathways for both diastereomers.

Part 3: NMR Spectroscopy (The Stereochemical Solver)

To assign cis vs. trans, we rely on the Karplus relationship , which correlates the dihedral angle between vicinal protons to their coupling constant (


).
The Critical Differentiator:

The protons attached to the chiral carbons (H1 and H2) provide the answer.

  • Trans-Isomer (Diequatorial Substituents):

    • H1 and H2 are anti-periplanar (dihedral angle

      
      ).
      
    • Result: Large coupling constant,

      
      .
      
  • Cis-Isomer (Axial/Equatorial Substituents):

    • H1 and H2 are syn-clinal (gauche, dihedral angle

      
      ).
      
    • Result: Small coupling constant,

      
      .
      
Chemical Shift Analysis
  • -CH

    
    Br Protons:  These protons are diastereotopic. In the cis isomer, the asymmetry of the ring conformation often causes a larger chemical shift difference (
    
    
    
    ) between the two geminal protons compared to the trans isomer.
  • 13C NMR (Gamma-Gauche Effect):

    • In the cis isomer (axial methyl), the methyl carbon experiences a steric compression (gamma-gauche effect) from the ring carbons C3/C5.

    • Result: The methyl carbon in the cis isomer typically appears upfield (lower ppm) compared to the trans isomer.

Part 4: Comparative Analysis Summary

FeatureMethod A: GC-MS (EI)Method B: 1H NMR (1D)Method C: 2D NOESY NMR
Primary Utility Purity & Elemental ConfirmationStereochemical AssignmentSpatial Confirmation
Key Data Point m/z 190/192 (1:1 ratio)

Coupling Constant
Through-space correlations
Sample Req. < 1 mg (Destructive)5-10 mg (Non-destructive)10-20 mg (Non-destructive)
Isomer Resolution Poor (Co-elution common)Excellent (Distinct

values)
Excellent (Distinct NOE)
Throughput High (20 min/sample)Medium (10-30 min/sample)Low (1-4 hours/sample)
Verdict Best for Reaction Monitoring Best for Final Characterization Best for Complex Mixtures

Part 5: Experimental Protocols

Protocol A: GC-MS Screening
  • Sample Prep: Dilute 1

    
    L of crude reaction mixture into 1.5 mL of Dichloromethane (DCM) or Hexane.
    
  • Instrument: Agilent 5977 (or equivalent) with HP-5ms column.

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
    • Scan Range: m/z 40–300.

  • Analysis: Extract ion chromatogram (EIC) for m/z 190 and 192. Integrate peaks to determine crude purity.

Protocol B: Stereochemical Assignment via NMR
  • Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL

    
    . Ensure solution is free of paramagnetic impurities (filter through cotton if necessary).
    
  • Acquisition (1H):

    • Scans: 16 or 32.

    • Relaxation Delay (D1):

      
       2.0 seconds (crucial for accurate integration).
      
  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Target Region: 1.2–2.0 ppm (Ring Methines) and 3.2–3.5 ppm (-CH

      
      Br).
      
    • Decoupling: If H1/H2 multiplets are complex, perform a Homonuclear Decoupling experiment irradiating the -CH

      
      Br protons to simplify the H1 signal.
      
  • Calculation: Measure the width at half-height (

    
    ) or extract 
    
    
    
    values of the H1 multiplet.
    • If

      
       Hz 
      
      
      
      Trans (Axial-Axial couplings dominate).
    • If

      
       Hz 
      
      
      
      Cis (Axial-Equatorial couplings dominate).

Part 6: Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical progression from synthesis to definitive identification.

AnalyticalWorkflow Start Crude Reaction Mixture GCMS Step 1: GC-MS Screening (Check m/z 190/192) Start->GCMS Decision1 Is Bromine Present? GCMS->Decision1 Decision1->Start No (Re-optimize Rxn) Purification Flash Chromatography (Silica Gel) Decision1->Purification Yes (1:1 Isotope Pattern) NMR Step 2: 1H NMR Analysis (Focus on H1/H2 Coupling) Purification->NMR Trans Large J (10-12 Hz) TRANS Isomer NMR->Trans Anti-Periplanar Cis Small J (2-5 Hz) CIS Isomer NMR->Cis Gauche/Syn-Clinal

Caption: Workflow for isolating and identifying the target isomer using sequential MS and NMR techniques.

Diagram 2: Stereochemical Coupling Logic (Karplus)

Visualizing why the NMR signals differ between isomers.

KarplusLogic Isomer_Trans Trans-Isomer (Diequatorial) Protons_Trans H1 & H2 are AXIAL Isomer_Trans->Protons_Trans Angle_Trans Dihedral Angle ~180° Protons_Trans->Angle_Trans Signal_Trans Large Coupling (J ~11Hz) Wide Multiplet Angle_Trans->Signal_Trans Isomer_Cis Cis-Isomer (Axial/Equatorial) Protons_Cis H1 (eq) / H2 (ax) Isomer_Cis->Protons_Cis Angle_Cis Dihedral Angle ~60° Protons_Cis->Angle_Cis Signal_Cis Small Coupling (J ~4Hz) Narrow Multiplet Angle_Cis->Signal_Cis

Caption: The mechanistic link between physical conformation and observed NMR signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for coupling constant analysis).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Brominated Cycloalkanes. NIST Chemistry WebBook. Available at: [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Source for general cyclohexane NMR shift data). Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

alternative brominating agents to bromine in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Molecular Bromine: A Comparative Guide to Solid-State Brominating Agents in Organic Synthesis

Executive Summary Elemental bromine (Br₂) is a fundamental reagent in organic synthesis, offering high atom economy for electrophilic additions. However, its high vapor pressure, severe toxicity, and corrosive nature present significant handling and safety challenges[1]. As modern laboratories pivot toward green chemistry and safer operational protocols, solid-state brominating agents have emerged as superior alternatives[2]. Reagents such as N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Pyridinium Tribromide (PTB), and Tetrabutylammonium Tribromide (TBATB) not only mitigate exposure risks but also offer unique, tunable selectivities that molecular bromine cannot achieve[3][4][5].

Mechanistic Divergence: The Causality of Selectivity

The choice of a brominating agent is rarely a simple one-to-one substitution; it is a strategic decision dictated by the desired mechanistic pathway.

  • Radical Pathways (Wohl-Ziegler): Reagents like NBS excel in allylic and benzylic bromination because they maintain a trace, steady-state concentration of Br₂ in solution[6]. This low concentration suppresses the competing ionic addition across double bonds, allowing the free-radical chain reaction to dominate[1].

  • Controlled Electrophilic Pathways: Solid tribromide complexes (like PTB and TBATB) exist in rapid equilibrium with Br₂[7]. By acting as a slow-release reservoir, they prevent the sudden exothermic spikes and over-bromination often seen with neat Br₂, making them ideal for alpha-bromination of ketones and highly selective alkene additions[8].

G Substrate Alkene / Aromatic Substrate Br2 Elemental Br2 (Direct Electrophile) Substrate->Br2 PTB Pyridinium Tribromide (In-situ Br2 Release) Substrate->PTB NBS NBS / Radical Initiator (Br• Radical) Substrate->NBS Product1 1,2-Dibromide / Ar-Br (Electrophilic Addition/Sub) Br2->Product1 Ionic Pathway PTB->Product1 Ionic Pathway Product2 Allylic/Benzylic Bromide (Radical Substitution) NBS->Product2 Radical Pathway

Mechanistic divergence of brominating agents based on ionic vs. radical pathways.

Quantitative Performance Comparison

To objectively evaluate these reagents, we must look at their active bromine content, primary applications, and operational advantages.

ReagentPhysical StateActive Bromine ContentPrimary Reaction PathwayKey AdvantageMajor Limitation
Molecular Bromine (Br₂) Dense Liquid100%Electrophilic Addition / SubstitutionHighest atom economy; highly reactive[8].Toxic fumes; difficult to handle; prone to over-reaction[1].
N-Bromosuccinimide (NBS) White Solid~45%Radical Substitution (Allylic/Benzylic)Highly selective for allylic positions; easy to weigh[1].Low atom economy; requires initiators (AIBN/hν) for radical pathways[6].
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Pale Yellow Solid~56%Electrophilic Addition / Aromatic SubTwo active Br atoms; excellent for ortho-selective phenol bromination[4][9].Can generate complex mixtures if stoichiometry is not strictly controlled.
Pyridinium Tribromide (PTB) Red/Orange Crystalline Solid~50%Electrophilic Addition / α-BrominationControlled Br₂ release; self-indicating color change[3][8].Corrosive and moisture-sensitive over long-term storage[7].
Tetrabutylammonium Tribromide (TBATB) Orange Solid~50%Electrophilic Substitution / α-BrominationHighly stable; benign handling; excellent for acetyl bromination[5].High molecular weight leads to poor overall mass efficiency[5].

In-Depth Reagent Profiles & Self-Validating Protocols

N-Bromosuccinimide (NBS): The Master of Allylic Functionalization

NBS is the undisputed standard for Wohl-Ziegler allylic bromination[6]. The causality behind its success lies in its insolubility in non-polar solvents (like CCl₄ or greener fluorinated alternatives). As the reaction progresses, NBS slowly dissolves, releasing trace Br₂, while the byproduct (succinimide) precipitates out[1].

Self-Validating Protocol: Allylic Bromination of Cyclohexene

  • Setup: In a round-bottom flask, suspend 1.05 equivalents of NBS in a non-polar solvent containing 1.0 equivalent of cyclohexene.

  • Initiation: Add a catalytic amount of AIBN (azobisisobutyronitrile) or irradiate with a UV lamp to initiate homolytic cleavage.

  • Reflux & Validate: Heat the mixture to reflux. Self-Validation: NBS is denser than the solvent and sits at the bottom. As the reaction proceeds, succinimide (which is less dense) forms and floats to the surface. The complete inversion of the solid phase from the bottom to the top of the flask visually validates reaction completion.

  • Workup: Filter off the succinimide byproduct and concentrate the filtrate to yield 3-bromocyclohexene[6].

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The High-Atom-Economy Workhorse

DBDMH is structurally unique because it possesses two active N-Br bonds, offering a higher active bromine content (~56%) compared to NBS[4]. It is exceptionally useful for the catalyst-free 1,2-dibromination of alkenes[10] and the highly regioselective ortho-monobromination of phenols[9]. The steric bulk of the hydantoin ring directs the electrophilic attack to the ortho position of phenols via a hydrogen-bonded transition state, avoiding the para-substituted or polybrominated mixtures typical of Br₂[9].

Self-Validating Protocol: Ortho-Monobromination of Phenol

  • Setup: Dissolve 1.0 equivalent of the phenol derivative in ordinary chloroform at room temperature[9].

  • Addition: Add 0.52 equivalents of solid DBDMH (since each molecule provides two Br atoms, ~0.5 equivalents are theoretically required)[9].

  • Reaction & Validate: Stir at room temperature. Self-Validation: The reaction is monitored via TLC. The disappearance of the starting material without the appearance of higher-Rf polybrominated spots confirms the specific ortho-directing causality of the DBDMH reagent.

  • Workup: Wash the organic layer with water to remove the 5,5-dimethylhydantoin byproduct, dry over Na₂SO₄, and concentrate to yield the ortho-bromophenol[9].

Pyridinium Tribromide (PTB): The Tame Halogen

For electrophilic addition across alkenes or the alpha-bromination of ketones, PTB is vastly superior to elemental bromine in terms of safety[8]. It exists as a stable, weighable crystalline powder[3]. In solution, it establishes a rapid equilibrium, releasing Br₂ at a controlled rate[7]. This prevents the localized high concentrations of Br₂ that cause unwanted side reactions and fuming[3].

G Step1 Dissolve Substrate (e.g., Cinnamic Acid in AcOH) Step2 Add Pyridinium Tribromide (Solid, Controlled Addition) Step1->Step2 Step3 Stir at 50°C (Observe Orange Color Fading) Step2->Step3 Step4 Quench with Water (Precipitate Product) Step3->Step4 Step5 Filter & Wash (Self-Validating Yield) Step4->Step5

Step-by-step workflow for the electrophilic bromination of cinnamic acid using PTB.

Self-Validating Protocol: Bromination of trans-Cinnamic Acid

  • Setup: Dissolve 1.0 equivalent of trans-cinnamic acid in glacial acetic acid.

  • Addition: Add 1.0 equivalent of PTB. The solution will immediately turn deep orange/red, validating the active presence of the tribromide complex[8].

  • Reaction & Validate: Stir the mixture at 50°C. Self-Validation: As the alkene consumes the in-situ generated Br₂, the equilibrium shifts. The reaction is complete when the deep orange color transitions to a pale yellow or colorless state, serving as an internal visual indicator of electrophile consumption[11].

  • Workup: Cool the mixture and add ice water. The 2,3-dibromo-3-phenylpropanoic acid will precipitate as a white solid. Filter and wash with cold water[8].

Tetrabutylammonium Tribromide (TBATB): The Benign Alternative

TBATB functions similarly to PTB but benefits from the highly lipophilic tetrabutylammonium counterion, making it exceptionally soluble in a wide range of organic solvents and highly stable at elevated temperatures[5]. It is particularly favored for the alpha-bromination of acetyl groups, such as the conversion of 3-acetylcoumarin to 3-(2-bromoacetyl)-2H-chromen-2-one[5]. The causality of its efficiency lies in the phase-transfer nature of the TBA cation, which enhances the interaction between the tribromide anion and the enolizable substrate in biphasic or non-polar media.

Conclusion: Strategic Reagent Selection

The transition away from elemental bromine is not merely a safety precaution; it is a strategic upgrade in synthetic methodology. For allylic and benzylic functionalization, NBS remains unmatched due to its precise radical control[6]. For high atom economy and unique ortho-selectivity, DBDMH is the reagent of choice[4]. When direct electrophilic addition or alpha-bromination is required without the hazards of liquid Br₂, the controlled-release mechanisms of PTB and TBATB provide self-validating, highly efficient pathways[3][5].

References[3] Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis - Oreate AI Blog - https://oreateai.com[7] Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis - ChemicalBook - https://chemicalbook.com[2] A Comparative Guide to Alternative Brominating Agents for Alkenes - Benchchem - https://benchchem.com[8] A Comparative Guide: Elemental Bromine vs. Pyridinium Tribromide for Cinnamic Acid Bromination - Benchchem - https://benchchem.com[4] An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem - https://benchchem.com[11] Bromination of Alkenes Lab Report - Scribd - https://scribd.com[6] A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite - Benchchem - https://benchchem.com[9] 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols - Okayama University -https://okayama-u.ac.jp[5] Bromination of aromatics and some other substrates with TBAB and V2O5 - ResearchGate -https://researchgate.net[10] Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - ACS Publications - https://acs.org[1] N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry -https://masterorganicchemistry.com

Sources

analytical methods for characterizing 1-(bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(bromomethyl)-2-methylcyclohexane is a critical bifunctional cycloalkane intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Unlike its structural isomer 1-bromo-2-methylcyclohexane (where the bromine is directly attached to the ring), this molecule features a primary alkyl bromide pendant to the cyclohexane ring.

The characterization of this molecule presents a specific stereochemical challenge: distinguishing between the cis and trans diastereomers.[1][2] The biological activity and chemical reactivity of downstream derivatives often depend entirely on the precise configuration of these two chiral centers (C1 and C2).

This guide objectively compares the three primary analytical modalities—Nuclear Magnetic Resonance (NMR) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Infrared Spectroscopy (FTIR) —to determine the optimal workflow for purity assessment and stereochemical assignment.

Comparative Analysis of Analytical Modalities

The following table contrasts the performance of standard analytical techniques for this specific compound.

FeatureHigh-Field NMR (¹H, ¹³C, NOESY) Capillary GC-MS FTIR Spectroscopy
Primary Utility Stereochemical Assignment (Cis vs. Trans)Purity & Quantitation (Isomer Ratios)Functional Group ID
Specificity High (Definitive 3D structure)Moderate (Separates isomers, confirms MW)Low (Cannot distinguish isomers)
Sample Req. ~5–10 mg (Recoverable)<1 mg (Destructive)<1 mg (Recoverable)
Key Data Point NOE correlations; Coupling Constants (

)
Retention Time (

); Isotope Pattern (

,

)
C-Br Stretch (~650 cm⁻¹)
Limit of Detection ~0.1% (with high scans)<0.01% (Trace impurity analysis)>1%
Cost/Run High (Instrument time)LowVery Low
Expert Insight
  • Use GC-MS for routine batch release testing to quantify the cis:trans ratio and identify brominated side-products.

  • Use NMR (specifically NOESY) during initial method development to definitively assign which GC peak corresponds to the cis isomer and which to the trans isomer. Do not rely on boiling point prediction alone for GC elution order.

Detailed Experimental Protocols

Protocol A: Stereochemical Assignment via 2D NOESY NMR

Rationale: The spatial proximity of the pendant bromomethyl group (-CH₂Br) and the ring methyl group (-CH₃) differs significantly between isomers. In the cis isomer, these groups are on the same face of the ring, leading to a strong Nuclear Overhauser Effect (NOE).

Reagents:

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS.

  • Sample Mass: 10–15 mg.

Workflow:

  • Sample Prep: Dissolve 15 mg of analyte in 0.6 mL CDCl₃. Filter through a cotton plug into a 5mm NMR tube to remove particulates that cause line broadening.

  • Acquisition (1D ¹H): Acquire a standard proton spectrum (sw = 12 ppm, d1 = 2s, ns = 16).

    • Target Signal 1: Identify the -CH₂Br protons.[3] Expect a doublet (or doublet of doublets) in the 3.20 – 3.50 ppm range.

    • Target Signal 2: Identify the -CH₃ doublet in the 0.90 – 1.05 ppm range.

  • Acquisition (2D NOESY): Set up a phase-sensitive NOESY experiment.

    • Mixing Time: 500 ms (optimal for small molecules).

    • Scans: 8–16 per increment.

  • Analysis:

    • Cis-Isomer: Look for a strong cross-peak connecting the -CH₂Br signal (3.3 ppm) and the -CH₃ signal (1.0 ppm).

    • Trans-Isomer: This cross-peak will be absent or very weak (due to the anti-periplanar or distant arrangement).

Protocol B: Isomer Ratio Quantitation via GC-MS

Rationale: GC-MS provides the resolution needed to separate diastereomers and the mass spectral fingerprint to confirm the presence of bromine (characteristic 1:1 isotope ratio).

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phases are preferred for boiling-point based separation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

Temperature Program:

  • Hold at 60°C for 2 min.

  • Ramp 10°C/min to 200°C.

  • Ramp 25°C/min to 280°C (Burn out).

Data Interpretation:

  • Isotope Pattern: Check the molecular ion cluster. You must observe two peaks of nearly equal intensity at m/z 190 (⁷⁹Br) and m/z 192 (⁸¹Br).

  • Fragmentation:

    • m/z 111: Loss of Br atom [M - 79]⁺.

    • m/z 97: Loss of -CH₂Br group [M - 93]⁺ (Methylcyclohexyl cation).

  • Elution Order: typically, the isomer with the lower boiling point/more compact shape elutes first. For 1,2-disubstituted cyclohexanes, the cis isomer often has a higher boiling point than the trans, but this must be validated via the NMR protocol above.

Data Presentation & Interpretation

Expected NMR Chemical Shifts (¹H)
Proton GroupApprox.[4] Shift (δ ppm)MultiplicityDiagnostic Value
-CH₂-Br 3.25 – 3.45 Doublet (d)Primary ID. Integration confirms mono-bromination.
Ring H1 1.60 – 1.90MultipletCoupling to H2 determines axial/equatorial orientation.
-CH₃ 0.90 – 1.05Doublet (d)Shift varies slightly between cis/trans forms.
Ring CH₂ 1.10 – 1.80Broad MultipletGeneral cyclohexane envelope.
Expected MS Fragmentation
m/z (Mass-to-Charge)Ion IdentityInterpretation
190 / 192 [M]⁺ Molecular Ion. 1:1 ratio confirms Br.
111 [C₈H₁₅]⁺Loss of Bromine radical.
97 [C₇H₁₃]⁺Loss of Bromomethyl group.
55 [C₄H₇]⁺Ring fragmentation (Base peak often in this region).

Visualizations

Figure 1: Analytical Characterization Workflow

This diagram illustrates the logical flow from crude sample to definitive structural assignment.

AnalyticalWorkflow Sample Crude Sample (1-(bromomethyl)-2-methylcyclohexane) FTIR Step 1: FTIR Confirm Functional Group (C-Br Stretch) Sample->FTIR GCMS Step 2: GC-MS Check Purity & MW (m/z 190/192) FTIR->GCMS NMR_1D Step 3: 1H NMR Check Integration GCMS->NMR_1D If Purity > 95% Report Final CoA (Purity + Isomer Ratio) GCMS->Report Quantitation NMR_2D Step 4: NOESY NMR Assign Stereochemistry (Cis vs Trans) NMR_1D->NMR_2D NMR_2D->Report

Caption: Sequential workflow ensuring sample identity and purity before investing time in expensive 2D NMR stereochemical assignment.

Figure 2: Stereochemical Decision Tree (NOESY)

Logic for distinguishing isomers based on Nuclear Overhauser Effect data.

NOESY_Logic Start Analyze NOESY Spectrum CheckPeak Check Cross-peak: CH2Br (3.3 ppm) <-> CH3 (1.0 ppm) Start->CheckPeak StrongNOE Strong Cross-peak Observed CheckPeak->StrongNOE WeakNOE Weak/No Cross-peak CheckPeak->WeakNOE ResultCis Assignment: CIS Isomer (Groups on same side) StrongNOE->ResultCis ResultTrans Assignment: TRANS Isomer (Groups on opposite sides) WeakNOE->ResultTrans

Caption: Decision logic for assigning stereochemistry using 2D NOESY NMR correlations between the bromomethyl and methyl groups.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54545909, 1-(Bromomethyl)-2-methylcyclohexane." PubChem, 2025. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source for NOESY and stereochemical assignment protocols).

Sources

Spectroscopic Identification of 1-(Bromomethyl)-2-methylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for the spectroscopic differentiation of cis- and trans-1-(bromomethyl)-2-methylcyclohexane . It is designed for researchers requiring definitive structural assignment of these diastereomers in synthesis and drug discovery scaffolds.

Executive Summary: Diagnostic Criteria

The differentiation of cis- and trans-1-(bromomethyl)-2-methylcyclohexane relies primarily on the conformational preferences of the cyclohexane ring. The trans isomer adopts a rigid diequatorial conformation, while the cis isomer exists in a dynamic equilibrium involving axial substituents.

Quick Comparison Table

FeatureTrans Isomer (Diequatorial)Cis Isomer (Axial/Equatorial)Diagnostic Reliability
Stability High (Both groups equatorial)Lower (One group axial)High (Thermodynamic product)

H NMR:

Large (~8–12 Hz) (Diaxial coupling)Small (~2–5 Hz) (Axial-Equatorial)Gold Standard

C NMR: Ring Carbons
Deshielded (Downfield)Shielded (Upfield) (

-gauche effect)
High
NOESY Correlations Weak/Absent between H1/H2Strong between H1/H2 (if cis-diequatorial) or SubstituentsMedium (Conformer dependent)
IR Spectroscopy C-Br stretch sensitive to rotamersC-Br stretch sensitive to rotamersLow (Supporting only)

Structural Analysis & Conformational Logic

Understanding the 3D geometry is a prerequisite for interpreting the spectral data. The cyclohexane ring inversion dictates the magnetic environment of the protons.

Conformational Equilibrium Diagram

The following diagram illustrates the stability and proton relationships. The trans-diequatorial conformer locks protons


 and 

in axial positions, creating the diagnostic NMR signal.

Conformation Trans_ee Trans Isomer (Diequatorial - Major) Substituents: Eq/Eq Protons H1/H2: Ax/Ax Trans_aa Trans Isomer (Diaxial - Unstable) Substituents: Ax/Ax Protons H1/H2: Eq/Eq Trans_ee->Trans_aa Ring Flip (Disfavored) Cis_ae Cis Isomer (Conf A) Subst: Ax(Me)/Eq(CH2Br) Protons H1/H2: Ax/Eq Cis_ea Cis Isomer (Conf B) Subst: Eq(Me)/Ax(CH2Br) Protons H1/H2: Eq/Ax Cis_ae->Cis_ea Ring Flip (Equilibrium)

Figure 1: Conformational landscape. The Trans-diequatorial form is the most populated state, providing the clearest spectroscopic signals.

Method 1: H NMR Spectroscopy (The Gold Standard)

The most definitive method for assignment is the measurement of the vicinal coupling constant (


) between the methine protons at C1 and C2.
Mechanism: The Karplus Relationship

The Karplus equation relates the dihedral angle (


) between two protons to their coupling constant (

).[1][2][3]
  • Trans-Isomer (Diequatorial): The protons

    
     and 
    
    
    
    are both axial . The dihedral angle is
    
    
    .[1][3]
    • Result: Large coupling constant,

      
      .
      
  • Cis-Isomer: One proton is axial, the other equatorial.[1] The dihedral angle is

    
    .[3]
    
    • Result: Small coupling constant,

      
      .
      
Experimental Workflow
  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL

    
    . Ensure the solution is filtered to remove paramagnetic impurities that broaden lines.
    
  • Acquisition: Acquire a standard 1H spectrum (min 16 scans).

  • Analysis:

    • Locate the multiplet for H1 (attached to

      
      ) or H2  (attached to 
      
      
      
      ).
    • Note: H1 is typically downfield (~1.5-2.0 ppm) due to the inductive effect of the bromomethyl group, though often overlaps with ring protons. The

      
       protons themselves appear as a doublet/multiplet around 3.2-3.5 ppm.
      
    • Critical Step: If H1/H2 are obscured, look at the splitting of the methyl doublet or the bromomethyl diastereotopic protons . However, determining the

      
       value of the ring protons directly via decoupling experiments or 2D-J resolved spectroscopy is superior.
      

Method 2: C NMR & The Gamma-Gauch Effect

Carbon-13 NMR provides a robust secondary confirmation, relying on steric compression effects known as the


-gauche effect.
The Principle

A substituent in an axial position exerts a steric shielding effect on the carbon atoms at the


-position (3 bonds away) within the ring.
  • Trans Isomer: Both groups are equatorial.[4] No axial

    
    -gauche interactions.
    
    • Signal: Ring carbons appear at "normal" chemical shifts.

  • Cis Isomer: One group is axial (e.g., the methyl group). This axial methyl sterically compresses C4 and C6 (the

    
     carbons).
    
    • Signal: The

      
       carbons (and the axial methyl carbon itself) are shielded  and shift upfield  (lower ppm) by 4–6 ppm compared to the trans isomer.
      

Diagnostic


C Shifts (Predicted relative values) 
CarbonTrans (

ppm)
Cis (

ppm)
Shift Difference (

)
Methyl (

)
~20-23 (Equatorial)~15-18 (Axial contribution)Cis is Upfield
Ring C3/C5 BaselineShieldedCis is Upfield

Method 3: 2D NOESY (Stereochemical Proof)

When 1D NMR is ambiguous due to signal overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

Interpretation Logic
  • Trans Isomer: The methyl group and the bromomethyl group are on opposite faces of the ring.

    • NOE Signal: No cross-peak between the

      
       protons and the 
      
      
      
      protons.
    • Axial-Axial Correlation: Strong NOE between

      
       and 
      
      
      
      axial protons (1,3-diaxial relationship).
  • Cis Isomer: The substituents are on the same face (in at least one conformer) or in close proximity.[5]

    • NOE Signal: Potential cross-peaks between

      
       and 
      
      
      
      protons.
    • H1-H2 Correlation: Stronger NOE between H1 and H2 compared to the trans isomer (due to closer spatial proximity in ae/ea conformations).

Experimental Protocols

Protocol A: Synthesis of Standards (Appel Reaction)

To rigorously identify an unknown, it is best to compare it against a synthesized standard. The conversion of the corresponding alcohol preserves stereochemistry.

Objective: Convert 1-(hydroxymethyl)-2-methylcyclohexane to 1-(bromomethyl)-2-methylcyclohexane. Reagents:


 (Carbon tetrabromide), 

(Triphenylphosphine),

(DCM).
  • Setup: Flame-dry a 50 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 1.0 eq of alcohol (cis or trans enriched) in anhydrous DCM (0.1 M concentration).

  • Addition: Add 1.2 eq of

    
    . Cool the mixture to 0°C.
    
  • Reaction: Slowly add 1.2 eq of

    
     portion-wise. The solution will turn slightly yellow.
    
  • Monitoring: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (stain with

    
    ; bromide is less polar than alcohol).
    
  • Workup: Concentrate the solvent. Triturate the residue with pentane to precipitate triphenylphosphine oxide (TPPO). Filter through a silica plug.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Spectroscopic Setup

Instrument: 400 MHz NMR or higher (500/600 MHz recommended for resolving ring protons). Solvent:


 (Chloroform-d) is standard. 

(Benzene-d6) can be used to resolve overlapping signals via ASIS (Aromatic Solvent Induced Shift).

Decision Tree for Identification

DecisionTree Start Start: Purified Sample H1NMR Run 1H NMR Analyze H1-H2 Coupling Start->H1NMR CheckJ Is J(H1-H2) visible? H1NMR->CheckJ LargeJ J ≈ 9-12 Hz CheckJ->LargeJ Yes SmallJ J ≈ 2-5 Hz CheckJ->SmallJ Yes Overlap Signals Overlapped CheckJ->Overlap No Trans Conclusion: TRANS Isomer LargeJ->Trans Cis Conclusion: CIS Isomer SmallJ->Cis C13NMR Run 13C NMR Overlap->C13NMR CheckShift Check Methyl Carbon Shift C13NMR->CheckShift Downfield Downfield (20+ ppm) CheckShift->Downfield Upfield Upfield (<18 ppm) CheckShift->Upfield Downfield->Trans Upfield->Cis

Figure 2: Logical workflow for assigning stereochemistry.

References

  • Schneider, H. J., & Hoppen, V. (1978).[6] Carbon-13 NMR spectroscopy of cyclohexanes. Journal of Organic Chemistry, 43(20), 3866–3873. Link

    • Foundational text on 13C chemical shifts and gamma-gauche effects in substituted cyclohexanes.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[6]

    • Standard reference for NMR coupling constants and general spectroscopic rules.
  • PubChem Compound Summary. (2025). 1-(Bromomethyl)-2-methylcyclohexane.[7][4][6] National Center for Biotechnology Information. Link

    • Source for specific compound identifiers and physical property estim

Sources

comparative study of SN1/SN2 reactions with 1-bromo-2-methylcyclohexane

[1]

Executive Summary

In the landscape of cycloalkane functionalization, 1-bromo-2-methylcyclohexane serves as a quintessential stress test for nucleophilic substitution models. Unlike simple acyclic halides, this substrate introduces a critical variable: conformational constraints .

For the application scientist, this molecule is not just a reactant; it is a diagnostic tool. Its behavior distinguishes between the steric demands of the SN2 transition state and the thermodynamic drivers of SN1 carbocation rearrangement . This guide provides an objective, data-backed comparison of these two pathways, offering optimized protocols and mechanistic insights to control product distribution in synthesis.

Mechanistic Analysis: The Conformational Gatekeeper

Before designing a protocol, one must understand the "lock and key" nature of the cyclohexane ring. The reactivity of 1-bromo-2-methylcyclohexane is dictated by the Curtin-Hammett principle : product formation depends on the transition state energy, not just ground state stability.

The SN2 Constraint: The Axial Requirement

For an SN2 reaction to occur, the nucleophile must attack from the backside of the C-Br bond. In a cyclohexane ring, this trajectory is only geometrically accessible when the leaving group (Br) is in the axial position.

  • Cis-Isomer (Higher Reactivity): The ground state exists as an equilibrium between two chair forms. The conformer where Br is axial and Methyl is equatorial is both energetically accessible and reactive.

  • Trans-Isomer (Lower Reactivity): The stable diequatorial conformer (Br-eq, Me-eq) is unreactive to SN2. The molecule must ring-flip to the high-energy diaxial conformer (Br-ax, Me-ax) to react. This energetic penalty significantly retards the reaction rate.

The SN1 Driver: Carbocation Stability & Rearrangement

The SN1 pathway liberates the molecule from steric approach constraints but introduces cationic instability .

  • Ionization: Loss of Br⁻ yields a secondary carbocation at C1.

  • Rearrangement: A rapid 1,2-hydride shift from C2 moves the positive charge to the tertiary carbon, forming the thermodynamically superior 1-methylcyclohexyl cation .

  • Trapping: The nucleophile attacks the tertiary center, leading to a structural isomer of the expected product.

Visualizing the Pathways

The following diagram illustrates the divergent pathways. Note the strict stereochemical inversion of SN2 versus the rearrangement-driven scrambling of SN1.

ReactionPathwaysStart1-Bromo-2-methylcyclohexaneSN2_CondSN2 Conditions(Strong Nu: I-, N3-)(Polar Aprotic Solvent)Start->SN2_CondSN1_CondSN1 Conditions(Solvolysis: MeOH, H2O)(Heat)Start->SN1_CondTS_SN2Transition State(Backside Attack on Axial Br)SN2_Cond->TS_SN2Requires Axial BrProd_SN2Product: Inversion(Cis → Trans)(Trans → Cis)TS_SN2->Prod_SN2ConcertedCarbocation_22° Carbocation(Unstable)SN1_Cond->Carbocation_2Slow (-Br)Carbocation_33° Carbocation(1-Methylcyclohexyl+)(Via 1,2-Hydride Shift)Carbocation_2->Carbocation_3Fast RearrangementProd_E1Elimination (E1)1-MethylcyclohexeneCarbocation_2->Prod_E1MinorProd_SN1_MajorMajor Product(Rearranged Substitution)1-Methoxy-1-methylcyclohexaneCarbocation_3->Prod_SN1_MajorNu AttackCarbocation_3->Prod_E1Zaitsev Elimination

Figure 1: Divergent reaction pathways. SN2 proceeds via direct inversion, while SN1 involves a carbocation intermediate prone to rearrangement.

Experimental Comparison Guide

The following table summarizes the critical performance metrics for researchers choosing between these pathways.

FeatureSN2 PathwaySN1 Pathway
Ideal Substrate Isomer Cis-isomer (Reacts significantly faster due to accessible axial conformer).Indifferent (Both isomers proceed via the same planar carbocation intermediate).
Kinetics Second Order (

).
First Order (

).
Stereochemistry Stereospecific Inversion (Walden Inversion).[1]Racemization (Loss of optical activity) + Rearrangement.
Dominant Product Unrearranged substitution product (e.g., 1-iodo-2-methylcyclohexane).Rearranged substitution product (1-methoxy-1-methylcyclohexane) & Alkenes.
Major Side Reaction E2 Elimination (especially if Nu is basic or temperature is high).E1 Elimination (Zaitsev product: 1-methylcyclohexene).[2]
Solvent Choice Polar Aprotic (Acetone, DMF, DMSO) to naked the nucleophile.[3]Polar Protic (Methanol, Ethanol, Water) to stabilize the transition state.
Validated Experimental Protocols
Protocol A: SN2 Substitution (Finkelstein Conditions)

Objective: To effect substitution with inversion of configuration while minimizing elimination.

Reagents:

  • Substrate: cis-1-bromo-2-methylcyclohexane (1.0 eq)

  • Nucleophile: Sodium Iodide (NaI) (2.0 eq) - Chosen for high nucleophilicity and low basicity to suppress E2.

  • Solvent: Anhydrous Acetone (0.5 M concentration)

Workflow:

  • Preparation: Dissolve NaI in anhydrous acetone in a round-bottom flask. The solution should be clear.

  • Addition: Add the substrate dropwise at 0°C. Reasoning: Low temperature suppresses the competing E2 pathway.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. A precipitate (NaBr) will form, driving the equilibrium (Le Chatelier’s principle).

  • Workup: Filter off the NaBr solid. Concentrate the filtrate. Dissolve residue in ether, wash with sodium thiosulfate (to remove free I₂), then water. Dry over MgSO₄.

  • Validation: ¹H NMR will show a shift of the C1 proton signal and a change in coupling constants (J-values) indicative of stereochemical inversion (e.g., axial H becoming equatorial H).

Protocol B: SN1 Solvolysis (Methanolysis)

Objective: To observe thermodynamic product distribution via carbocation rearrangement.

Reagents:

  • Substrate: 1-bromo-2-methylcyclohexane (1.0 eq)

  • Solvent/Nucleophile: Methanol (Reagent grade, excess)

  • Additive: AgNO₃ (0.1 eq) - Optional catalyst to precipitate AgBr and accelerate ionization.

Workflow:

  • Preparation: Dissolve substrate in methanol (0.1 M).

  • Reaction: Heat to reflux (65°C) for 1-2 hours. Reasoning: Heat provides the activation energy for the rate-determining ionization step.

  • Quenching: Cool to room temperature. Neutralize the generated HBr with saturated NaHCO₃.

  • Workup: Evaporate methanol. Extract with dichloromethane.

  • Analysis: GC-MS is critical here. You will observe multiple peaks:

    • Major Peak: 1-methoxy-1-methylcyclohexane (Rearranged product).

    • Minor Peak: 1-methoxy-2-methylcyclohexane (Direct substitution).

    • Elimination Peaks: 1-methylcyclohexene (Major alkene) and 3-methylcyclohexene (Minor alkene).

References
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 11.4: The SN1 Reaction. Retrieved from [Link]

  • Vedantu. (2025). Elimination reaction of cis and trans 1 Bromo 2 methylcyclohexanes. Retrieved from [Link]

  • PubChem. (2025).[4] trans-1-Bromo-2-methylcyclohexane Compound Summary. Retrieved from [Link]

Validation of Synthesis Pathways for 1-Bromo-2-methylcyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing yield, regioselectivity, stereocontrol, and operational safety. 1-Bromo-2-methylcyclohexane is a highly versatile chiral building block utilized extensively in pharmaceutical development and advanced organic synthesis. Because the cyclohexane ring features a methyl group and a bromine atom on adjacent carbons, the synthetic challenge lies in strictly controlling the addition or substitution at these specific positions.

This guide provides an objective, data-backed comparison of the two most prominent synthetic pathways: the Radical Anti-Markovnikov Hydrobromination of 1-methylcyclohexene (Method A) and the PBr₃-Mediated Deoxybromination of 2-methylcyclohexanol (Method B).

Mechanistic Causality & Pathway Analysis

Method A: Radical Anti-Markovnikov Hydrobromination

Under standard conditions, the electrophilic addition of hydrogen bromide (HBr) to 1-methylcyclohexene obeys Markovnikov's rule, yielding 1-bromo-1-methylcyclohexane. However, introducing dialkyl peroxides (ROOR) alongside heat or UV light fundamentally alters the reaction landscape, forcing a free-radical chain mechanism[1].

The causality behind this pathway's regioselectivity is rooted in intermediate thermodynamic stability. Homolytic cleavage of the peroxide initiator generates alkoxy radicals, which abstract a proton from HBr to produce a highly reactive bromine radical (Br•)[2]. When this bromine radical attacks the alkene, it selectively adds to the less sterically hindered, less substituted C2 carbon. This directs the unpaired electron to the more substituted C1 carbon, forming a highly stable tertiary carbon radical[2]. The tertiary radical then abstracts a hydrogen atom from another HBr molecule, yielding the anti-Markovnikov product, 1-bromo-2-methylcyclohexane, and regenerating the Br• radical to propagate the chain[3]. While regioselectivity is excellent, the planar nature of the radical intermediate results in poor stereospecificity, producing a mixture of cis and trans diastereomers.

Mechanism Init Initiation: ROOR → 2 RO• RO• + HBr → ROH + Br• Prop1 Propagation 1: Br• adds to C2 (less substituted) Init->Prop1 Alkene 1-Methylcyclohexene Alkene->Prop1 Inter Tertiary Radical Intermediate (More stable at C1) Prop1->Inter Prop2 Propagation 2: Radical abstracts H from HBr Inter->Prop2 Product 1-Bromo-2-methylcyclohexane (Anti-Markovnikov) Prop2->Product

Radical anti-Markovnikov hydrobromination mechanism of 1-methylcyclohexene.

Method B: PBr₃-Mediated Deoxybromination

For synthesis workflows demanding strict stereochemical control, converting 2-methylcyclohexanol to 1-bromo-2-methylcyclohexane using phosphorus tribromide (PBr₃) is the superior alternative[4].

This reaction is driven by the oxophilicity of phosphorus. The alcohol's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus of PBr₃ and displacing a bromide ion[5]. This transforms the natively poor -OH leaving group into an excellent phosphite ester leaving group. The previously displaced bromide ion then acts as a nucleophile, executing a backside attack on the C1 carbon via an S_N2 mechanism. This concerted substitution enforces a strict inversion of stereochemistry. Consequently, utilizing pure trans-2-methylcyclohexanol will exclusively yield cis-1-bromo-2-methylcyclohexane, making this a highly predictable, self-validating stereochemical system[4].

Quantitative Comparison of Synthesis Routes

To facilitate objective decision-making, the operational parameters of both methods are summarized below:

ParameterMethod A: Radical HydrobrominationMethod B: PBr₃ Deoxybromination
Starting Material 1-Methylcyclohexene2-Methylcyclohexanol
Reagents HBr (gas/anhydrous), ROOR (e.g., Benzoyl peroxide)PBr₃ (Phosphorus tribromide)
Reaction Mechanism Free-Radical Addition (Anti-Markovnikov)S_N2 Nucleophilic Substitution
Regioselectivity High (Thermodynamically driven)N/A (Fixed by initial alcohol position)
Stereospecificity Low (Yields diastereomeric mixture)High (Inversion of stereocenter)
Typical Yield 65 - 80%75 - 90%
Key Safety Hazard Peroxide explosion risk, corrosive gas exposureHighly corrosive, violent reaction with H₂O

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step contains built-in chemical logic and verification checkpoints.

Protocol A: Hydrobromination of 1-Methylcyclohexene
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1-methylcyclohexene in an anhydrous, non-polar solvent (e.g., carbon tetrachloride or pentane).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide). Causality: The non-polar solvent and peroxide are strictly required to suppress the competing ionic Markovnikov pathway[6].

  • Execution: Bubble anhydrous HBr gas through the solution while irradiating the flask with a UV lamp (or applying gentle heat).

  • In-Process Validation: Monitor the reaction via Gas Chromatography (GC). The complete disappearance of the alkene peak (C=C stretch) confirms the termination of the propagation cycle.

  • Workup: Quench the mixture by washing with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes excess HBr, preventing unwanted background electrophilic addition or degradation during solvent evaporation.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the target bromide[7].

Protocol B: Deoxybromination of 2-Methylcyclohexanol
  • Reaction Setup: In a dry round-bottom flask under an inert argon atmosphere, dissolve 2-methylcyclohexanol in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the vessel to 0 °C using an ice-water bath. Add PBr₃ dropwise via a syringe over 20 minutes. Causality: The formation of the phosphite ester intermediate is highly exothermic. Strict thermal control prevents the temperature from spiking, which would otherwise trigger E2 elimination side-reactions (yielding 1-methylcyclohexene instead of the target bromide)[4].

  • Execution: Allow the mixture to slowly warm to room temperature and stir for 3 hours.

  • In-Process Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the polar alcohol spot indicates total conversion.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Causality: Cold water safely hydrolyzes unreacted PBr₃ into phosphorous acid and HBr, partitioning them into the aqueous layer while protecting the synthesized alkyl halide.

  • Purification: Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel column chromatography (hexanes eluent) to obtain pure 1-bromo-2-methylcyclohexane.

Workflow StartA Method A: 1-Methylcyclohexene + HBr + Peroxides ReactA Reflux in solvent (UV/Heat initiation) StartA->ReactA StartB Method B: 2-Methylcyclohexanol + PBr3 ReactB Stir at 0°C to RT (Ether/DCM solvent) StartB->ReactB WorkupA Wash with NaHCO3 Dry over MgSO4 ReactA->WorkupA WorkupB Quench with H2O Extract & Wash ReactB->WorkupB Purify Vacuum Distillation or Column Chromatography WorkupA->Purify WorkupB->Purify Target Pure 1-Bromo-2-methylcyclohexane Purify->Target

Experimental workflows comparing Method A and Method B synthesis routes.

Conclusion & Recommendations

Both methodologies successfully yield 1-bromo-2-methylcyclohexane, but their application depends on the specific requirements of your drug development or synthesis pipeline.

  • Choose Method A (Radical Hydrobromination) if your primary goal is rapid, bulk synthesis from inexpensive alkene starting materials, and stereochemistry is not a limiting factor.

  • Choose Method B (PBr₃ Deoxybromination) if your downstream applications require strict stereochemical fidelity. The reliable S_N2 inversion provides a highly predictable, high-yield pathway that justifies the use of more sensitive reagents.

References

1.[7] Title: Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane. Source: Study.com. URL: [Link] 2.[2] Title: Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Source: Master Organic Chemistry. URL: [Link] 3.[5] Title: 1-methylcyclohexanol reacts with PBr3. Source: askfilo.com. URL: [Link] 4.[1] Title: 10.8. Anti-Markovnikov additions to alkenes and alkynes. Source: Lumen Learning. URL: [Link] 5.[4] Title: Efficient synthesis of 1-bromo-2-methylcyclohexane. Source: Brainly. URL: [Link] 6.[6] Title: Reactions of Alkenes. Source: Pearson. URL: [Link] 7.[3] Title: The compound 1-methylcyclohexene is reacted with HBr. Source: askfilo.com. URL: [Link]

Sources

A Comparative Guide to the 13C NMR Spectrum of (1R,2S)-1-bromo-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (1R,2S)-1-bromo-2-methylcyclohexane, a crucial technique for stereochemical assignment in organic synthesis and drug development. We will explore the theoretical underpinnings, compare the spectrum with its diastereomers, and provide detailed experimental protocols for acquiring high-fidelity data.

The Significance of Stereoisomer Characterization

In pharmaceutical and chemical research, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount. Diastereomers, stereoisomers that are not mirror images, often exhibit vastly different biological activities and physical properties. Consequently, unambiguous characterization of these isomers is a critical step in chemical synthesis and analysis. 13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule, making it an invaluable tool for distinguishing between diastereomers like the cis and trans forms of 1-bromo-2-methylcyclohexane.[1]

Conformational Analysis: The Key to Spectral Interpretation

Substituted cyclohexanes are not planar; they exist predominantly in rapidly interconverting chair conformations. The spatial orientation of substituents (axial vs. equatorial) significantly impacts the magnetic environment of each carbon atom, which is reflected in the 13C NMR chemical shifts.

For (1R,2S)-1-bromo-2-methylcyclohexane , the cis isomer, two primary chair conformations are in equilibrium. In one conformer, the bromo group is axial (ax) and the methyl group is equatorial (eq). In the other, the bromo group is equatorial and the methyl group is axial. Generally, the conformation with the bulkier group in the equatorial position is more stable to minimize steric strain.[2] However, the relative stability also depends on other interactions.

In contrast, a trans isomer like (1R,2R)-1-bromo-2-methylcyclohexane can adopt a diaxial or a diequatorial conformation. The diequatorial conformation is significantly more stable, as it minimizes 1,3-diaxial interactions. This conformational rigidity in the most stable state of the trans isomer leads to a more straightforward interpretation of its NMR spectrum compared to the conformationally mobile cis isomer.

Caption: Conformational equilibria of cis and trans 1-bromo-2-methylcyclohexane.

Principles of 13C NMR and Spectral Prediction

The chemical shift (δ) in 13C NMR is influenced by several factors, including the electronegativity of adjacent atoms and steric effects.[3]

  • Electronegativity: The electronegative bromine atom deshields the carbon it is attached to (C1), causing its signal to appear at a lower field (higher ppm value) compared to the other sp³ carbons.[3]

  • γ-Gauche Effect: A key principle for stereochemical assignment is the γ-gauche effect. When a substituent is in an axial position, it is gauche (a 60° dihedral angle) to the carbon atom three bonds away (the γ-carbon). This steric interaction causes a shielding effect, shifting the γ-carbon's resonance to a higher field (lower ppm value) by approximately 2-5 ppm compared to when the substituent is equatorial.[4][5]

Comparative Spectral Analysis: (1R,2S)-cis vs. a trans Diastereomer

The most significant differences in the 13C NMR spectra of the cis and trans isomers of 1-bromo-2-methylcyclohexane arise from the differing conformational preferences and the resulting steric interactions.

In the more stable diequatorial conformation of the trans isomer, both the bromine and methyl groups are anti to the γ-carbons. In the cis isomer, one of the substituents will always be axial in any given chair conformation, leading to γ-gauche interactions. This results in an upfield shift for the affected carbons in the cis isomer compared to the trans isomer.

Carbon Atom(1R,2S)-cis Isomer (Predicted δ, ppm)trans Isomer (Predicted δ, ppm)Key Differentiating Effect
C1 (CH-Br) ~55-60~60-65In the cis isomer's equilibrium, the axial Br conformer shields C3 and C5.
C2 (CH-CH₃) ~35-40~40-45The axial CH₃ in one cis conformer shields C4 and C6.
C3 ~30-35~35-40Shielded by axial Br in one of the cis conformers (γ-gauche effect).
C4 ~20-25~25-30Shielded by axial CH₃ in one of the cis conformers (γ-gauche effect).
C5 ~20-25~25-30Shielded by axial Br in one of the cis conformers (γ-gauche effect).
C6 ~30-35~35-40Shielded by axial CH₃ in one of the cis conformers (γ-gauche effect).
CH₃ ~15-20~20-25The axial CH₃ in the cis conformer experiences steric compression.

Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

The upfield shifts observed for the ring carbons and the methyl carbon in the cis isomer are the primary diagnostic features for distinguishing it from the trans isomer using 13C NMR.

Advanced Spectral Analysis with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique that provides information about the number of hydrogen atoms attached to each carbon.[6][7] Running DEPT-90 and DEPT-135 experiments is highly recommended for unambiguous peak assignment.

  • Broadband Decoupled Spectrum: Shows all 7 carbon signals.

  • DEPT-90: Shows only the CH carbons (C1 and C2).[8]

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[8]

This combination allows for the definitive identification of each carbon type, greatly simplifying the interpretation process.

A Validated Protocol for High-Quality 13C NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and reliable data.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 20-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add TMS as internal standard (0 ppm). Filter Filter solution into a clean 5 mm NMR tube. Prep->Filter Tune Insert sample and lock on the deuterium signal. Tune and match the probe. Filter->Tune Shim Perform automated or manual shimming to optimize magnetic field homogeneity. Tune->Shim Params Set acquisition parameters: - Pulse Program (e.g., zgpg30) - Relaxation Delay (D1) ≥ 5x longest T₁ - Acquisition Time (AQ) ~1-2s - Number of Scans (NS) for adequate S/N Shim->Params Acquire Acquire broadband-decoupled, DEPT-90, and DEPT-135 spectra. Params->Acquire FT Apply Fourier Transform to the FID. Acquire->FT Phase Phase the spectrum. FT->Phase Baseline Apply baseline correction. Phase->Baseline Reference Reference the spectrum to TMS at 0.0 ppm. Baseline->Reference Analyze Assign peaks and analyze chemical shifts. Reference->Analyze

Caption: Standard workflow for 13C NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of (1R,2S)-1-bromo-2-methylcyclohexane and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[10]

    • Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.[9]

    • Tune and match the 13C probe to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

  • Data Acquisition:

    • Optimize the magnetic field homogeneity by shimming the sample.[9]

    • Set up a standard proton-decoupled 13C experiment. A pulse angle of 30-45° is often used to allow for shorter relaxation delays.[11]

    • Crucial Parameter: Set the relaxation delay (D1) to be at least 5 times the longest carbon T₁ (longitudinal relaxation time) to ensure all carbons have fully relaxed before the next pulse. For quantitative results, a long delay is essential.[11]

    • Set the acquisition time (AQ) to 1-2 seconds for good digital resolution.[12]

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), this may range from several hundred to several thousand scans.[13]

    • Acquire the DEPT-90 and DEPT-135 spectra using standard instrument parameters.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

Conclusion

13C NMR spectroscopy, particularly when combined with techniques like DEPT, offers an exceptionally detailed and reliable method for the stereochemical assignment of substituted cyclohexanes. By understanding the principles of conformational analysis and the γ-gauche effect, researchers can confidently distinguish between diastereomers such as (1R,2S)-1-bromo-2-methylcyclohexane and its trans counterparts. The key diagnostic feature is the upfield shift of sterically compressed carbons in the cis isomer relative to the less-strained trans isomer. Following rigorous experimental protocols ensures the acquisition of high-quality, interpretable data, which is fundamental to advancing research in organic synthesis and drug discovery.

References

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-1-Bromo-2-methylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Wang, R., et al. (2019). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Polymers, 11(9), 1478. Retrieved from [Link]

  • Panaye, A., Doucet, J. P., & Feuilleaubois, E. (1994). NEUROMIMETIC APPROACH TO 13C NMR SHIFTS PREDICTION FOR METHYL SUBSTITUTED CYCLOALKANES. AIP Conference Proceedings, 330, 631–634. Retrieved from [Link]

  • SpectraBase. (n.d.). (1R,2S)-1-bromo-2-methylcyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • Fleming, F. F., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3551–3553. Retrieved from [Link]

  • AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. Retrieved from [Link]

  • de Haan, J. W., et al. (1978). Downfield gamma-gauche and gamma-antiperiplanar effects on 13C NMR chemical shifts exerted by thiophene sulphur. Organic Magnetic Resonance, 11(6), 316-318. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

  • Wang, Z., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Tetrahedron, 75(33), 130441. Retrieved from [Link]

  • Barone, V., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10891–10898. Retrieved from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Experiments Guide. Retrieved from [Link]

  • Fiveable. (2025). DEPT 13C NMR Spectroscopy. Organic Chemistry Study Guides. Retrieved from [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. Retrieved from [Link]

  • NOBLE CHEMISTRY. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Retrieved from [Link]

  • OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

  • American Elements. (n.d.). 1-bromo-2-methylcyclohexane. Retrieved from [Link]

  • Scribd. (n.d.). Methylcyclohexane Stability Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

Sources

Comprehensive Conformational Analysis: 1-Bromo-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chair Conformations of 1-bromo-2-methylcyclohexane Stereoisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Implications

In the context of drug development and scaffold design, the cyclohexane ring is a ubiquitous pharmacophore. Understanding the precise spatial arrangement of substituents in 1-bromo-2-methylcyclohexane is critical for predicting reactivity (e.g., E2 elimination kinetics) and receptor binding affinity.

This guide objectively compares the stereoisomers (cis and trans) and their respective chair conformations.

  • Global Minimum: The Trans (diequatorial) conformer is the thermodynamically dominant species (

    
     population).
    
  • Kinetic Criticality: The Cis isomer presents a unique "lock" where the bulky methyl group forces the bromine into an axial position, dramatically accelerating E2 elimination reactions compared to the trans isomer.

  • Validation: We provide a self-validating NMR protocol (

    
     coupling) to unambiguously distinguish these isomers in solution.
    

Thermodynamic Framework: The "A-Value" Hierarchy

To predict stability, we must quantify the steric cost of forcing a substituent into the crowded axial position. This cost is the A-value (


).[1]
SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Structural Insight
Methyl (-CH

)
1.74 7.28Highly sterically demanding due to short C-C bond and rotatable hydrogens.
Bromine (-Br) 0.38 1.59Surprisingly low. Despite high atomic mass, the long C-Br bond (~1.94 Å) reduces 1,3-diaxial repulsion.

Key Deduction: The methyl group is the "Conformational Anchor." In any equilibrium, the conformation placing the methyl group equatorial will be significantly favored.[2][3][4]

Detailed Conformational Comparison

The Trans-Stereoisomer (1R, 2R)

The trans isomer places substituents on opposite faces of the ring (one "up", one "down").

  • Conformer A (Diequatorial): Br(eq), Me(eq).

    • Steric Cost: 1

      
       Me/Br Gauche interaction (~0.9 kcal/mol).
      
    • Stability: Most Stable (Global Minimum).

  • Conformer B (Diaxial): Br(ax), Me(ax).

    • Steric Cost: A(Me) + A(Br) + 4

      
       1,3-diaxial H interactions.
      
    • Energy Penalty:

      
       kcal/mol (plus potential electrostatic repulsion).
      
  • Equilibrium: Shifts almost exclusively to Conformer A .

The Cis-Stereoisomer (1R, 2S)

The cis isomer places substituents on the same face (both "up" or both "down").

  • Conformer C: Me(eq), Br(ax).

    • Steric Cost: A(Br) + Me/Br Gauche.

    • Penalty:

      
       kcal/mol.
      
  • Conformer D: Me(ax), Br(eq).

    • Steric Cost: A(Me) + Me/Br Gauche.

    • Penalty:

      
       kcal/mol.
      
  • Equilibrium:

    
     kcal/mol favoring Conformer C .
    
  • Implication: The cis isomer exists predominantly with the Methyl Equatorial and Bromine Axial .

Quantitative Energy Landscape Table
IsomerConformationSubstituent OrientationRelative Energy (

)
Population (298 K)
Trans (e,e) 1-Br(eq), 2-Me(eq) 0.0 kcal/mol > 98% (of trans)
Trans(a,a)1-Br(ax), 2-Me(ax)+2.12 kcal/mol< 2%
Cis (a,e) 1-Br(ax), 2-Me(eq) +0.4 kcal/mol *~90% (of cis)
Cis(e,a)1-Br(eq), 2-Me(ax)+1.76 kcal/mol~10%

*Relative to the global minimum (Trans e,e). The Cis (a,e) is destabilized relative to Trans (e,e) primarily by the inherent A-value of the axial Bromine.

Experimental Validation: The NMR Protocol

Do not rely solely on synthesis predictions. Use this self-validating NMR protocol to confirm stereochemistry.

Protocol: Coupling Constant Analysis

Objective: Distinguish cis vs. trans based on the H1-H2 dihedral angle.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5-10 mg of compound in CDCl

    
    . Ensure high shimming quality.
    
  • Acquisition: Acquire a standard 1H NMR (min 400 MHz recommended for clear splitting).

  • Target Signal: Locate the H1 proton (geminal to Bromine). It will be deshielded (

    
     ppm).
    
  • Analysis: Measure the Vicinal Coupling Constant (

    
    ) between H1 and H2.
    
Decision Matrix:
ObservationStructural ConclusionMechanistic Reason (Karplus Relation)
Large Coupling (

Hz)
Trans-Isomer H1 and H2 are anti-periplanar (180°) . This confirms the (ax,ax) proton arrangement found in the (eq,eq) conformer.
Small Coupling (

Hz)
Cis-Isomer H1 and H2 are gauche (60°) . In the preferred cis conformer [Me(eq)/Br(ax)], H1 is equatorial and H2 is axial (gauche).

Computational Workflow (DFT Validation)

For precise energy values in your specific solvent system, follow this computational workflow.

G Start Start: Build 4 Structures (Cis-1, Cis-2, Trans-1, Trans-2) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Verify 0 Imaginary Freqs) Opt->Freq Energy Extract Gibbs Free Energy (Sum of electronic + thermal) Freq->Energy Boltz Boltzmann Population Analysis Energy->Boltz

Figure 1: Computational workflow for determining conformational equilibrium populations.

Visualizing the Energy Landscape

The following diagram illustrates the stability relationship and the "Conformational Anchor" effect of the methyl group.

ConformationalLandscape TransEE Trans (e,e) Global Minimum Cost: Gauche Only TransAA Trans (a,a) Least Stable Cost: A(Me) + A(Br) TransEE->TransAA Ring Flip (High Energy Cost) CisAE Cis (Br-ax, Me-eq) Stable Cis Conformer Cost: A(Br) + Gauche CisEA Cis (Br-eq, Me-ax) Unstable Cis Conformer Cost: A(Me) + Gauche CisAE->CisEA Ring Flip (Equilibrium favors Left)

Figure 2: Stability hierarchy. Green indicates high stability; Red indicates high instability. The Trans (e,e) is the thermodynamic sink.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences in Monosubstituted Cyclohexanes." Journal of the American Chemical Society. Link

  • Reich, H. J. (2025). "WinPLT: NMR Coupling Constants." University of Wisconsin-Madison. Link

  • Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers. (Source for gauche interaction analysis).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Understanding: The Chemical Profile and Risks

1-(Bromomethyl)-2-methylcyclohexane (C₈H₁₅Br) is a halogenated aliphatic hydrocarbon.[1][2] Its structure, featuring a bromine atom, classifies it as an alkyl bromide, a group of compounds often utilized in organic synthesis.[3] However, the presence of the halogen necessitates specialized disposal protocols. Halogenated hydrocarbons are environmentally persistent and can be toxic.[4][5] Improper disposal, such as drain discharge or mixing with non-halogenated waste, can lead to significant environmental contamination and increased disposal costs.[6][7]

The primary hazards associated with compounds similar to 1-(Bromomethyl)-2-methylcyclohexane include:

  • Irritation: Causes skin, eye, and respiratory system irritation.[8][9]

  • Flammability: Considered a flammable liquid, with vapors that can form explosive mixtures with air.[8][9]

  • Inhalation Hazard: Inhalation of vapors may lead to dizziness, drowsiness, and respiratory irritation.[8]

Due to the lack of a specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-methylcyclohexane in the provided search results, the safety information is extrapolated from data on the closely related compound, (Bromomethyl)cyclohexane. It is imperative to consult the specific SDS for any chemical before handling.

Chemical and Physical Properties Summary
PropertyValueSource
Molecular Formula C₈H₁₅BrPubChem[1]
Molecular Weight 191.11 g/mol PubChem[1]
Appearance Colorless to light yellow liquid (presumed)American Elements[2]
Solubility Insoluble in water; soluble in organic solvents like alcohols and ethers.Aisen Biotechnology[3]
Reactivity Stable under normal conditions, but may react with strong oxidizing agents and strong bases.[3][9]

Core Directive: The Disposal Workflow

The proper disposal of 1-(Bromomethyl)-2-methylcyclohexane is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed hazardous waste facility. The entire process is governed by the principle of "cradle-to-grave" responsibility as mandated by the Environmental Protection Agency (EPA).[10]

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management is proper segregation.[11] Halogenated wastes must never be mixed with non-halogenated wastes.[6]

  • Causality: The primary reason for this segregation is both financial and environmental. Disposal of halogenated waste, often through high-temperature incineration, is significantly more expensive than for non-halogenated solvents.[4][6] Furthermore, mixing can create complex, unknown waste streams that are difficult and hazardous to manage.

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Waste."

    • This container is exclusively for 1-(Bromomethyl)-2-methylcyclohexane and other halogenated compounds.

    • Collect all materials grossly contaminated with this chemical, including pipette tips, gloves, and absorbent pads, as solid hazardous waste.[7]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Causality: A correctly sealed and labeled container prevents the release of flammable and irritating vapors and clearly communicates the container's contents and associated hazards to all laboratory personnel and waste handlers.[7][12]

  • Procedure:

    • Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][12] Do not use metallic containers, as some halogenated compounds can be corrosive.[11]

    • Immediately affix a "Hazardous Waste" label to the container.[7][13]

    • The label must include:

      • The full chemical name: "1-(Bromomethyl)-2-methylcyclohexane".

      • The words "Hazardous Waste".

      • The specific hazards (e.g., "Flammable," "Irritant").

      • The date when waste was first added (accumulation start date).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Causality: Safe storage minimizes the risk of spills, fires, and accidental exposure. Storing waste at or near the point of generation ensures it remains under the control of knowledgeable personnel.

  • Procedure:

    • Keep the waste container tightly closed when not in use.[6][13]

    • Store the container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet for flammable liquids.[6][8]

    • Store away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[8][9]

    • Ensure the container is within secondary containment to control any potential leaks.[6]

Step 4: Arranging for Final Disposal

Final disposal must be handled by a licensed hazardous waste disposal company.

  • Causality: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be transported, treated, and disposed of at permitted facilities to prevent environmental harm.[10][13][14]

  • Procedure:

    • Do not exceed the accumulation limits for your facility's generator status (e.g., Small Quantity Generator).[10][15]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[12]

    • Ensure the hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination, is correctly filled out and signed.[13][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 1-(Bromomethyl)-2-methylcyclohexane.

DisposalWorkflow cluster_generation At Point of Generation cluster_handling Handling & Accumulation cluster_disposal Final Disposal A Waste Generated (1-(Bromomethyl)-2-methylcyclohexane) B Is it a halogenated compound? A->B C Segregate into Halogenated Waste Stream B->C  Yes   D Error: Do Not Mix with Non-Halogenated Waste B->D  No   E Select Leak-Proof, Compatible Container C->E F Affix Hazardous Waste Label (Name, Hazards, Date) E->F G Store in Ventilated SAA with Secondary Containment F->G H Keep Container Closed G->H I Monitor Accumulation Volume & Time Limits H->I J Contact EHS for Pickup I->J K Complete & Sign Hazardous Waste Manifest J->K L Transfer to Licensed Disposal Facility K->L

Caption: Logical workflow for the proper segregation and disposal of 1-(Bromomethyl)-2-methylcyclohexane waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Causality: A spill releases flammable and irritating vapors. A systematic response contains the spill, protects personnel, and prevents a larger incident.

  • Procedure:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[12][16]

    • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[12]

    • Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[8][16] Use non-sparking tools for cleanup.[9]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If vapor concentrations are high, respiratory protection may be necessary.[12][16]

    • Containment: Contain the spill using an inert absorbent material like vermiculite or sand.

    • Collection: Carefully collect the absorbent material and place it in a designated, sealable container for hazardous waste disposal.[16]

    • Decontamination: Clean the spill area thoroughly.

    • Report: Report the incident to your EHS office.

References

  • 1-(Bromomethyl)-2-methylcyclohexane | C8H15Br | CID 54545909 - PubChem. [Link]

  • 1-(bromomethyl)-2-methylcyclohexane | CAS 68996-12-3 | AMERICAN ELEMENTS ®. [Link]

  • BROMINE | Occupational Safety and Health Administration. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]

  • 1-Bromo-2-methylcyclohexene | C7H11Br | CID 13581357 - PubChem. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR. [Link]

  • Properties of Bromomethylcyclohexane - Aisen Biotechnology Co., Ltd. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. [Link]

  • The decomposition of halogenated hydrocarbons by MSO | Request PDF - ResearchGate. [Link]

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Handling 1-(Bromomethyl)-2-methylcyclohexane: Operational Safety & Logistics Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(Bromomethyl)-2-methylcyclohexane is a primary alkyl bromide situated on a substituted cyclohexane ring. While less volatile than lower molecular weight halides (e.g., methyl bromide), it functions as a potent alkylating agent .

The "Silent" Hazard: Unlike acid chlorides that fume visibly, alkyl bromides are lipophilic. They can penetrate the stratum corneum of the skin rapidly, often without immediate pain, leading to delayed blistering, sensitization, or systemic toxicity.

Core Directive: Treat this compound not just as a flammable solvent, but as a contact toxin and sensitizer . All operations must prevent dermal contact and inhalation.

Risk Assessment & PPE Matrix

Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for direct handling of organic halides. The following matrix defines the required protection based on the specific task.

PPE Selection Logic
  • Glove Permeation: Organic halides can solvate and swell nitrile rubber, reducing breakthrough time to <10 minutes.

  • Respiratory Protection: Inhalation of vapors can cause respiratory tract irritation and potential CNS depression.

Protection ZoneHazard LevelRequired PPE SpecificationRationale (Causality)
Ocular HighChemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/aerosols to bypass the lens during splashes.
Dermal (Hands) HighDouble-Gloving Strategy: 1. Inner: 4-mil Nitrile (Inspection layer)2. Outer: 8-mil Nitrile or Silver Shield™ (Laminate) Laminate films provide >4h breakthrough time against organic halides. Nitrile degrades rapidly.
Dermal (Body) ModerateFlame-Resistant (FR) Lab Coat + Chemical ApronPrevents saturation of clothing which holds the irritant against the skin.
Respiratory ModerateFume Hood (Face velocity: 100 fpm)Mandatory. If hood is unavailable, use Full-Face Respirator with OV (Organic Vapor) cartridges.

Operational Handling Protocol

This protocol is designed as a self-validating system. If any check-step fails, the operation must pause.

Phase 1: Pre-Operational Check
  • Verify Ventilation: Confirm fume hood flow monitor reads "Safe" or verify with a tissue strip test (inward airflow).

  • Quench Preparation: Have a beaker of 10% aqueous Sodium Thiosulfate or Ethanolic KOH ready. This acts as a "neutralization station" for contaminated syringe needles or small spills.

Phase 2: Transfer & Reaction Setup

Methodology: Use Positive Displacement or Gastight Syringes.

  • Vessel Prep: Ensure reaction vessel is dry and under inert gas (Nitrogen/Argon). Reason: Moisture can hydrolyze the bromide to HBr, creating corrosive fumes.

  • Transfer:

    • Secure the reagent bottle with a clamp; never hold it by hand during transfer.

    • Withdraw liquid slowly to prevent cavitation/aerosolization.

    • Self-Validation: After withdrawal, wipe the septum with a Kimwipe. If the wipe turns yellow or smells acrid, the septum is compromised—replace immediately.

  • Addition: Add dropwise to the reaction mixture. Expect a mild exotherm if reacting with nucleophiles (amines, thiolates).

Phase 3: Post-Operation & Decontamination
  • Needle Hygiene: Immediately draw the neutralizing solution (Thiosulfate) into the syringe before disassembling.

  • Glove Removal: Perform "beak method" removal. Do not snap gloves. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response Logic

Visualizing the Decision Flow: The following diagram outlines the immediate decision logic for spills or exposure.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill (>5mL) Type->Spill Action_Skin 1. Remove Clothing 2. Wash w/ Soap (15 min) 3. Do NOT scrub (abrasion) Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Spill_Contain Evacuate Area (10m radius) Spill->Spill_Contain Spill_Absorb Cover with Vermiculite (NO Paper Towels - Fire Risk) Spill_Contain->Spill_Absorb Spill_Clean Scoop into HazWaste Double Bag Spill_Absorb->Spill_Clean

Caption: Immediate Response Logic for Exposure and Spillage Events.

Storage & Disposal Logistics[10][11]

Storage Requirements[2][7][9][10][11][12][13]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Environment: Dark, inert atmosphere (Argon flush recommended).

  • Segregation: Keep away from strong bases (amines, hydroxide) and oxidizers.

  • Shelf-Life: Monitor for yellowing. A yellow/orange tint indicates decomposition (release of Br2/HBr).

Waste Disposal Protocol

Do not pour down the drain. Alkyl halides are toxic to aquatic life and damage plumbing via hydrolysis.

Waste StreamCompositionHandling Instruction
Stream A: Halogenated Organic Pure reagent, reaction mixtures, contaminated solvents (DCM, Chloroform).Collect in HDPE or Glass carboy. Label "HALOGENATED SOLVENT WASTE".
Stream B: Solid Debris Contaminated gloves, Kimwipes, vermiculite.Double-bag in clear polyethylene bags. Label "CONTAMINATED DEBRIS - ALKYL BROMIDE".
Stream C: Quenched Aqueous Thiosulfate washings.Check pH. If neutral (pH 6-8), dispose in Aqueous Waste. If acidic, neutralize with Bicarbonate first.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54545909, 1-(Bromomethyl)-2-methylcyclohexane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Recommendations for Chemical Protective Clothing: Organic Halides. Retrieved from [Link]

  • Esko Safety. Glove Chemical Resistance Chart (Alkyl Bromides). Retrieved from [Link]

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